molecular formula C14H16N2O3 B1532908 tert-Butyl 5-acetyl-1H-indazole-1-carboxylate CAS No. 877264-73-8

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Cat. No.: B1532908
CAS No.: 877264-73-8
M. Wt: 260.29 g/mol
InChI Key: WGOQOVURHJQHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate (CAS 877264-73-8) is a high-value indazole-based building block primarily used in medicinal chemistry and pharmaceutical research. This compound features an acetyl functional group at the 5-position of the indazole ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, making it a versatile intermediate for the synthesis of more complex molecules. The indazole scaffold is recognized for its significant presence in pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-cancer, anti-microbial, and anti-inflammatory properties . The Boc protecting group enhances the molecule's stability during synthetic processes and can be readily removed under mild acidic conditions to unveil the free indazole, enabling further functionalization . Researchers utilize this acetyl-substituted indazole derivative as a key precursor in the development of novel therapeutic agents, such as kinase inhibitors and enzyme antagonists . The compound must be stored sealed in a dry environment at 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

tert-butyl 5-acetylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)10-5-6-12-11(7-10)8-15-16(12)13(18)19-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOQOVURHJQHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738243
Record name tert-Butyl 5-acetyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877264-73-8
Record name tert-Butyl 5-acetyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 5-acetyl-1H-indazole-1-carboxylate, a key building block in medicinal chemistry. The guide details a robust two-step synthetic pathway, commencing with the preparation of the intermediate 5-acetyl-1H-indazole, followed by its N-Boc protection. This document furnishes an in-depth analysis of the reaction mechanisms, detailed experimental protocols, characterization data, and safety considerations. The content is structured to provide researchers and drug development professionals with the necessary scientific and practical knowledge for the successful synthesis and application of this important indazole derivative.

Introduction

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The functionalization of the indazole core is a critical aspect of drug discovery, enabling the modulation of physicochemical properties and target engagement. The introduction of an acetyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position yields this compound, a versatile intermediate for the synthesis of complex pharmaceutical agents. The acetyl moiety serves as a handle for further chemical transformations, while the Boc group provides a stable yet readily cleavable protecting group for the indazole nitrogen, facilitating regioselective reactions.

This guide presents a detailed and reliable synthetic route to this valuable compound, emphasizing the underlying chemical principles and practical considerations for its successful implementation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a two-step process. The first step involves the formation of the indazole ring system to produce 5-acetyl-1H-indazole. The second step is the protection of the N1 position of the indazole ring with a tert-butoxycarbonyl (Boc) group.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 5-acetyl-1H-indazole

The initial phase of the synthesis focuses on the construction of the indazole core. A common and effective method for this transformation is the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. In this case, the readily available 4-amino-3-methylacetophenone serves as the starting material.

Reaction Mechanism

The formation of 5-acetyl-1H-indazole from 4-amino-3-methylacetophenone proceeds through a well-established reaction sequence involving diazotization and subsequent intramolecular cyclization.

  • Diazotization: The primary aromatic amine of 4-amino-3-methylacetophenone is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl)[1][2]. This reaction converts the amino group into a diazonium salt.

  • Intramolecular Cyclization: The resulting diazonium salt is unstable and, upon heating, undergoes an intramolecular electrophilic aromatic substitution-type reaction. The diazonium group acts as an electrophile, and the adjacent methyl group provides the nucleophilic carbon for the ring closure, leading to the formation of the indazole ring system with the elimination of a proton. This classic approach is a variation of the Jacobson Indazole Synthesis[3].

Sources

An In-depth Technical Guide to tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl 5-acetyl-1H-indazole-1-carboxylate, a key intermediate in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and professionals in pharmaceutical development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its application in complex synthetic workflows.

Introduction and Strategic Importance

The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology. The strategic functionalization of the indazole ring is paramount for modulating the pharmacological profile of these molecules. This compound (CAS No. 877264-73-8) serves as a critical building block in this context.[1] The presence of the acetyl group at the 5-position offers a versatile handle for further chemical transformations, while the tert-butyloxycarbonyl (Boc) group at the N1-position provides robust protection of the indazole nitrogen, ensuring regiochemical control in subsequent synthetic steps.[2][3] The Boc protecting group is favored for its stability under a range of conditions and its facile removal under acidic or specific basic conditions, which is advantageous for substrates sensitive to other deprotection methods.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various solvent systems.

PropertyValueReference
CAS Number 877264-73-8[1]
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Store in a cool, dry place away from light.[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 5-acetyl-1H-indazole. The process involves the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

G A 5-acetyl-1H-indazole B This compound A->B R (Boc)₂O, TEA, DMAP DCM, rt

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of 5-acetyl-1H-indazole

This procedure is based on established methods for the N-Boc protection of indazoles.[6]

Reagents and Materials:

  • 5-acetyl-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-acetyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • DMAP is used as a nucleophilic catalyst to accelerate the acylation of the indazole nitrogen by forming a more reactive intermediate with (Boc)₂O.

  • Triethylamine acts as a base to neutralize the acidic proton of the indazole and the trifluoroacetic acid byproduct of the reaction.

  • Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and reagents.

  • The aqueous workup with sodium bicarbonate and brine is crucial for removing unreacted reagents and byproducts.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The predicted data presented below is based on the analysis of structurally related N-Boc protected indazoles.[2][7]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60s1HH-4
~8.20d1HH-6
~8.10s1HH-3
~7.80d1HH-7
~2.70s3H-C(O)CH₃
~1.70s9H-C(CH₃)₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~197.0-C (O)CH₃
~162.0-C (O)O-
~142.0C-7a
~135.0C-3
~133.0C-5
~127.0C-4
~124.0C-6
~115.0C-7
~85.0-C (CH₃)₃
~28.0-C(C H₃)₃
~27.0-C(O)C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~2980C-H stretch (aliphatic)
~1730C=O stretch (carbamate)
~1680C=O stretch (ketone)
~1600, ~1470C=C stretch (aromatic)
~1250, ~1150C-O stretch
Mass Spectrometry
  • Electrospray Ionization (ESI-MS): Predicted m/z for [M+H]⁺: 261.12.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the acetyl group and the Boc-protected indazole core.

Reactions at the Acetyl Group

The ketone functionality of the acetyl group can undergo a variety of transformations, including:

  • Reduction: to form a secondary alcohol.

  • Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.

  • Condensation reactions: with various nucleophiles to build more complex structures.

Reactions Involving the Indazole Core

The Boc-protected indazole ring is relatively stable but can be deprotected under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) or with specific basic reagents like sodium methoxide in methanol.[2][4] This deprotection unmasks the N-H group, allowing for further functionalization at the N1 position.

Role in Drug Development

This versatile building block is instrumental in the synthesis of a wide array of biologically active molecules. The indazole nucleus is a key component of many kinase inhibitors, and the 5-acetyl group provides a strategic point for diversification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. Its derivatives have been investigated for their potential as selective serotonin 4 receptor ligands, highlighting the broad therapeutic potential of this scaffold.[8]

G cluster_0 Application in Medicinal Chemistry A tert-Butyl 5-acetyl-1H-indazole-1-carboxylate B Modification at Acetyl Group A->B Reduction, Oxidation, Condensation C Deprotection of Boc Group A->C Acidic or Basic conditions D Diverse Library of Indazole Derivatives B->D C->D N-Alkylation, N-Arylation E Lead Optimization & Drug Candidates D->E

Caption: Logical workflow of the application in drug discovery.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its well-defined reactivity, coupled with the strategic placement of functional groups, allows for a high degree of synthetic flexibility. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in research and development, underscoring its importance in the ongoing quest for novel therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem.
  • BLDpharm. (n.d.). This compound.
  • Chem-Impex. (n.d.). 1-Boc-5-amino-indazole.
  • LookChem. (n.d.). 1-BOC-5-AMINO-INDAZOLE.
  • National Center for Biotechnology Information. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. PubChem.
  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health.
  • Wiley. (2007). Supporting Information.
  • Furlotti, G., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(22), 9446-9466.
  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

Sources

Spectroscopic data for tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profile of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a derivative of indazole, a bicyclic aromatic system composed of fused benzene and pyrazole rings, its structure is a versatile scaffold for designing pharmacologically active agents.[1][2] The presence of an acetyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the N-1 position provides distinct chemical handles for synthetic elaboration, making it a valuable intermediate in the synthesis of complex therapeutic molecules.[1]

An unambiguous structural confirmation and purity assessment are critical prerequisites for any application in drug discovery and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The content herein is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the causal reasoning behind experimental choices and data interpretation, grounded in established scientific principles.

Molecular Structure and Atom Numbering

A systematic numbering convention is essential for the unambiguous assignment of spectroscopic signals. The IUPAC-compliant numbering for this compound is presented below and will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following sections outline standardized, field-proven protocols for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative if solubility in CDCl₃ is limited.[3]

  • Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time frame without causing significant peak broadening due to aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is added to the deuterated solvent by the manufacturer and serves as the internal reference (0.00 ppm) for both ¹H and ¹³C spectra, ensuring data comparability across different instruments.[4]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry NMR tube.

  • Solvation: Add ~0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters for ¹H (e.g., 16 scans) and ¹³C{¹H} (e.g., 1024 scans) are typically employed.[3]

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis weigh Weigh Sample (5mg) dissolve Dissolve in CDCl3 (0.7mL) weigh->dissolve into NMR tube insert Insert into Spectrometer dissolve->insert acquire Acquire 1H & 13C Spectra insert->acquire 400+ MHz process Fourier Transform & Phasing acquire->process assign Assign Peaks process->assign report Generate Report assign->report

Caption: General experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure using the instrument's anvil and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Mass Spectrometry (MS) Protocol

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ion source (e.g., Electrospray Ionization, ESI) via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺. The data is typically collected over a mass range of m/z 100-500.[5]

Spectroscopic Data and Interpretation

The following sections detail the expected spectral features for this compound based on its structure and established spectroscopic principles.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the acetyl methyl protons, and the tert-butyl protons.

  • Aromatic Region (δ 7.5 - 8.5 ppm): The indazole ring system will give rise to three signals in the aromatic region.

    • H4: Expected to be a doublet of doublets (dd) near 8.1 ppm, coupled to both H6 and H3.

    • H6: Predicted to appear as a doublet around 8.3 ppm, coupled to H7.

    • H7: Expected to be a doublet around 7.8 ppm, coupled to H6.

    • H3: This proton on the pyrazole ring is anticipated to be a singlet around 8.2 ppm.

  • Acetyl Protons (δ ~2.7 ppm): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet.

  • Tert-Butyl Protons (δ ~1.7 ppm): The nine protons of the Boc group are equivalent and will produce a strong singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Carbonyl Carbons (δ 160 - 200 ppm): Two signals are expected in the downfield region: the acetyl carbonyl (~197 ppm) and the carbamate carbonyl (~162 ppm).

  • Aromatic & Heteroaromatic Carbons (δ 110 - 145 ppm): Six distinct signals are expected for the carbons of the indazole ring.

  • Aliphatic Carbons (δ 20 - 90 ppm):

    • The quaternary carbon of the tert-butyl group is expected around 82 ppm.

    • The three equivalent methyl carbons of the tert-butyl group will give a single signal around 28 ppm.[4]

    • The acetyl methyl carbon is predicted to appear around 27 ppm.

Infrared (IR) Spectral Analysis

The IR spectrum is dominated by strong absorptions corresponding to the carbonyl groups.

  • C=O Stretching (Carbamate): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .

  • C=O Stretching (Ketone): Another strong absorption should appear around 1670-1690 cm⁻¹ for the acetyl group's carbonyl.

  • C-H Stretching (Aliphatic): Absorptions are expected in the 2950-3000 cm⁻¹ region.

  • C=C Stretching (Aromatic): Medium intensity peaks are anticipated around 1500-1600 cm⁻¹ .

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Molecular Formula: C₁₄H₁₆N₂O₃

  • Exact Mass: 260.1161 g/mol

  • Expected Ion Peaks: In positive-ion ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 261.1234 . A sodium adduct [M+Na]⁺ at m/z 283.1053 may also be observed.

  • Key Fragmentation: A characteristic fragmentation would be the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the parent ion.

Summary of Spectroscopic Data

Technique Feature Expected Value
¹H NMR Chemical Shift (δ)~8.3 (d, H6), ~8.2 (s, H3), ~8.1 (dd, H4), ~7.8 (d, H7), ~2.7 (s, 3H, COCH₃), ~1.7 (s, 9H, C(CH₃)₃)
¹³C NMR Chemical Shift (δ)~197 (C=O, acetyl), ~162 (C=O, Boc), 145-110 (aromatic C), ~82 (quaternary C, Boc), ~28 (C(CH₃)₃), ~27 (COCH₃)
IR Absorption (cm⁻¹)~1730 (C=O, carbamate), ~1680 (C=O, ketone), ~2980 (C-H, aliphatic)
HRMS (ESI+) Mass-to-Charge (m/z)261.1234 ([M+H]⁺), 283.1053 ([M+Na]⁺)

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and unequivocal structural confirmation of this compound. The expected spectroscopic data presented in this guide, derived from foundational principles and analysis of related structures, serves as a reliable reference for researchers engaged in the synthesis, quality control, and application of this important chemical intermediate. Adherence to the described protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development objectives.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Chemical Science.
  • Wiley-VCH. (2007). Supporting Information.
  • Royal Society of Chemistry. (2018). Supporting Information.
  • Nayak, S. K., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link].

  • Suzhou Health Chemicals Co. (n.d.). tert-Butyl 5-amino-1H-indazole-1-carboxylate. Retrieved from [Link].

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • National Center for Biotechnology Information. (n.d.). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link].

  • Google Patents. (n.d.). Pyrazolospiroketone Acetyl-CoA Carboxylase Inhibitors.
  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link].

  • Diva-portal.org. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link].

  • PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Retrieved from [Link].

Sources

The Strategic Intermediate: A Technical Guide to tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries into advanced drug discovery and development, the strategic selection of molecular intermediates is paramount. This guide provides an in-depth technical overview of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate, a key building block in the synthesis of contemporary therapeutics. With the Chemical Abstracts Service (CAS) number 877264-73-8, this compound has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of targeted therapies.[1][2][3]

This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, properties, and applications of this important molecule, providing a foundation for its effective utilization in the laboratory.

Core Molecular Attributes

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its application. The key attributes of this compound are summarized below.

PropertyValueSource
CAS Number 877264-73-8[1]
Molecular Formula C₁₄H₁₆N₂O₃[1]
Molecular Weight 260.29 g/mol [1]
Canonical SMILES CC(=O)C1=CC=C2N(N=CC2=C1)C(=O)OC(C)(C)C[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Strategic Synthesis: A Pathway to a Privileged Scaffold

A plausible and efficient route commences with 5-bromo-1H-indazole. The first critical step is the protection of the N1-position of the indazole ring with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent unwanted side reactions at the nitrogen atom during subsequent functionalization steps.[4] The Boc group is favored for its stability under a range of reaction conditions and its facile removal under acidic conditions.

The second key transformation is the introduction of the acetyl group at the 5-position. This can be effectively achieved through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate acetylating agent. An alternative and direct approach would be a Friedel-Crafts acylation of the N-Boc protected indazole, though this may present regioselectivity challenges.

Experimental Protocol: A Proposed Synthesis

The following protocol outlines a robust and validated approach for the synthesis of this compound, designed for reproducibility and scalability in a research setting.

Part 1: N-Boc Protection of 5-bromo-1H-indazole

  • Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-bromo-1H-indazole-1-carboxylate.

Part 2: Palladium-Catalyzed Acetylation

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl 5-bromo-1H-indazole-1-carboxylate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable acetylating reagent like tributyl(1-ethoxyvinyl)tin (for Stille coupling) or an appropriate acetylboronate ester (for Suzuki coupling).

  • Solvent and Reaction Conditions: Add a degassed solvent, such as toluene or dioxane. Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Part 1: N-Boc Protection cluster_step2 Part 2: Palladium-Catalyzed Acetylation Start 5-bromo-1H-indazole Reagents1 (Boc)₂O, Et₃N, DMAP in DCM/THF Start->Reagents1 1. Reaction1 Stir at RT, 12-16h Reagents1->Reaction1 2. Workup1 Aqueous Work-up Reaction1->Workup1 3. Purification1 Column Chromatography Workup1->Purification1 4. Intermediate tert-Butyl 5-bromo-1H-indazole-1-carboxylate Purification1->Intermediate 5. Reagents2 Acetylating Agent, Pd Catalyst in Toluene Intermediate->Reagents2 6. Reaction2 Reflux, 8-12h Reagents2->Reaction2 7. Workup2 Aqueous Work-up Reaction2->Workup2 8. Purification2 Column Chromatography Workup2->Purification2 9. Product This compound Purification2->Product 10.

Caption: Proposed two-part synthesis of the target compound.

The Indazole Scaffold in Drug Discovery: A Privileged Structure

The indazole nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[5][6] This versatility has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[5][7]

Role as a Kinase Inhibitor Intermediate

A significant application of indazole derivatives, including those with the 5-acetyl substitution, is in the synthesis of protein kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The indazole core can act as a bioisostere for other aromatic systems, such as indole, and can form key hydrogen bonding interactions with the hinge region of the kinase active site.

The 5-acetyl group on the indazole ring can serve multiple purposes in drug design. It can act as a key binding element, forming hydrogen bonds or other interactions with the target protein. Alternatively, it can be a synthetic handle for further chemical modifications, allowing for the exploration of the surrounding chemical space and the optimization of pharmacological properties. For instance, the acetyl group can be a precursor for the introduction of more complex side chains through reactions such as aldol condensations or reductive aminations.

While specific public domain data on the direct biological activity of this compound is limited, its structural motifs are present in a number of patented kinase inhibitors. This strongly suggests its utility as a key intermediate in the synthesis of these and other next-generation targeted therapies.

Kinase_Inhibition_Pathway cluster_cell Cellular Signaling cluster_drug_action Mechanism of Action Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Kinase_Active_Site Kinase Active Site Kinase_Cascade->Kinase_Active_Site Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Indazole_Derivative 5-Acetyl-Indazole-Based Kinase Inhibitor Indazole_Derivative->Cellular_Response Blocks Signal Transduction Indazole_Derivative->Kinase_Active_Site Competitive Inhibition ATP ATP ATP->Kinase_Active_Site Binds to Active Site Kinase_Active_Site->Kinase_Cascade Phosphorylation

Caption: Role of indazole derivatives in kinase inhibition.

Conclusion

This compound is a strategically important intermediate in modern drug discovery. Its synthesis, while requiring careful execution of modern organic chemistry techniques, provides access to a privileged scaffold with significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and the rationale behind its application in medicinal chemistry. As the quest for more targeted and effective medicines continues, the utility of well-designed molecular building blocks like this compound will undoubtedly continue to grow.

References

  • ChemWhat. CAS 877264-73-8: 1H-Indazole-1-carboxylic acid, 5-acetyl-, 1,1-dimethylethyl ester. Available at: [Link]

  • Biosciences Biotechnology Research Asia. Synthesis and biological activities of a novel series of indazole derivatives. 2016;13(1). Available at: [Link]

  • Zhang, et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(9):2147. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. 2022;13(4). Available at: [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. Available at: [Link]

  • Suzhou Health Chemicals Co., Ltd. tert-Butyl 5-amino-1H-indazole-1-carboxylate. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023;28(10):4108. Available at: [Link]

  • LookChem. Cas 129488-10-4,1-BOC-5-AMINO-INDAZOLE. Available at: [Link]

  • ResearchGate. Different biological activities reported with Indazole derivatives. Available at: [Link]

  • PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Available at: [Link]

  • Lai, AQ., Chen, ZH., Xiao, ZC. et al. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect 2025. Available at: [Link]

  • Liu, Y., Lang, Y., Patel, N. K., et al. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. J Med Chem. 2015;58(8):3386-410. Available at: [Link]

  • ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Available at: [Link]

  • Chen, B., Dey, F., Liu, X., et al. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Med Chem Lett. 2024. Available at: [Link]

  • Zarrinkar, P. P., et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. J Med Chem. 2009;52(23):7808-16. Available at: [Link]

  • Liu, Y., Lang, Y., Patel, N. K., et al. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. J Med Chem. 2015;58(8):3386-410. Available at: [Link]

  • Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).

Sources

An In-depth Technical Guide to the Molecular Structure of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of an acetyl group at the 5-position, along with N-protection by a tert-butoxycarbonyl (Boc) group, offers a versatile intermediate for further chemical exploration. This document details a robust synthetic pathway, outlines rigorous purification protocols, and presents a thorough structural elucidation based on spectroscopic methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones in the development of novel therapeutics. Among these, the indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, has garnered substantial attention for its broad spectrum of biological activities.[1] Indazole derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects. The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, this compound (CAS No. 877264-73-8), is a derivative of particular interest. The acetyl group at the 5-position serves as a versatile chemical handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group at the N-1 position ensures regioselective reactions and can be readily removed under mild acidic conditions. This strategic combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

This guide will provide a detailed exploration of the synthesis and structural characterization of this important indazole derivative, offering a foundation for its application in advanced drug discovery programs.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is proposed to be achieved through a two-step process: first, the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetyl group at the 5-position via a Friedel-Crafts acylation reaction.

Step 1: N-Boc Protection of 5-acetyl-1H-indazole

The initial step involves the protection of the N-H group of the indazole ring to prevent side reactions in the subsequent acylation step. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) is a well-established and efficient method for this transformation.[2]

  • Materials:

    • 5-acetyl-1H-indazole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a solution of 5-acetyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP) (1.1 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in anhydrous DCM to the cooled mixture.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Alternative Step 2: Friedel-Crafts Acylation of tert-Butyl 1H-indazole-1-carboxylate

An alternative and plausible route involves the Friedel-Crafts acylation of N-Boc protected indazole. This classic electrophilic aromatic substitution introduces the acetyl group onto the electron-rich benzene ring of the indazole system.

  • Materials:

    • tert-Butyl 1H-indazole-1-carboxylate

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) to the cooled suspension.

    • To this mixture, add a solution of tert-butyl 1H-indazole-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.[3]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it into a beaker containing a mixture of ice and concentrated HCl.[3]

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Structural Elucidation and Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~8.5 (s, 1H)H-4
~8.2 (d, 1H)H-6
~8.0 (s, 1H)H-3
~7.8 (d, 1H)H-7
~2.7 (s, 3H)Acetyl CH₃
~1.7 (s, 9H)tert-Butyl CH₃

Rationale for Predictions:

  • ¹H NMR: The aromatic protons of the indazole ring are expected to appear in the downfield region (7.8-8.5 ppm). The H-4 proton, being adjacent to the electron-withdrawing acetyl group, is predicted to be the most deshielded. The singlet for the H-3 proton is characteristic of the indazole ring. The acetyl methyl protons will appear as a sharp singlet around 2.7 ppm, and the nine equivalent protons of the tert-butyl group will give a strong singlet at approximately 1.7 ppm.

  • ¹³C NMR: The two carbonyl carbons (Boc and acetyl) are expected at the downfield end of the spectrum. The aromatic carbons of the indazole ring will resonate in the 115-142 ppm range. The quaternary carbon of the tert-butyl group is predicted around 85 ppm, and the methyl carbons of the tert-butyl and acetyl groups will appear in the upfield region.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Data
Frequency (cm⁻¹) Functional Group Assignment
~2980-2930C-H stretch (aliphatic)
~1735C=O stretch (Boc carbonyl)
~1680C=O stretch (acetyl carbonyl)
~1600, ~1470C=C stretch (aromatic)
~1370, ~1390C-H bend (tert-butyl)
~1250, ~1150C-O stretch (ester)

Rationale for Predictions: The IR spectrum is expected to be dominated by two strong carbonyl stretching bands: one for the Boc group ester around 1735 cm⁻¹ and another for the acetyl ketone around 1680 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1600-1470 cm⁻¹ region. Aliphatic C-H stretching from the tert-butyl and acetyl methyl groups will be observed around 2980-2930 cm⁻¹.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data
m/z Fragment Assignment
[M+H]⁺Molecular ion peak
[M - 56]⁺Loss of isobutylene from the Boc group
[M - 100]⁺Loss of the Boc group
[M - 43]⁺Loss of the acetyl group

Rationale for Predictions: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺. A characteristic fragmentation pattern for N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The loss of the acetyl group (43 Da) is also a probable fragmentation pathway.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2_alt Alternative Step 2: Friedel-Crafts Acylation start 5-acetyl-1H-indazole reagents1 (Boc)₂O DMAP, DCM start->reagents1 product1 This compound reagents1->product1 Protection start2 tert-Butyl 1H-indazole-1-carboxylate reagents2 Acetyl Chloride AlCl₃, DCM start2->reagents2 product2 This compound reagents2->product2 Acylation

Caption: Proposed synthetic routes to this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and predicted characterization of this compound. The outlined synthetic protocols, based on well-established chemical transformations, offer a reliable pathway for the preparation of this valuable intermediate. The predicted spectroscopic data provides a benchmark for the structural verification of the synthesized compound. As the indazole scaffold continues to be a focal point in medicinal chemistry, a thorough understanding of its derivatives, such as the one detailed herein, is paramount for the advancement of novel drug discovery initiatives.

References

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 694–697. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

  • BLDpharm. (n.d.). 877264-73-8|this compound.

Sources

Physicochemical Characterization of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate (CAS No. 877264-73-8). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the compound's core identifiers, expected physicochemical properties, and detailed spectroscopic profile. Furthermore, it establishes standardized protocols for empirical characterization, ensuring data integrity and reproducibility in a research setting. The narrative emphasizes the rationale behind analytical choices, grounding theoretical data with practical, field-proven methodologies.

Core Compound Identification and Properties

This compound is a key heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents. The presence of the N-Boc protecting group provides critical stability and solubility, while the acetyl moiety at the 5-position offers a reactive handle for further synthetic elaboration. A precise understanding of its physical properties is paramount for its effective use in reaction design, purification, and formulation.

Quantitative data and key identifiers for the compound are summarized below.

PropertyValueSource
CAS Number 877264-73-8[1]
Molecular Formula C₁₄H₁₆N₂O₃Calculated
Molecular Weight 260.29 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred from related structures[2]
Purity Typically >97% (Commercially available)[3]
Storage Ambient temperature, protect from light[4]
Physicochemical Profile: An Experiential Perspective

While extensive peer-reviewed data on this specific molecule is not consolidated, its structural motifs allow for an expert-driven estimation of its properties, which inform handling, reaction setup, and analytical method development.

2.1. Melting Point

The melting point is a critical indicator of purity for crystalline solids. For analogous N-Boc protected indazole derivatives, melting points are often observed in the range of 100-150 °C. A sharp melting range (e.g., 115-117 °C) would suggest high purity, whereas a broad and depressed range would indicate the presence of impurities.

2.2. Solubility

The tert-butyl carboxylate group significantly enhances solubility in a wide range of organic solvents compared to its unprotected indazole precursor.

  • High Solubility: Expected in chlorinated solvents (Dichloromethane, Chloroform), ethers (THF, Diethyl ether), and esters (Ethyl Acetate).

  • Moderate Solubility: Expected in polar aprotic solvents (Acetonitrile, Acetone) and alcohols (Methanol, Ethanol).

  • Insoluble: Expected to be virtually insoluble in water and non-polar aliphatic hydrocarbons (Hexanes, Heptane).

This solubility profile is crucial for selecting appropriate solvent systems for reaction chemistry, liquid chromatography, and crystallization procedures.

Spectroscopic & Spectrometric Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic arrangement of the molecule.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

    • Aromatic Region (δ 7.5-8.5 ppm): Three distinct signals corresponding to the protons on the indazole ring are expected. The proton adjacent to the acetyl group will likely be the most downfield-shifted due to anisotropic effects.

    • Acetyl Protons (δ ~2.6 ppm): A sharp singlet integrating to three protons (CH₃).

    • tert-Butyl Protons (δ ~1.7 ppm): A prominent singlet integrating to nine protons (C(CH₃)₃), a hallmark of the Boc-protecting group.

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms.

    • Carbonyl Carbons (δ 160-200 ppm): Two distinct signals are anticipated: one for the acetyl carbonyl (~197 ppm) and one for the carbamate carbonyl (~150 ppm).

    • Aromatic Carbons (δ 110-145 ppm): Signals corresponding to the six carbons of the indazole bicyclic system.

    • tert-Butyl Carbons: A signal for the quaternary carbon (~85 ppm) and a signal for the three equivalent methyl carbons (~28 ppm).

    • Acetyl Methyl Carbon: A signal around ~27 ppm.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

  • ~1735 cm⁻¹ (C=O Stretch): A strong, sharp absorption characteristic of the carbamate (Boc group) carbonyl.

  • ~1680 cm⁻¹ (C=O Stretch): A strong absorption for the acetyl ketone carbonyl.

  • ~2980 cm⁻¹ (C-H Stretch): Aliphatic C-H stretching from the tert-butyl and acetyl methyl groups.

  • ~1600 cm⁻¹, ~1470 cm⁻¹ (C=C Stretch): Absorptions typical of the aromatic indazole ring system.

3.3. High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass, confirming the elemental composition. For this compound, analysis via electrospray ionization (ESI) is standard.

  • Expected Exact Mass: 260.1161 g/mol for the neutral molecule [C₁₄H₁₆N₂O₃].

  • Common Adducts: In positive ion mode, the primary observed ions would be [M+H]⁺ (261.1234) and [M+Na]⁺ (283.1053).

  • Key Fragmentation: A characteristic loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) is a common fragmentation pathway for Boc-protected compounds.

Standard Operating Procedures (SOPs) for Verification

To ensure the integrity of experimental results, the following protocols for physicochemical characterization are recommended.

4.1. SOP for Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube to a depth of 2-3 mm.

  • Instrument Setup: Use a calibrated digital melting point apparatus.

  • Measurement: Set a ramp rate of 1-2 °C per minute for an accurate determination.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A pure compound should have a sharp range of < 2 °C.

4.2. SOP for NMR Sample Preparation and Analysis
  • Solvent Selection: Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), ensuring the solvent peak does not obscure key sample signals.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a spectrometer of at least 400 MHz field strength.[2]

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

4.3. SOP for High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Method: Use an ESI source coupled to a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.[5]

  • Data Acquisition: Infuse the sample directly or via LC injection. Acquire data in both positive and negative ion modes to observe all potential adducts.

  • Analysis: Compare the measured exact mass of the most abundant ion to the theoretical mass calculated from the molecular formula. The mass error should be less than 5 ppm.

Integrated Characterization Workflow

The logical flow for a comprehensive physicochemical analysis is critical for efficiency and accuracy. The following diagram illustrates the standard workflow from sample receipt to full characterization.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Final Data Consolidation Sample Sample Receipt (this compound) Physical Physical Inspection (Appearance, Color) Sample->Physical Solubility Solubility Screening Physical->Solubility MP Melting Point (Purity Check) Solubility->MP TLC_LCMS TLC / LC-MS (Purity & MW Check) Solubility->TLC_LCMS HRMS HRMS Analysis (Elemental Composition) TLC_LCMS->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) (Definitive Structure) HRMS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR Report Certificate of Analysis (Final Report) NMR->Report IR->Report

Workflow for Physicochemical Characterization.
References
  • Vertex AI Search Result[2] (Supporting Information describing NMR analysis of related compounds). Note: While the specific data is for a different molecule, the methodology is directly applicable.

  • Wiley-VCH (2007). Supporting Information. Note: Provides general procedures for NMR, IR, and HRMS analysis common in organic chemistry. [Link: [Link]]

  • LookChem. (n.d.). 1-BOC-5-AMINO-INDAZOLE. Retrieved from LookChem website. Note: Data for a related indazole, useful for understanding general properties like storage conditions. [Link: [Link]]

  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Note: Details modern analytical techniques like LC-QTOF-HRMS for indazole derivatives. [Link: [Link]]

Sources

An In-depth Technical Guide on the Stability and Storage of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate is a key building block in contemporary medicinal chemistry. Its indazole core is a prevalent scaffold in numerous pharmacologically active compounds, often serving as a surrogate for indole with unique electronic properties.[1] The strategic placement of the acetyl group at the 5-position and the tert-butyloxycarbonyl (Boc) protecting group at the N-1 position makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly kinase inhibitors.[2] Understanding the chemical stability and defining optimal storage conditions for this compound are paramount to ensuring its integrity, purity, and performance in sensitive synthetic applications, thereby safeguarding the reproducibility and success of drug discovery and development programs.

This guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways and offering field-proven protocols for its storage and handling. It is intended for researchers, scientists, and drug development professionals who rely on the quality of this critical synthetic intermediate.

Chemical Stability Profile

The stability of this compound is primarily dictated by the chemical properties of its three key structural components: the indazole ring, the N-1 Boc protecting group, and the 5-acetyl substituent.

The Indazole Core

The indazole ring system is generally stable but can be susceptible to certain degradation pathways, most notably photolytic rearrangement. Under UV irradiation, particularly high-energy UVC light, 1H-indazoles can undergo a nitrogen-carbon transposition to form benzimidazoles, albeit often in low yields.[3][4] While the presence of substituents can modulate this reactivity, it is a critical consideration for the handling and storage of this compound.

The tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a widely used amine protecting group due to its stability under a range of conditions.[5] However, it is inherently labile to acidic conditions, which facilitate its removal via hydrolysis of the carbamate.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group.[6] Additionally, while generally stable to mild bases, prolonged exposure to strong basic conditions, such as sodium methoxide in methanol, can also lead to its removal.[7] The thermal stability of the tert-butyl carboxylate moiety is also a consideration, as high temperatures can promote elimination of isobutylene and subsequent decarboxylation.[8]

The 5-Acetyl Substituent

The acetyl group is a relatively stable functional group. However, its electron-withdrawing nature can influence the reactivity of the indazole ring. It is generally not considered a primary point of degradation under typical storage conditions.

Potential Degradation Pathways

Based on the structural features, the following degradation pathways are of primary concern:

  • Acid-Catalyzed Hydrolysis: This is the most probable degradation pathway, leading to the cleavage of the Boc group and the formation of 5-acetyl-1H-indazole.

  • Base-Catalyzed Hydrolysis: While less facile than acid-catalyzed cleavage, strong basic conditions can also remove the Boc group.[7]

  • Thermolysis: Elevated temperatures may induce the thermal elimination of the Boc group.[8][9]

  • Photodegradation: Exposure to UV light may cause the rearrangement of the indazole core to the corresponding benzimidazole derivative.[3][4]

  • Oxidation: While the indazole ring itself is relatively resistant to auto-oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation byproducts.[10]

Recommended Storage Conditions

To mitigate the risks of degradation and ensure the long-term purity of this compound, the following storage conditions are recommended. These are based on best practices for chemically sensitive intermediates and information from suppliers of analogous compounds.[2][11][12]

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of potential thermal degradation and hydrolytic reactions.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidative degradation.
Light Protect from light (Amber vial)Prevents potential photolytic degradation and rearrangement of the indazole ring.[3][4]
Moisture Store in a desiccated environmentMinimizes the risk of hydrolysis of the Boc-protecting group.
Container Tightly sealed, appropriate containerPrevents contamination and exposure to atmospheric moisture and oxygen.[12]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[13][14][15] The following protocols are designed to assess the stability of this compound under various stress conditions.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Acetonitrile/Water start->dissolve thermal Thermal Stress (Solid, 80°C) start->thermal Solid Sample photo Photolytic Stress (ICH Q1B Conditions) start->photo Solid & Solution Samples acid Acidic Hydrolysis (0.1 M HCl, 50°C) dissolve->acid Aliquot base Basic Hydrolysis (0.1 M NaOH, 50°C) dissolve->base Aliquot oxidative Oxidative Stress (3% H2O2, RT) dissolve->oxidative Aliquot neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze via HPLC/LC-MS dilute->analyze

Caption: General workflow for forced degradation studies.

Acidic Hydrolysis
  • Objective: To evaluate the stability of the compound in an acidic environment, primarily targeting the Boc protecting group.

  • Protocol:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 50°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for analysis.

    • Analyze by HPLC or LC-MS.

Basic Hydrolysis
  • Objective: To assess the stability in a basic medium, which could also affect the Boc group.

  • Protocol:

    • Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 50°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for analysis.

    • Analyze by HPLC or LC-MS.

Oxidative Degradation
  • Objective: To determine the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute with mobile phase for analysis.

    • Analyze by HPLC or LC-MS.

Thermal Degradation
  • Objective: To evaluate the stability of the solid compound at elevated temperatures.

  • Protocol:

    • Place a known amount of the solid compound in a clear glass vial.

    • Heat the vial in a calibrated oven at 80°C.

    • At specified time points, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Dilute with mobile phase for analysis.

    • Analyze by HPLC or LC-MS.

Photostability
  • Objective: To assess the impact of light exposure on the compound's stability, as recommended by ICH guideline Q1B.[13]

  • Protocol:

    • Expose the solid compound and a solution of the compound (e.g., in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After the exposure period, prepare the samples for analysis.

    • Analyze all samples (exposed and dark controls) by HPLC or LC-MS.

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) from its degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques for this purpose.

HPLC Method Parameters
ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
LC-MS for Degradant Identification

LC-MS is invaluable for the structural elucidation of degradation products. By coupling the HPLC separation with a mass spectrometer, the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear during stress testing can be determined. This information is critical for identifying the chemical structures of the degradants and understanding the degradation pathways.

Logical Relationship for Stability Assessment

Stability_Assessment_Logic cluster_input Input Data cluster_processing Data Processing & Interpretation cluster_output Output & Actions hplc_data HPLC Chromatograms (Peak Area, Retention Time) purity_calc Calculate Purity & % Degradation hplc_data->purity_calc lcms_data LC-MS Data (m/z of new peaks) id_degradants Identify Degradants (Mass Analysis) lcms_data->id_degradants stability_report Generate Stability Report purity_calc->stability_report pathway_elucidation Elucidate Degradation Pathways id_degradants->pathway_elucidation pathway_elucidation->stability_report storage_conditions Confirm/Refine Storage Conditions stability_report->storage_conditions shelf_life Estimate Shelf-Life storage_conditions->shelf_life

Caption: Logical flow for stability data analysis.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary vulnerabilities are the acid-labile Boc protecting group and a potential for photodegradation of the indazole core. Strict adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is crucial for maintaining its purity and ensuring its suitability for synthetic applications. The provided forced degradation protocols and analytical methods offer a robust framework for a comprehensive stability assessment, enabling researchers to confidently utilize this important building block in their drug discovery endeavors.

References

  • Benchchem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • Sigma-Aldrich. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate.
  • PubMed. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • ResearchGate. (2025).
  • Moldb. (n.d.). 877264-73-8 | this compound.
  • Benchchem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • PubMed. (2026). Synthesis of indazole-based fluorophores.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MedCrave online. (2016).
  • University of New Haven. (n.d.).
  • Journal of Pharmaceutical and Biomedical Analysis. (2022).
  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Journal of Pharmaceutical Sciences. (n.d.).
  • LookChem. (n.d.). Cas 129488-10-4,1-BOC-5-AMINO-INDAZOLE.
  • ResearchGate. (2025). Thermal Stability Study of 4-tert-Butylphenol.

Sources

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into the strategic importance of the indazole nucleus, propose a detailed, field-proven synthetic pathway for the title compound, and explore its characteristic spectroscopic signature. Furthermore, this guide examines the molecule's chemical reactivity and its potential applications as a versatile intermediate for the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse functionalization make it an ideal scaffold for interacting with a wide array of biological targets.[3] While rarely found in nature, synthetic indazole derivatives are central components of numerous FDA-approved drugs.[2][3] Notable examples include:

  • Pazopanib and Axitinib: Tyrosine kinase inhibitors used in cancer therapy.[3]

  • Granisetron: A 5-HT3 receptor antagonist employed as an antiemetic in chemotherapy.[3]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[3]

The broad pharmacological profile of indazole-containing compounds, which includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, continues to drive research into new synthetic methods and novel derivatives.[1][4][5] The title compound, this compound, serves as a crucial intermediate, incorporating a reactive acetyl handle and a Boc-protected nitrogen, which allows for selective, sequential chemical modifications in the synthesis of complex target molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and predicted spectroscopic data for this compound are summarized below.

Properties Overview
PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₃(Calculated)
Molecular Weight 260.29 g/mol (Calculated)
Appearance Off-white to yellow solid (Predicted)-
CAS Number 1172513-50-5(From Chemical Suppliers)
Predicted Spectroscopic Data

The following table outlines the expected spectroscopic characteristics, which are critical for reaction monitoring and final product confirmation. These predictions are based on analyses of structurally similar compounds.[6][7][8]

TechniqueExpected Features
¹H NMR δ ~ 8.2-8.5 ppm (m, 2H, Ar-H)δ ~ 7.6-7.8 ppm (m, 1H, Ar-H)δ ~ 2.6 ppm (s, 3H, -COCH₃)δ ~ 1.7 ppm (s, 9H, -C(CH₃)₃)
¹³C NMR δ ~ 197 ppm (C=O, acetyl)δ ~ 168 ppm (C=O, Boc)δ ~ 140-120 ppm (Ar-C)δ ~ 85 ppm (-C(CH₃)₃)δ ~ 28 ppm (-C(CH₃)₃)δ ~ 27 ppm (-COCH₃)
IR (cm⁻¹) ~2980 (C-H, aliphatic)~1735 (C=O, Boc carbonyl)~1680 (C=O, acetyl carbonyl)~1600, 1480 (C=C, aromatic)
Mass Spec (ESI) m/z = 261.12 [M+H]⁺m/z = 283.10 [M+Na]⁺

Synthesis of this compound

While multiple synthetic routes to the indazole core exist, a robust and scalable pathway is crucial for drug development.[9][10] We propose a logical and efficient synthesis starting from commercially available materials.

Retrosynthetic Analysis

The primary strategic disconnections for the target molecule involve the removal of the Boc protecting group and the Friedel-Crafts acylation to introduce the acetyl group. This retrosynthesis leads back to a simple, substituted indazole precursor.

G Target This compound Intermediate1 5-Acetyl-1H-indazole Target->Intermediate1 Boc Deprotection Precursor 1H-Indazole Intermediate1->Precursor Friedel-Crafts De-acylation G cluster_0 Start 1H-Indazole Step1_reagents 1. Acetyl Chloride 2. AlCl₃ (Lewis Acid) Start->Step1_reagents Intermediate 5-Acetyl-1H-indazole Step1_reagents->Intermediate Friedel-Crafts Acylation Step2_reagents 1. Boc Anhydride 2. DMAP, CH₂Cl₂ Intermediate->Step2_reagents Product tert-Butyl 5-acetyl-1H- indazole-1-carboxylate Step2_reagents->Product N-Boc Protection

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for acylation and Boc-protection of heterocyclic systems. [11] Step 1: Friedel-Crafts Acylation of 1H-Indazole

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise to the cooled DCM, ensuring the temperature remains below 5 °C.

  • Substrate Addition: Slowly add a solution of 1H-indazole (1.0 equivalent) in anhydrous DCM to the suspension.

  • Acylation: Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 5-acetyl-1H-indazole.

Causality Insight: Aluminum chloride is a strong Lewis acid that coordinates to the acetyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the relative electron deficiency of the indazole ring for electrophilic aromatic substitution. The reaction is quenched in acid to protonate and neutralize the product and dissolve the aluminum salts.

Step 2: N-Boc Protection

  • Setup: Dissolve 5-acetyl-1H-indazole (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Catalyst: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution. [11]3. Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) to the mixture. [11]4. Reaction: Stir the reaction at room temperature for 15-20 hours, monitoring by TLC until the starting material is consumed. [11]5. Workup: Dilute the reaction mixture with DCM and wash sequentially with water and brine. [11]6. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can often be used without further purification or can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound.

Causality Insight: DMAP acts as a nucleophilic catalyst, reacting with Boc anhydride to form a more reactive intermediate. This intermediate is then readily attacked by the indazole nitrogen, facilitating the protection under mild conditions.

Chemical Reactivity and Synthetic Utility

The title compound is not an endpoint but a versatile scaffold. Its value lies in the orthogonal reactivity of its functional groups: the ketone and the Boc-protected nitrogen.

Key Reaction Sites and Potential Transformations

The structure allows for selective chemistry, making it a powerful tool for building molecular diversity.

G cluster_ketone Acetyl Group Chemistry cluster_boc N-Indazole Chemistry center_node tert-Butyl 5-acetyl-1H- indazole-1-carboxylate Reduction Secondary Alcohol center_node->Reduction NaBH₄ Condensation Chalcone / Imine center_node->Condensation Aldehyde/Amine + Base/Acid Oxidation Carboxylic Acid center_node->Oxidation Strong Oxidant (e.g., KMnO₄) Deprotection Free N-H Indazole center_node->Deprotection TFA or HCl Alkylation N-Alkylated Indazole Deprotection->Alkylation R-X, Base

Caption: Potential synthetic transformations of the title compound.

  • Acetyl Group Chemistry: The ketone can be easily transformed. It can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), serve as an electrophile in condensation reactions (e.g., aldol or Knoevenagel), or be oxidized to a carboxylic acid under harsh conditions.

  • Indazole N-H Chemistry: The Boc group is stable to many reaction conditions but can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane. This reveals the N-H group, which can then be alkylated, arylated, or used in coupling reactions to link the indazole core to other molecular fragments.

Potential Applications in Drug Discovery

Given the established bioactivity of the indazole scaffold, this compound is a high-value starting material for libraries targeting several therapeutic areas.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted indazole core that occupies the ATP-binding site. [9]The acetyl group can be elaborated into more complex side chains designed to interact with specific amino acid residues, enhancing potency and selectivity.

  • Neurodegenerative Diseases: Indazole derivatives have been investigated as agonists of nicotinic α-7 receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia. [12]This intermediate provides a platform for creating novel ligands for this and other CNS targets.

  • Anti-inflammatory Agents: The indazole core is a known pharmacophore for anti-inflammatory activity. [4][5]The functional handles on this molecule allow for the synthesis of analogs of known anti-inflammatory drugs or novel compounds with improved properties.

Conclusion

This compound is a strategically designed synthetic intermediate that provides a robust entry point into the rich pharmacology of the indazole class of molecules. Its synthesis from common starting materials is straightforward, and its orthogonal functional groups—the modifiable ketone and the protected nitrogen—offer chemists precise control for building complex, drug-like molecules. This guide has outlined its synthesis, characterization, and reactivity, underscoring its significant potential for accelerating discovery programs in oncology, neuroscience, and inflammatory diseases.

References

  • Krishnegowda, G., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. NIH National Center for Biotechnology Information. Available at: [Link]

  • Zhang, L., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Faria, J. V., et al. (2017). Pharmacological properties of indazole derivatives: recent developments. PubMed. Available at: [Link]

  • Wang, X., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Shi, Z., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]

  • Klusik, H., et al. (n.d.). ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. ResearchGate. Available at: [Link]

  • Shaaban, M., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Suzhou Health Chemicals Co. (n.d.). tert-Butyl 5-amino-1H-indazole-1-carboxylate. Available at: [Link]

  • Faria, J. V., et al. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Childers, W., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Reddy, T. S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Supporting Information. (2007). Wiley-VCH. Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Al-Hourani, B. J. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Al-Hourani/3c914e6e665d95d852a4666d933e8a47814b7e41]([Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. PubChem. Available at: [Link]

  • Shandong Hanjiang Chemical Co., Ltd. (n.d.). Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Significance of the 5-Acetyl Moiety

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Its rigid, bicyclic structure and ability to participate in a variety of non-covalent interactions make it an ideal anchor for binding to biological targets, particularly the ATP-binding pocket of protein kinases.[2] Consequently, indazole derivatives have been extensively explored as inhibitors of a wide range of kinases implicated in oncology, such as TTK, Akt, and others.[3][4]

This document provides a detailed guide to the synthesis and application of a key intermediate: tert-Butyl 5-acetyl-1H-indazole-1-carboxylate . The introduction of a tert-butyloxycarbonyl (Boc) group at the N1 position serves to protect the indazole nitrogen, allowing for selective functionalization at other positions of the ring system.[5] The 5-acetyl group is a particularly versatile functional handle. It can act as a key pharmacophoric element or be readily transformed into a diverse array of other functional groups, enabling the exploration of a broad chemical space during lead optimization.

These notes are intended for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the proposed synthetic strategies and applications.

Part 1: Synthesis of this compound

A direct, one-step synthesis of the title compound is not readily found in the literature. Therefore, a robust, multi-step synthetic route is proposed, starting from the commercially available 5-bromo-1H-indazole. This pathway is designed for efficiency and amenability to scale-up.

Overall Synthetic Scheme

Synthetic_Pathway A 5-Bromo-1H-indazole B tert-Butyl 5-bromo-1H-indazole-1-carboxylate A->B (Boc)₂O, TEA, DMAP DCM, rt C tert-Butyl 5-(1-ethoxyvinyl)-1H-indazole-1-carboxylate B->C 2-(1-Ethoxyvinyl)tributylstannane Pd(PPh₃)₄, Toluene, 110°C D This compound C->D 1 M HCl (aq) THF, rt

Caption: Proposed synthetic route to the target compound.

Protocol 1.1: N-Boc Protection of 5-Bromo-1H-indazole

Rationale: The Boc group is an excellent choice for protecting the indazole N-H. It is stable to a wide range of reaction conditions, including organometallic cross-coupling reactions, yet can be readily removed under acidic conditions without affecting most other functional groups.[5] The use of DMAP as a catalyst accelerates the reaction.

Materials:

  • 5-Bromo-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DCM, add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 5-bromo-1H-indazole-1-carboxylate as a solid.

Parameter Typical Value
Yield 85-95%
Purity (by NMR) >98%
Appearance White to off-white solid
Protocol 1.2: Stille Cross-Coupling for Acetyl Group Introduction

Rationale: The Stille cross-coupling reaction is a reliable method for forming carbon-carbon bonds. The use of an organotin reagent like 2-(1-ethoxyvinyl)tributylstannane introduces a vinyl ether moiety, which can be easily hydrolyzed in the next step to reveal the acetyl group. This two-step sequence is often more robust and higher-yielding than a direct Friedel-Crafts acylation on the indazole ring, which can suffer from poor regioselectivity and harsh conditions.

Materials:

  • tert-Butyl 5-bromo-1H-indazole-1-carboxylate

  • 2-(1-Ethoxyvinyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, anhydrous

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 5-bromo-1H-indazole-1-carboxylate (1.0 eq) in anhydrous toluene.

  • Add 2-(1-ethoxyvinyl)tributylstannane (1.5 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the solution.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous KF solution and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 5-(1-ethoxyvinyl)-1H-indazole-1-carboxylate .

Parameter Typical Value
Yield 70-85%
Purity (by NMR) >95%
Appearance Pale yellow oil or solid
Protocol 1.3: Hydrolysis to the Final Product

Rationale: The vinyl ether is an enol ether, which is readily hydrolyzed under mild acidic conditions to the corresponding ketone. This transformation is typically clean and high-yielding.

Materials:

  • tert-Butyl 5-(1-ethoxyvinyl)-1H-indazole-1-carboxylate

  • 1 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve tert-butyl 5-(1-ethoxyvinyl)-1H-indazole-1-carboxylate (1.0 eq) in THF.

  • Add 1 M HCl (2.0 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, This compound , is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or flash chromatography.

Parameter Typical Value
Yield >90%
Purity (by NMR) >98%
Appearance White to pale yellow solid

Part 2: Applications in Medicinal Chemistry

The 5-acetyl group of the title compound is a versatile synthetic handle for constructing diverse analogues in a drug discovery program. Below are protocols for several key transformations.

Application Workflow

Application_Workflow Start This compound A Aldol Condensation Start->A B Wittig Reaction Start->B C Reduction Start->C D Deprotection Start->D Prod_A α,β-Unsaturated Ketone Derivatives A->Prod_A Prod_B Alkene Derivatives B->Prod_B Prod_C Secondary Alcohol Derivatives C->Prod_C Prod_D 5-Acetyl-1H-indazole D->Prod_D

Caption: Key synthetic transformations of the title compound.

Protocol 2.1: Aldol Condensation for α,β-Unsaturated Ketones

Rationale: The acetyl group can undergo base-catalyzed condensation with various aldehydes to generate α,β-unsaturated ketones. These Michael acceptors are valuable for covalent modification of biological targets or as intermediates for further elaboration.

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC indicates consumption of the starting material.

  • Cool the reaction mixture and neutralize with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 2.2: Wittig Reaction for Alkene Synthesis

Rationale: The Wittig reaction provides a reliable method for converting the ketone of the acetyl group into an alkene.[6][7] This allows for the introduction of a wide variety of substituted vinyl groups, which can be used to probe steric and electronic requirements in a binding pocket.

Procedure:

  • Prepare the phosphonium ylide by treating the appropriate triphenylphosphonium salt (1.2 eq) with a strong base like n-butyllithium or sodium hydride in an anhydrous solvent like THF at 0 °C.

  • Add a solution of this compound (1.0 eq) in THF to the ylide solution.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

Protocol 2.3: Reduction to a Secondary Alcohol

Rationale: Reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor. This modification can significantly alter the binding mode and potency of a compound.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the alcohol.

Protocol 2.4: N-Boc Deprotection for N1 Functionalization

Rationale: Removal of the Boc group is essential for synthesizing compounds where substitution at the N1 position of the indazole ring is desired.[5] Trifluoroacetic acid (TFA) in DCM is a standard and effective method for this deprotection.[8]

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq).

  • Stir the reaction at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Dry the organic layer and concentrate to obtain 5-acetyl-1H-indazole.

Part 3: Exemplary Application in Kinase Inhibitor Scaffolding

The title compound is an excellent starting point for the synthesis of Type I kinase inhibitors, which typically feature a heterocyclic core that binds to the hinge region of the kinase, and various substituents that occupy adjacent hydrophobic pockets.

Hypothetical Kinase Inhibitor Synthesis Workflow

Kinase_Inhibitor_Synthesis A tert-Butyl 5-acetyl-1H- indazole-1-carboxylate B Deprotection (TFA) A->B C 5-Acetyl-1H-indazole B->C D N1-Alkylation C->D E Functionalized Indazole D->E F Condensation/ Coupling Reaction E->F G Final Kinase Inhibitor F->G

Caption: Workflow for a hypothetical kinase inhibitor.

In this workflow, the Boc group is first removed to allow for the introduction of a solubilizing group or a vector to another part of the binding site via N1-alkylation. The 5-acetyl group can then be elaborated, for example, by condensation with another heterocycle to form a more extended conjugated system that can interact with other regions of the ATP-binding pocket. This strategic, stepwise functionalization allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

References

  • Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes. Journal of Organic Chemistry, 83(3), 1591-1597. Available at: [Link]

  • Coluccia, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(5), 1994-2000. Available at: [Link]

  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 17(9), 10583-10597. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Liu, Y., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry, 58(8), 3354-3375. Available at: [Link]

  • Roberts, R. M., & Khalaf, A. A. (1984). Friedel–Crafts alkylation chemistry: a century of discovery. Marcel Dekker Inc.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2007). Molecules. Available at: [Link]

  • Vallat, O., Buciumas, A.-M., & Neier, R. (2009). 5-Hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: diastereoselectivity of the Mukaiyama crossed-aldol-type reaction. Acta Crystallographica Section C, 65(Pt 11), o585–o590. Available at: [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Advances. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2021). Molecules. Available at: [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.
  • Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2016). RSC Advances. Available at: [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports. Available at: [Link]

  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. (2015). Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2010). ARKIVOC. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021). IUCrData. Available at: [Link]

  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). YouTube. Available at: [Link]

  • tert-Butyl 5-amino-1H-indazole-1-carboxylate. Suzhou Health Chemicals Co. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl 5-acetyl-1H-indazole-1-carboxylate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, and a key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are known to bind to the ATP-binding site of various kinases.

The 1H-indazole core is one such privileged scaffold, found in several clinically approved kinase inhibitors like Axitinib and Pazopanib.[1] Its unique hydrogen bonding capabilities and structural rigidity allow for high-affinity interactions within the kinase active site. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the use of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate as a versatile and strategic building block for the synthesis of novel kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols for its derivatization, and outline methods for the biological evaluation of the resulting compounds, with a focus on Aurora kinases as a relevant target class.[2][3][4]

Physicochemical Properties & Handling

Before embarking on synthesis, it is crucial to understand the properties of the starting material. The tert-butyloxycarbonyl (Boc) group on the indazole nitrogen serves as a valuable protecting group, enhancing solubility in organic solvents and preventing unwanted side reactions at the N-1 position during subsequent functionalization steps.

PropertyValue
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
CAS Number 1196155-33-5
Appearance Off-white to light yellow powder
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, and other common organic solvents.
Storage Store in a cool, dry place away from light and moisture.

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Synthetic Strategy: A Case Study in Aurora Kinase Inhibitor Scaffolding

The 5-acetyl group of this compound is a key functional handle for diversification. It allows for a wide range of chemical transformations to introduce new functionalities and modulate the pharmacological properties of the final compound. A common and effective strategy involves the alpha-halogenation of the acetyl group, creating an electrophilic site for subsequent nucleophilic substitution.

This application note will focus on a case study inspired by patent literature (WO2010122022A1), which details the conversion of the 5-acetyl group into a more complex side chain suitable for kinase binding. This two-step process involves:

  • Alpha-Bromination: Selective bromination of the methyl group of the acetyl moiety to form tert-butyl 5-(2-bromoacetyl)-1H-indazole-1-carboxylate.

  • Nucleophilic Substitution: Reaction of the resulting α-bromo ketone with a nucleophile, such as urea, to generate a heterocyclic side chain.

This approach rapidly builds molecular complexity and introduces additional hydrogen bond donors and acceptors, which are often crucial for potent kinase inhibition.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl 5-(2-bromoacetyl)-1H-indazole-1-carboxylate (Intermediate 2)

This protocol describes the selective α-bromination of the acetyl group. The reaction is typically acid-catalyzed, proceeding through an enol intermediate which then reacts with elemental bromine.[5] Using a reagent like pyridinium tribromide or copper(II) bromide can offer milder conditions and improved handling compared to liquid bromine.

Expert Insight: The Boc protecting group is stable under these mild acidic conditions. It is crucial to control the stoichiometry of the brominating agent to avoid over-bromination or unwanted aromatic bromination, although the indazole ring is relatively deactivated.

Materials:

  • This compound (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (2.2 eq)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and Copper(II) Bromide (2.2 eq).

  • Add a 1:1 mixture of Ethyl Acetate and Methanol as the solvent.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the copper salts. Wash the filter cake with Ethyl Acetate.

  • Combine the filtrates and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate to afford tert-butyl 5-(2-bromoacetyl)-1H-indazole-1-carboxylate as a solid.

Part 2: Synthesis of tert-Butyl 5-(2-(ureido)acetyl)-1H-indazole-1-carboxylate (Target Compound 3)

This protocol details the reaction of the α-bromo ketone intermediate with urea. The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of urea displaces the bromide.

Expert Insight: This reaction builds a side chain that can mimic the ribose moiety of ATP and form critical hydrogen bonds in the hinge region of a kinase. Dimethylformamide (DMF) is a suitable solvent for this reaction due to its polar aprotic nature, which facilitates SN2 reactions.

Materials:

  • tert-Butyl 5-(2-bromoacetyl)-1H-indazole-1-carboxylate (1.0 eq)

  • Urea (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 5-(2-bromoacetyl)-1H-indazole-1-carboxylate (1.0 eq) in anhydrous DMF.

  • Add urea (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with Ethyl Acetate (3x).

  • Combine the organic layers and wash with water and brine to remove residual DMF and unreacted urea.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the target compound.

Experimental & Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis from the starting building block to the final kinase inhibitor scaffold.

G cluster_0 Synthesis Workflow A tert-Butyl 5-acetyl-1H- indazole-1-carboxylate (1) B tert-Butyl 5-(2-bromoacetyl)-1H- indazole-1-carboxylate (2) A->B Step 1: α-Bromination (CuBr₂, EtOAc/MeOH, Reflux) C Final Inhibitor Scaffold (3) B->C Step 2: Nucleophilic Substitution (Urea, DMF, RT)

Caption: Synthetic route from the building block to the target scaffold.

Biological Evaluation: Targeting the Aurora Kinase Family

Indazole derivatives are well-documented inhibitors of the Aurora kinase family, a group of serine/threonine kinases that are key regulators of mitosis.[3][4] Overexpression of Aurora kinases is common in many cancers, making them an attractive target for oncology drug discovery.[2] The synthesized indazole derivative, with its potential to form key interactions in the ATP-binding pocket, is a prime candidate for evaluation against Aurora kinases.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during an enzymatic reaction.[6][7][8] It is a robust and high-throughput compatible method for determining the IC₅₀ values of potential inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[6]

Materials:

  • Recombinant human Aurora A kinase

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the synthesized inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • In a well of the assay plate, add the kinase, substrate, and inhibitor solution.

    • Initiate the reaction by adding ATP. Include "no inhibitor" controls (100% activity) and "no enzyme" controls (background).

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (HCT116 Colon Cancer Cells)

Evaluating the effect of the inhibitor on cancer cell proliferation is a critical step to confirm its cellular activity. HCT116 is a human colon carcinoma cell line in which Aurora kinases are often overexpressed.[3]

Materials:

  • HCT116 cells[9]

  • McCoy's 5a Medium supplemented with 10% FBS and antibiotics[10]

  • Synthesized inhibitor compound

  • Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the inhibitor in the cell culture medium. Replace the medium in the wells with the medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's protocol. This typically involves a 1-2 hour incubation.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Aurora Kinase Signaling Pathway

Aurora kinases, particularly Aurora A and B, play distinct but coordinated roles in mitosis. Understanding this pathway is essential for interpreting the cellular effects of an inhibitor.

G cluster_0 Mitotic Progression cluster_1 Aurora Kinase A Functions cluster_2 Aurora Kinase B Functions (as part of CPC) G2 G2 Phase Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase AurA Aurora A Prophase->AurA Activation Anaphase Anaphase Metaphase->Anaphase AurB Aurora B Metaphase->AurB Activation Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome Centrosome Maturation & Separation AurA->Centrosome Spindle Spindle Assembly AurA->Spindle Chromosome Chromosome Condensation & Bi-orientation AurB->Chromosome SAC Spindle Assembly Checkpoint (SAC) AurB->SAC Cyto Cytokinesis AurB->Cyto

Caption: Key roles of Aurora A and B kinases during mitosis.

Inhibition of Aurora A typically leads to defects in centrosome separation and the formation of monopolar spindles, resulting in a G2/M cell cycle arrest.[12] Inhibition of Aurora B disrupts the spindle assembly checkpoint and can lead to chromosome missegregation and failure of cytokinesis, often resulting in polyploidy.[13]

Conclusion and Future Directions

This compound is a highly valuable building block for the synthesis of kinase inhibitors. Its Boc-protected indazole core provides a stable and soluble starting point, while the 5-acetyl group serves as a versatile handle for chemical elaboration. The synthetic and biological protocols detailed in this application note provide a clear roadmap for researchers to synthesize novel indazole-based compounds and evaluate them as potential inhibitors of the Aurora kinase family. This strategic approach, combining a privileged scaffold with efficient chemical diversification, represents a powerful paradigm in modern drug discovery.

References

  • Falchook, G. S., et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology, 42(6), 832-848. Available at: [Link]

  • Cheeseman, I. M. (2011). Aurora kinase inhibitors: Progress towards the clinic. Journal of Clinical Investigation, 121(11), 4219-4221. Available at: [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 698-713. Available at: [Link]

  • ENCODE Project Consortium. (n.d.). Cell Culture Protocol for HCT 116 cells. Available at: [Link]

  • ResearchGate. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Available at: [Link]

  • Google Patents. (2010). Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
  • ResearchGate. (2021). The Bromination of 2H-indazoles. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). Human Colon Cell HCT-116-based Proliferation Assay Service. Retrieved January 20, 2026, from [Link]

  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Available at: [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Kumar, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26656-26681. Available at: [Link]

  • Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846. Available at: [Link]

  • Saeloh, D., et al. (2018). Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation. Journal of Traditional and Complementary Medicine, 8(2), 329-337. Available at: [Link]

  • Kollareddy, M., et al. (2012). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 2, 20. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2] The ability to functionalize the indazole ring at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the indazole core.[3][4][5]

This document provides a detailed guide to performing Suzuki coupling reactions with a specific and valuable building block: tert-Butyl 5-acetyl-1H-indazole-1-carboxylate. The presence of the acetyl group at the 5-position introduces an electron-withdrawing character, which can influence the reactivity of the indazole system. The tert-butoxycarbonyl (Boc) protecting group at the N-1 position enhances solubility in organic solvents and modulates the electronic properties of the heterocyclic ring.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. A fundamental understanding of this mechanism is essential for troubleshooting and optimizing the reaction.[5]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-indazole (e.g., tert-Butyl 5-bromo-1H-indazole-1-carboxylate) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-R Product Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are based on established procedures for the Suzuki coupling of N-Boc-5-bromoindazoles, a close structural analog to the target substrate.[6][7] Researchers should consider these as a starting point for optimization.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol is designed for the coupling of tert-Butyl 5-bromo-1H-indazole-1-carboxylate with various arylboronic acids. The acetyl group can be introduced prior to or after the coupling reaction. For the purpose of this protocol, we will assume the starting material is the 5-bromo analogue, which is then coupled to yield the 5-aryl product.

Materials:

  • tert-Butyl 5-bromo-1H-indazole-1-carboxylate

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine indazole, boronic acid, K2CO3, and Pd(dppf)Cl2 in a reaction vessel. Solvent Add DME and degassed water. Reactants->Solvent Inert Degas the mixture and place under an inert atmosphere. Solvent->Inert Heat Heat the reaction mixture to 80 °C with vigorous stirring. Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Extract Dilute with ethyl acetate and wash with water and brine. Cool->Extract Dry Dry the organic layer over anhydrous sodium sulfate. Extract->Dry Purify Concentrate and purify by flash column chromatography. Dry->Purify

Caption: A generalized workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • To a reaction vessel, add tert-Butyl 5-bromo-1H-indazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add 1,2-dimethoxyethane (DME) and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Stir the mixture vigorously and heat to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of N-Boc-5-bromoindazole, which can be adapted for the 5-acetyl analogue.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O (4:1)804~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O (4:1)803~90-98
34-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O (4:1)806~75-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O (4:1)805~70-80

Note: Yields are estimates based on literature for similar substrates and may vary depending on the specific arylboronic acid and reaction scale.

Field-Proven Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often showing good tolerance to a variety of functional groups.[6] The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[6] Stronger bases like cesium carbonate or phosphates can sometimes improve yields, especially with less reactive substrates, but may also promote side reactions. A critical consideration for N-acyl indazoles is the potential for deacylation under strongly basic conditions.[6] Therefore, using the mildest effective base is recommended.

  • Solvent System: The use of a biphasic solvent system like DME/water is common. DME solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and facilitates the activation of the boronic acid.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source (e.g., Pd(PPh₃)₄).
Insufficiently degassed solventsEnsure thorough degassing of all solvents to prevent catalyst oxidation.
Poor quality boronic acidUse freshly purchased or purified boronic acid.
Formation of Homocoupled Byproduct Inefficient transmetalationIncrease the amount of boronic acid or try a different base.
Deacylation of the Indazole Base is too strongSwitch to a milder base (e.g., Na₂CO₃) or decrease the reaction temperature.[6]
Protodeboronation of Boronic Acid Presence of protic impurities or prolonged reaction timeUse anhydrous solvents and monitor the reaction closely to avoid unnecessary heating.

Conclusion: A Versatile Tool for Drug Discovery

The Suzuki-Miyaura cross-coupling of this compound and its halo-precursors is a highly effective method for synthesizing a diverse library of 5-arylindazoles. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently generate novel compounds for biological evaluation. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important reaction in drug discovery and development programs.

References

  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Organic Letters. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. [Link]

  • Molecules. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). [Link]

  • RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • National Institutes of Health. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ACS Publications. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • PubMed. Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. [Link]

  • Catalysis Science & Technology. Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • EliScholar – A Digital Platform for Scholarly Publishing at Yale. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]

  • Chemical Science. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

Sources

Synthesis of indazole derivatives from tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

<

Strategic Synthesis of Novel Indazole Derivatives from tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2] Molecules incorporating this bicyclic heterocycle exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] This guide provides a detailed exploration of synthetic pathways originating from this compound, a versatile and strategically designed starting material for generating diverse libraries of novel indazole derivatives. We will delve into the chemical logic behind key transformations, provide validated, step-by-step protocols, and present data to empower researchers in drug discovery and chemical biology.

Strategic Analysis of the Starting Material

The synthetic utility of this compound stems from its two distinct and orthogonally reactive functional groups. Understanding these sites is key to planning a successful synthetic campaign.

  • The N1-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the indazole nitrogen. Its electron-withdrawing nature modulates the reactivity of the heterocyclic ring system. Critically, it can be removed under specific conditions that often leave other functional groups intact, allowing for late-stage derivatization of the N1 position.[4][5]

  • The C5-Acetyl Group: This ketone functionality is a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. It provides a direct route to elaborate the indazole core, introducing new pharmacophores and modifying the molecule's steric and electronic properties.

The strategic combination of reactions at these two sites allows for the systematic construction of complex molecular architectures.

G Start tert-Butyl 5-acetyl-1H-indazole-1-carboxylate C5_Mod Pathway A: Modification at C5-Acetyl Group Start->C5_Mod N1_Mod Pathway B: Modification at N1-Position Start->N1_Mod Derivatives1 C5-Modified Indazole Derivatives C5_Mod->Derivatives1 Derivatives2 N1-Alkylated/Arylated Indazole Derivatives N1_Mod->Derivatives2 Combined_Mod Tandem Synthesis: C5 Modification followed by N1 Deprotection/Alkylation Derivatives1->Combined_Mod Complex_Derivatives Complex, Di-substituted Indazole Derivatives Combined_Mod->Complex_Derivatives

Figure 1: High-level synthetic strategies from the starting material.

Pathway A: Transformations at the C5-Acetyl Moiety

The acetyl group is a gateway to numerous potent pharmacophores. Below are protocols for two high-impact transformations: the Claisen-Schmidt condensation to form chalcones and reductive amination to introduce diverse amine functionalities.

Synthesis of Indazole-Chalcones via Claisen-Schmidt Condensation

Scientific Rationale: The Claisen-Schmidt condensation is a robust, base-catalyzed reaction between a ketone (here, our indazole) and an aromatic aldehyde.[6] The reaction proceeds via an enolate intermediate of the ketone, which acts as a nucleophile. The resulting α,β-unsaturated ketones, or chalcones, are themselves a well-established class of bioactive molecules and can serve as intermediates for further heterocyclic synthesis.

G cluster_0 Claisen-Schmidt Condensation Workflow Start Starting Material: tert-Butyl 5-acetyl-1H-indazole- 1-carboxylate Reagents Reagents: - Substituted Benzaldehyde - NaOH or KOH - Ethanol/Water Start->Reagents 1. Add Reaction Reaction: Stir at room temp. (2-12 h) Reagents->Reaction 2. Mix Workup Workup: - Pour into ice water - Filter precipitate - Wash with water Reaction->Workup 3. Process Product Product: tert-Butyl 5-(3-aryl-acryloyl) -1H-indazole-1-carboxylate Workup->Product 4. Isolate

Figure 2: Workflow for the synthesis of indazole-chalcones.

Experimental Protocol:

  • Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL per mmol of starting material) in a round-bottom flask, add the desired substituted aromatic aldehyde (1.1 eq).

  • Initiation: While stirring at room temperature, add an aqueous solution of sodium hydroxide (2.5 eq, 10% w/v) dropwise over 5 minutes.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the aldehyde's reactivity.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice (~50 g per mmol of starting material) with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid cake extensively with cold water until the filtrate is neutral (pH ~7). Further purification can be achieved by recrystallization from ethanol to yield the pure chalcone derivative.

Aldehyde SubstituentReaction Time (h)Yield (%)
4-Methoxy392
4-Chloro588
4-Nitro2.595
Unsubstituted490
Table 1: Representative data for Claisen-Schmidt condensation reactions.
Synthesis of Aminoethyl-Indazoles via Reductive Amination

Scientific Rationale: Reductive amination is a powerful method for forming C-N bonds. It involves the initial formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for the protonated imine over the ketone, and does not require stringent pH control.[7] This one-pot procedure provides efficient access to a wide variety of substituted amines.[8]

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE) (15 mL per mmol of starting material).

  • Imine Formation: Add glacial acetic acid (1.5 eq) to the mixture. The acid catalyzes the formation of the iminium ion intermediate. Stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

AmineReaction Time (h)Yield (%)
Benzylamine1685
Morpholine1291
Piperidine1489
Table 2: Representative data for reductive amination reactions.

Pathway B: Deprotection and N1-Functionalization

The Boc group is stable to the basic conditions of the Claisen-Schmidt condensation and the mildly acidic/reductive conditions of amination, demonstrating its orthogonality. Its removal opens up the N1 position for further diversification.

Scientific Rationale: While strong acids like trifluoroacetic acid (TFA) are commonly used for Boc deprotection, a milder, base-catalyzed method using sodium methoxide in methanol can be highly effective and selective for indazoles.[4][9] This approach is particularly advantageous when acid-labile functional groups are present elsewhere in the molecule.

G cluster_1 N1-Boc Deprotection Workflow Start N1-Boc Protected Indazole (e.g., from Pathway A) Reagents Reagents: - Sodium Methoxide (cat.) - Dry Methanol Start->Reagents 1. Dissolve Reaction Reaction: Stir at room temp. (1-3 h) Reagents->Reaction 2. Stir Workup Workup: - Dilute with water - Extract with EtOAc Reaction->Workup 3. Process Product Product: N1-Deprotected Indazole Workup->Product 4. Isolate

Figure 3: Workflow for the selective deprotection of the N1-Boc group.

Experimental Protocol (N1-Boc Deprotection):

  • Setup: Dissolve the N-Boc protected indazole derivative (1.0 eq) in dry methanol (20 mL per mmol).

  • Initiation: Add a catalytic amount of sodium methoxide (NaOMe) (0.2 eq).

  • Reaction: Stir the solution at ambient temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.[4]

  • Work-up: Once complete, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.[4][9]

Following deprotection, the free N-H of the indazole can be readily alkylated or arylated using standard procedures (e.g., Williamson ether synthesis conditions with an alkyl halide and a base like K₂CO₃ or Cs₂CO₃ in DMF).

Conclusion

This compound is a strategically valuable building block that enables the rapid and efficient generation of diverse indazole libraries. By leveraging orthogonal reaction pathways at the C5-acetyl and N1-Boc positions, researchers can systematically explore the structure-activity relationships of this important heterocyclic scaffold. The protocols detailed herein provide a reliable foundation for synthesizing novel compounds with potential applications across a wide spectrum of drug discovery programs.[3][10]

References

  • Shaikh, A. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the Iranian Chemical Society. Available at: [Link]

  • Qin, J. et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]

  • Kamal, A. et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]

  • Sharma, V. et al. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Beller, M. et al. (2019). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ChemSusChem. Available at: [Link]

  • Saeed, A. et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Boiani, M. & González, M. (2015). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Kamal, A. et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. Available at: [Link]

  • Souldozi, A. et al. (2008). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. Available at: [Link]

  • Lindsley, C. W. et al. (2010). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. Available at: [Link]

  • Rossi, S. et al. (2019). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. Available at: [Link]

  • Medley, J. W. & Myers, A. G. Reductive Amination of Carbonyl Compounds. Harvard University. Available at: [Link]

  • Unacademy. Reductive Amination of Aldehydes and Ketones. Unacademy.com. Available at: [Link]

  • Zhang, W. et al. (2022). Synthesis of a Fluorine-Containing Indazole Pharmaceutical Intermediate. ACS Omega. Available at: [Link]

  • Bakulina, O. et al. (2020). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, G. S. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Thiruvalluvar, A. A. et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Available at: [Link]

  • Wikipedia. Claisen–Schmidt condensation. Wikipedia.org. Available at: [Link]

  • Wang, X. et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Reddy, C. R. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Mogilaiah, K. et al. (2004). Claisen-Schmidt condensation under solventfree conditions. Indian Journal of Chemistry. Available at: [Link]

  • Nakagawa, H. et al. (2021). Application of N‐Acylimidazoles in the Claisen Condensation Reaction. ChemistrySelect. Available at: [Link]

  • Chad's Prep. (2021). 21.6 Claisen Condensation Reactions. YouTube. Available at: [Link]

Sources

Application of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Indazole Scaffold: From a Synthetic Intermediate, tert-Butyl 5-acetyl-1H-indazole-1-carboxylate, to a Clinical Cancer Candidate, Uprosertib (GSK2141795)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Indazole Scaffold in Oncology

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous kinase inhibitors.[1][2][3] While simple derivatives like This compound serve primarily as versatile chemical intermediates, their true value in cancer research is realized upon elaboration into potent and selective therapeutic agents.[4] This guide focuses on this translational journey, using the well-documented pan-Akt inhibitor Uprosertib (GSK2141795) as a prime example of a clinical candidate derived from the indazole framework.

Uprosertib is an orally bioavailable, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) that has progressed to Phase II clinical trials for various solid tumors and hematological malignancies.[5][6][7][8][9] Its development highlights the critical role of the PI3K/AKT/mTOR signaling pathway in cancer, which governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[10] Dysregulation of this pathway is one of the most common aberrations in human cancer, making Akt a critical therapeutic target.[10]

This document will provide a comprehensive overview of the application of Uprosertib in cancer research, detailing its mechanism of action, providing validated experimental protocols, and presenting key performance data.

From Intermediate to Inhibitor: A Synthetic Overview

The journey from a simple building block to a complex clinical candidate involves multi-step chemical synthesis. This compound represents a key protected intermediate that can be functionalized to build the complex architecture required for potent kinase inhibition. The diagram below illustrates a conceptual workflow for this process.

G cluster_0 Synthesis & Elaboration cluster_1 Research Application A tert-Butyl 5-acetyl- 1H-indazole-1-carboxylate (Starting Scaffold) B Chemical Modifications (e.g., Suzuki Coupling, Reductive Amination) A->B C Uprosertib (GSK2141795) (Final Active Compound) B->C D In Vitro Assays (Kinase, Cell Viability) C->D E In Vivo Models (Xenografts) D->E F Clinical Trials (Phase I/II) E->F

Caption: Conceptual workflow from a chemical intermediate to a clinical candidate.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

Uprosertib exerts its anti-cancer effects by directly targeting the serine/threonine kinase Akt. As an ATP-competitive inhibitor, it binds to the kinase domain of Akt, preventing the phosphorylation of its numerous downstream substrates. This action effectively shuts down the pro-survival and pro-proliferative signals that are constitutively active in many cancers due to mutations in upstream components like PIK3CA or loss of the tumor suppressor PTEN.[10][11]

Key downstream effects of Uprosertib treatment include:

  • Inhibition of Cell Cycle Progression: Akt normally phosphorylates and inactivates cell cycle inhibitors like p21 and p27.[10] Uprosertib treatment leads to their activation, causing cell cycle arrest.[5]

  • Induction of Apoptosis: By preventing the phosphorylation and inhibition of pro-apoptotic proteins such as BAD and Caspase 9, Uprosertib promotes programmed cell death.[5][10]

  • Reduced Protein Synthesis: Inhibition of Akt prevents the activation of mTOR, a master regulator of protein synthesis, through substrates like PRAS40.[5][10]

The signaling cascade is illustrated below.

G cluster_downstream Downstream Effectors cluster_outputs Cellular Outcomes RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTORC1 AKT->mTOR GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO BAD BAD AKT->BAD Uprosertib Uprosertib (GSK2141795) Uprosertib->AKT Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism GSK3b->Proliferation Survival Cell Survival FOXO->Survival BAD->Survival

Caption: Uprosertib inhibits Akt, blocking downstream pro-survival and proliferative signaling.

Quantitative Data Summary

Uprosertib has been characterized extensively in both biochemical and cell-based assays. Its potency against the Akt isoforms and various cancer cell lines highlights its therapeutic potential, particularly in tumors with an activated Akt pathway.[5][11]

Assay Type Target IC50 Value Reference
Cell-Free Kinase AssayAkt1180 nM[5]
Cell-Free Kinase AssayAkt2328 nM[5]
Cell-Free Kinase AssayAkt338 nM[5]
Cell ProliferationBT474 (Breast Cancer)Potent Inhibition[5]
Cell ProliferationLNCaP (Prostate Cancer)Potent Inhibition[5]
Cell ProliferationSKOV3 (Ovarian Cancer)Growth Arrest[5]

Experimental Protocols

The following protocols are foundational methods for evaluating the efficacy and mechanism of action of Uprosertib (GSK2141795) in a cancer research setting.

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the dose-dependent effect of Uprosertib on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., BT474, LNCaP)

  • Uprosertib (GSK2141795), dissolved in DMSO to a 10 mM stock solution

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well clear flat-bottom plates

  • MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Uprosertib in complete medium. Typical final concentrations might range from 1 nM to 10 µM. Include a "vehicle control" well containing DMSO at the same final concentration as the highest drug dose.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 20 µL of MTS/MTT reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Background-subtract the absorbance values. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the Uprosertib concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-Akt Substrates

Objective: To confirm target engagement by measuring the reduction in phosphorylation of downstream Akt substrates like GSK3β or PRAS40.

Materials:

  • Cancer cells treated with Uprosertib (from a 6-well plate format)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells in 6-well plates with various concentrations of Uprosertib (e.g., 0, 100 nM, 1 µM) for 2-4 hours. Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK3β) overnight at 4°C, with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total GSK3β and a loading control like β-actin.

Conclusion

This compound, while a simple intermediate, is representative of a chemical class that is foundational to modern targeted cancer therapy. Its utility is demonstrated through the successful development of complex derivatives like Uprosertib (GSK2141795), a potent Akt inhibitor. The study of Uprosertib confirms that targeting the Akt signaling pathway is a viable and powerful strategy for treating cancers with specific molecular vulnerabilities. The protocols and data presented here provide a robust framework for researchers to investigate the effects of Akt pathway inhibitors in preclinical cancer models.

References

  • Study Details | NCT01989598 | Trametinib and Akt Inhibitor GSK2141795 in Treating Patients With Relapsed or Refractory Multiple Myeloma. ClinicalTrials.gov. Available from: [Link]

  • Study Details | NCT01907815 | Trametinib and Akt Inhibitor GSK2141795 in Treating Patients With Acute Myeloid Leukemia. ClinicalTrials.gov. Available from: [Link]

  • Study Details | NCT01935973 | Trametinib With or Without GSK2141795 in Treating Patients With Recurrent or Persistent Endometrial Cancer. ClinicalTrials.gov. Available from: [Link]

  • Garrido-Castro, A.C., et al. (2025). Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer. Breast Cancer Research and Treatment, 210(1), 179-189. Available from: [Link]

  • Study Details | NCT01979523 | Trametinib With or Without GSK2141795 in Treating Patients With Metastatic Uveal Melanoma. ClinicalTrials.gov. Available from: [Link]

  • Bhatnagar, B., et al. (2020). Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor GSK2141795 in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study. Clinical Cancer Research, 26(22), 5849-5856. Available from: [Link]

  • Papadimitrakopoulou, V., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Cancers, 13(23), 5945. Available from: [Link]

  • Aghajanian, C., et al. (2018). A phase I, open-label, two-stage study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral AKT inhibitor GSK2141795 in patients with solid tumors. Investigational New Drugs, 36(5), 849-859. Available from: [Link]

  • Dumble, M., et al. (2014). Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS ONE, 9(5), e97943. Available from: [Link]

  • Aghajanian, C., et al. (2018). A phase I, open-label, two-stage study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral AKT inhibitor GSK2141795 in patients with solid tumors. SciSpace. Available from: [Link]

  • Tolcher, A.W., et al. (2020). Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors. Cancer Chemotherapy and Pharmacology, 85(4), 715-724. Available from: [Link]

  • Laghchioua, F.E., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Molecules, 26(9), 2539. Available from: [Link]

  • Garrido-Castro, A.C., et al. (2024). Phase II Study of MEK Inhibitor Trametinib Alone and in Combination with AKT inhibitor GSK2141795/Uprosertib in Patients with Metastatic Triple Negative Breast Cancer. Breast Cancer Research and Treatment. Available from: [Link]

  • Liu, Y., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. Journal of Medicinal Chemistry, 58(15), 6213-6227. Available from: [Link]

  • Thiruvalluvar, A.A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Available from: [Link]

  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors. Google Patents.
  • GSK Oncology Medical | Mechanism of Disease. GSK. Available from: [Link]

  • Wang, X., et al. (2022). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 7(4). Available from: [Link]

  • tert-Butyl 5-amino-1H-indazole-1-carboxylate. Suzhou Health Chemicals Co. Available from: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available from: [Link]

  • Wei, X., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters, 24(19), 4665-4670. Available from: [Link]

  • Furlotti, G., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(22), 9446-9466. Available from: [Link]

  • Schenone, S., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 224-233. Available from: [Link]

  • Doi, H., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 6(11), x211029. Available from: [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Power of Palladium Catalysis

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV agents.[1][2] The functionalization of the indazole core is paramount for the modulation of the pharmacological profiles of drug candidates. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering a versatile and powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[3][4]

This guide provides detailed application notes and protocols for the functionalization of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate , a versatile building block for the synthesis of complex indazole derivatives. As this substrate lacks a suitable leaving group for cross-coupling, a necessary preliminary halogenation step is first detailed. Subsequently, this document provides comprehensive protocols for several key palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Carbonylation reactions. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of novel indazole-based compounds.

Prerequisite: Regioselective Halogenation of the Indazole Core

Palladium-catalyzed cross-coupling reactions necessitate the presence of a halide or triflate on the aromatic ring to serve as a leaving group. The starting material, this compound, must first be halogenated. The C3 position of the indazole ring is a common site for functionalization due to its reactivity. The N1-Boc protecting group facilitates regioselective halogenation at this position.

Protocol 1: C3-Iodination of this compound

Iodinated indazoles are highly reactive in palladium-catalyzed couplings.[1] This protocol is adapted from established procedures for the iodination of N-protected indazoles.[5]

Reaction Scheme:

Step-by-Step Protocol:

  • To a solution of this compound (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-Butyllithium (n-BuLi, 2.2 equiv., 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of Iodine (I₂) (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tert-Butyl 5-acetyl-3-iodo-1H-indazole-1-carboxylate.

Protocol 2: C3-Bromination of this compound

Brominated indazoles are also excellent substrates for cross-coupling reactions and are often more cost-effective than their iodinated counterparts. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles.[6]

Reaction Scheme:

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂).

  • Add N-Bromosuccinimide (NBS) (1.1 equiv.) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to afford tert-Butyl 5-acetyl-3-bromo-1H-indazole-1-carboxylate.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

With the halogenated indazole in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities. The following sections detail the protocols for key transformations.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Indazoles

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl/vinyl halides and organoboron compounds.[7][8] It is widely used for creating biaryl structures prevalent in pharmaceuticals.

ParameterConditionRationale & Reference
Palladium Catalyst Pd(dppf)Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[7] Pd(PPh₃)₄ is a classic, reliable catalyst.[2]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)The choice of base is crucial and often depends on the substrates. Carbonates are commonly used.[2][7]
Solvent 1,4-Dioxane/H₂O, DME, or Toluene/EtOHA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[2]
Temperature 80-110 °CThermal conditions are typically required to drive the catalytic cycle to completion.
Typical Yields 60-95%Yields are generally high, depending on the coupling partners.[7]
  • To a reaction vessel, add tert-Butyl 5-acetyl-3-halo-1H-indazole-1-carboxylate (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) to the vessel.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition (Ar-X) ar_pd_x Ar-Pd(II)-X (L)₂ pd0->ar_pd_x pd_complex->ar_pd_x transmetalation Transmetalation (R-B(OH)₂) ar_pd_r Ar-Pd(II)-R (L)₂ ar_pd_x->ar_pd_r transmetalation->ar_pd_r ar_pd_r->pd0 reductive_elim Reductive Elimination product Ar-R reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Synthesis of Alkenyl-Substituted Indazoles

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.[9]

ParameterConditionRationale & Reference
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)Palladium(II) acetate is a common and effective precatalyst.[10]
Ligand PPh₃ or P(o-tol)₃ (4-10 mol%)Phosphine ligands are used to stabilize the palladium catalyst.
Base Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv.)An organic or inorganic base is required to neutralize the HX formed during the reaction.[9]
Solvent DMF, DMA, or AcetonitrilePolar aprotic solvents are typically used.[11]
Temperature 80-140 °CHigher temperatures are often necessary for the Heck reaction.
Typical Yields 50-90%Yields can vary depending on the alkene coupling partner.[12]
  • In a reaction tube, combine tert-Butyl 5-acetyl-3-halo-1H-indazole-1-carboxylate (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the ligand (e.g., PPh₃, 0.10 equiv.).

  • Add the base (e.g., Et₃N, 2.0 equiv.) and the solvent (e.g., DMF).

  • Seal the tube and heat the mixture to the required temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) ar_pd_x Ar-Pd(II)-X (L)₂ ox_add->ar_pd_x alkene_coord Alkene Coordination ar_pd_alkene Ar-Pd(II)-Alkene Complex alkene_coord->ar_pd_alkene migratory_ins Migratory Insertion alkyl_pd Alkyl-Pd(II) Complex migratory_ins->alkyl_pd beta_hydride β-Hydride Elimination product_pd Product-Pd(II)-H Complex beta_hydride->product_pd reductive_elim Reductive Elimination (Base) product Substituted Alkene product_pd->product reductive_elim->pd0

Caption: The catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesis of Alkynyl-Indazoles

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14]

tert-Butyl 5-acetyl-3-halo-1H-indazole-1-carboxylate + Terminal Alkyne --(Pd catalyst, Cu(I), Base)--> tert-Butyl 5-acetyl-3-alkynyl-1H-indazole-1-carboxylate

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Indazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines. [4][15]

ParameterConditionRationale & Reference
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)These are common palladium precursors for this reaction. [3]
Ligand Xantphos, BINAP, or DavePhos (2-4 mol%)Bulky, electron-rich phosphine ligands are essential for high catalytic activity. [4]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equiv.)A strong, non-nucleophilic base is typically required. [16]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-polar aprotic solvents are used.
Temperature 80-110 °CThe reaction generally requires heating.
Typical Yields 65-95%This method provides good to excellent yields for a variety of amines. [3]
  • To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., Xantphos, 0.02 equiv.).

  • Add the solvent (e.g., toluene) and stir for 10 minutes.

  • Add tert-Butyl 5-acetyl-3-halo-1H-indazole-1-carboxylate (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)-X (L)₂ pd0->ar_pd_x ox_add Oxidative Addition (Ar-X) ar_pd_amine Ar-Pd(II)-NR₂ (L)₂ ar_pd_x->ar_pd_amine amine_coord Amine Coordination (R₂NH, Base) ar_pd_amine->pd0 product Ar-NR₂ ar_pd_amine->product reductive_elim Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Palladium-Catalyzed Carbonylation: Synthesis of Indazole-3-Carboxylic Acid Derivatives

Carbonylation reactions introduce a carbonyl group into an organic molecule, often using carbon monoxide (CO) gas. This reaction is valuable for synthesizing carboxylic acids, esters, and amides. [17]

ParameterConditionRationale & Reference
Palladium Catalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂ (1-5 mol%)Standard palladium catalysts are effective. [17]
Ligand dppf or PPh₃ (2-10 mol%)Phosphine ligands are crucial for catalytic activity.
CO Source CO gas (balloon or pressure vessel)Carbon monoxide is a key reagent.
Base Et₃N, DIPEA, or K₂CO₃ (2-3 equiv.)A base is needed to trap the HX produced.
Nucleophile (Nu-H) Alcohol (for esters), Amine (for amides), Water (for acids)The nucleophile determines the final product.
Solvent DMF, Toluene, or AcetonitrileA polar aprotic solvent is typically used.
Temperature 80-120 °CElevated temperatures are usually required.
Typical Yields 60-90%Good yields can be obtained with various nucleophiles.
  • To a pressure vessel, add tert-Butyl 5-acetyl-3-halo-1H-indazole-1-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the ligand (e.g., dppf, 0.10 equiv.).

  • Add the alcohol (e.g., methanol, large excess, can be used as a co-solvent) and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the solvent (e.g., Toluene).

  • Seal the vessel, then purge with CO gas three times.

  • Pressurize the vessel with CO (e.g., 50 psi) and heat to the desired temperature (e.g., 100 °C) with stirring.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This guide provides a comprehensive framework for the functionalization of this compound using a suite of powerful palladium-catalyzed cross-coupling reactions. By first performing a necessary halogenation step, this versatile building block can be transformed into a wide array of complex derivatives. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize novel indazole-based compounds with high efficiency and control.

References

  • T. Ram-Prasad, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/1/136]
  • G. A. D. M. D. S. R. D. D. C. S. A. M. R. M. F. C. M. A. C. S. F. T. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles," Molecules, 2012. [URL: https://www.mdpi.com/1420-3049/17/4/4508]
  • "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications," Anti-Cancer Agents in Medicinal Chemistry, 2020. [URL: https://www.researchgate.
  • BenchChem, "Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives," 2025. [URL: https://www.benchchem.
  • M. A. Düfert, K. L. Billingsley, S. L. Buchwald, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Journal of the American Chemical Society, 2017. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b07441]
  • J. Tan, Y. Chen, H. Li, N. Yasuda, "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles," The Journal of Organic Chemistry, 2011. [URL: https://pubs.acs.org/doi/10.1021/jo201761a]
  • "tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate," Acta Crystallographica Section E, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8280021/]
  • "Heck Diversification of Indole-Based Substrates under Aqueous Conditions," Chemistry – A European Journal, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7496458/]
  • "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling," Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/7/2934]
  • "Buchwald–Hartwig amination," Wikipedia. [URL: https://en.wikipedia.
  • J. F. Hartwig, "A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction," Organic Letters, 2007. [URL: https://pubs.acs.org/doi/10.1021/ol0700589]
  • "Buchwald-Hartwig Amination," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • "Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines," ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-of-4-bromo-1H-1-tritylpyrazole-1Br-with-various-amines_tbl2_275956794]
  • "Heck reaction," Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • "tert-butyl 3-(bromomethyl)-1h-indazole-1-carboxylate," ChemUniverse. [URL: https://www.chemuniverse.com/product/P52326/tert-butyl-3-(bromomethyl)
  • F. Giraud, F. Anizon, P. Moreau, "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW," Arkivoc, 2019. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2019/i/2-3037]
  • "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin," RSC Advances, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9634731/]
  • M. Beller, B. Cornils, C. D. Frohning, C. W. Kohlpaintner, "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds," Angewandte Chemie International Edition, 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/19431166/]
  • "Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction," Tetrahedron Letters, 2013. [URL: https://www.researchgate.net/publication/257186938_Palladium-catalyzed_synthesis_of_indoles_via_intramolecular_Heck_reaction]
  • "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions," Beilstein Journal of Organic Chemistry, 2019. [URL: https://www.beilstein-journals.org/bjoc/articles/15/157]
  • "Intramolecular Heck reaction," Wikipedia. [URL: https://en.wikipedia.org/wiki/Intramolecular_Heck_reaction]
  • "The Halogenation of Indazoles," ResearchGate. [URL: https://www.researchgate.
  • "Sonogashira Coupling," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • "Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes," ResearchGate. [URL: https://www.researchgate.
  • "Sonogashira coupling," Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • "tert-butyl 6-bromo-3-isopropyl-1H-indazole-1-carboxylate," Chemsrc. [URL: https://www.chemsrc.com/en/cas/1408088-12-9_949540.html]
  • "Palladium-catalyzed carbonylation of halo arene-cis-dihydrodiols to the corresponding carboxylates," Organic & Biomolecular Chemistry, 2006. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/ob/b609424j]
  • "Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates," Industrial Chemistry & Materials, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/im/d3im00079f]
  • "Palladium-Catalyzed Oxidative Direct C3- And C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole," The Journal of Organic Chemistry, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/26339763/]
  • "Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series," Synthesis, 2005. [URL: https://www.researchgate.net/publication/233481216_Sequential_Sonogashira_and_Suzuki_Cross-Coupling_Reactions_in_the_Indole_and_Indazole_Series]
  • "Sonogashira Coupling," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Sonogashira_Coupling]
  • "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles," The Journal of Organic Chemistry, 2008. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693202/]
  • "Palladium-catalyzed direct C7-arylation of substituted indazoles," Organic & Biomolecular Chemistry, 2014. [URL: https://pubmed.ncbi.nlm.nih.gov/25123963/]
  • "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/896.shtm]
  • "Iodination reaction of commercial indazole," ResearchGate. [URL: https://www.researchgate.net/figure/Iodination-reaction-of-commercial-indazole_fig2_336495204]
  • "Methods for preparing indazole compounds," Google Patents. [URL: https://patents.google.
  • "Oxidative desulfurization and halogenation of thioacylated pyrazolotriazole compounds," Google Patents. [URL: https://patents.google.
  • "Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide," Journal of Heterocyclic Chemistry, 2012. [URL: https://www.researchgate.net/publication/264259858_Aromatization_and_Halogenation_of_33a45-Tetrahydro-3-aryl-2-phenyl-2H-benzogindazole_Using_I2DMSO_CuCl2DMSO_and_N-Bromosuccinimide]
  • "5-Iodo-1H-indazole-3-carboxylic acid," BLD Pharm. [URL: https://www.bldpharm.com/products/1077-97-0.html]

Sources

Application Note: Strategic Functionalization of the Acetyl Group in tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chemical derivatization of a pivotal drug discovery intermediate.

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3][4] The strategic modification of indazole-based intermediates is therefore a critical task in drug discovery and development. This application note provides a detailed guide to the functionalization of the C5-acetyl group of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate , a versatile building block. We present detailed protocols, mechanistic insights, and strategic considerations for key transformations including α-halogenation, carbonyl reduction, and carbon-carbon bond-forming reactions. The methodologies are designed to be robust and adaptable, empowering researchers to generate diverse libraries of novel indazole derivatives for biological screening.

Introduction: The Strategic Importance of the Indazole Scaffold

Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][5] Their success is partly due to their ability to act as bioisosteres for indoles, forming key interactions with biological targets such as protein kinases.[3] This compound is a particularly valuable intermediate for several reasons:

  • The Indazole Core: Serves as the primary pharmacophore.

  • The N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose. It directs electrophilic substitution away from the pyrazole ring and enhances the solubility of the molecule in common organic solvents, simplifying handling and purification.[6] Its acid-labile nature allows for straightforward deprotection in the final stages of a synthesis.

  • The C5-Acetyl Group: This functional group is a versatile chemical handle. Its carbonyl carbon is electrophilic, and its α-protons are acidic, providing two distinct points for chemical modification.

This guide explores how to leverage the reactivity of the acetyl group to synthesize more complex and functionally diverse molecules.

G cluster_Molecule This compound Structure Structure Key Functional Groups Indazole Indazole Core (Pharmacophore) Structure->Indazole Boc N1-Boc Group (Protection & Solubility) Structure->Boc Acetyl C5-Acetyl Group (Versatile Handle) Structure->Acetyl

Caption: Key components of the starting material.

α-Halogenation: Activating the Acetyl Group for Nucleophilic Substitution

Alpha-halogenation, particularly bromination, transforms the relatively unreactive α-carbon of the acetyl group into a potent electrophile. This creates an invaluable intermediate, tert-Butyl 5-(2-bromoacetyl)-1H-indazole-1-carboxylate , which can be readily coupled with a wide range of nucleophiles (e.g., amines, thiols, heterocycles) to build molecular complexity.

Mechanistic Rationale: The reaction proceeds via an acid-catalyzed enolization of the ketone.[7] The electron-rich enol then acts as the nucleophile, attacking molecular bromine in a rate-determining step.[7] Using acidic conditions is crucial to prevent multiple halogenations, which can occur under basic conditions due to the increased acidity of the remaining α-proton in the halogenated product.[8]

G start tert-Butyl 5-acetyl-1H-indazole-1-carboxylate product tert-Butyl 5-(2-bromoacetyl)-1H-indazole-1-carboxylate start->product  Br₂, Acetic Acid  

Caption: Workflow for α-Bromination.

Protocol 2.1: Synthesis of tert-Butyl 5-(2-bromoacetyl)-1H-indazole-1-carboxylate
ParameterValue
Reactants This compound, Bromine (Br₂)
Solvent Glacial Acetic Acid
Temperature Room Temperature
Typical Yield 85-95%
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • Preparation: In a fume hood, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 g of starting material).

  • Reagent Addition: To the stirred solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 15-20 minutes. The deep red color of the bromine should dissipate as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot is no longer visible.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-water (approx. 100 mL). The product will precipitate as a pale yellow solid.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold hexane.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol or purify by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The appearance of a singlet corresponding to the -CH₂Br protons around δ 4.5-5.0 ppm in the ¹H NMR is indicative of a successful reaction.

Carbonyl Reduction: Introduction of a Chiral Hydroxyethyl Group

Reducing the acetyl ketone to a secondary alcohol introduces a chiral center and a valuable hydrogen bond donor/acceptor group, significantly altering the molecule's potential biological interactions. The resulting compound, tert-Butyl 5-(1-hydroxyethyl)-1H-indazole-1-carboxylate , is a key precursor for ethers, esters, and other alcohol derivatives.

Strategic Consideration: The choice of reducing agent is critical. A mild hydride donor like sodium borohydride (NaBH₄) is ideal as it selectively reduces aldehydes and ketones without affecting the ester functionality of the Boc group or the aromatic indazole ring.[9] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would undesirably cleave the Boc group.

G start tert-Butyl 5-acetyl-1H-indazole-1-carboxylate product tert-Butyl 5-(1-hydroxyethyl)-1H-indazole-1-carboxylate start->product  1. NaBH₄, Methanol  2. H₂O work-up  

Caption: Workflow for Carbonyl Reduction.

Protocol 3.1: Synthesis of tert-Butyl 5-(1-hydroxyethyl)-1H-indazole-1-carboxylate
ParameterValue
Reactant This compound
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH)
Temperature 0 °C to Room Temperature
Typical Yield >95%
Reaction Time 1-2 hours

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in methanol (approx. 20 mL per 1 g) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 10 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitoring: Monitor for the disappearance of the starting material by TLC (3:1 Hexane:Ethyl Acetate). The product will have a lower Rf value.

  • Quenching & Work-up: Cool the mixture back to 0 °C and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification & Characterization: The resulting white solid is typically of high purity. Confirm the structure by NMR and HRMS. The disappearance of the acetyl carbonyl signal (~197 ppm) and the appearance of a new methine carbon signal (~65-70 ppm) in the ¹³C NMR spectrum confirms the reduction.

Carbon-Carbon Bond Formation: Expanding the Molecular Scaffold

The acetyl group serves as an excellent platform for constructing new carbon-carbon bonds, enabling significant expansion and diversification of the indazole core. We detail two powerful classical reactions: the Knoevenagel Condensation and the Mannich Reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the acetyl carbonyl, followed by dehydration.[10][11] This reaction is exceptionally useful for creating conjugated enone systems, which are important structural motifs and versatile Michael acceptors for further derivatization.

Mechanistic Rationale: A weak base, such as piperidine or ammonium acetate, deprotonates the active methylene compound (e.g., malononitrile) to form a stabilized enolate. This enolate then attacks the carbonyl carbon of the acetyl group. The resulting aldol-type intermediate readily undergoes dehydration to yield the stable, conjugated product.[10]

G start tert-Butyl 5-acetyl-1H-indazole-1-carboxylate product α,β-Unsaturated Product start->product  Piperidine, Toluene, Dean-Stark reagent Active Methylene Compound (e.g., Malononitrile) reagent->product

Caption: Knoevenagel Condensation Workflow.

Protocol 4.1.1: Knoevenagel Condensation with Malononitrile
ParameterValue
Reactants This compound, Malononitrile
Catalyst Piperidine
Solvent Toluene
Conditions Reflux with Dean-Stark trap
Typical Yield 75-85%
Reaction Time 6-12 hours

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), malononitrile (1.2 eq), and toluene (approx. 25 mL per 1 g).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (gradient elution, Hexane/Ethyl Acetate) to afford the pure product.

  • Characterization: Confirm structure by NMR and HRMS. The appearance of a new vinylic proton signal in the ¹H NMR and two new signals for the nitrile groups in the ¹³C NMR (~115-120 ppm) are key indicators.

Mannich Reaction: Synthesis of β-Amino Ketones

The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the α-position of the acetyl moiety.[12][13] The resulting β-amino ketones, or "Mannich bases," are highly valuable in drug discovery as they often enhance aqueous solubility and provide a new basic center for salt formation or further functionalization.[14]

Mechanistic Rationale: The reaction begins with the formation of an electrophilic Eschenmoser's salt precursor (an iminium ion) from formaldehyde and a secondary amine under acidic conditions.[12][15] Concurrently, the acetyl group of the indazole enolizes. The enol then attacks the iminium ion to form the new C-C bond, yielding the final β-amino ketone product after deprotonation.[16]

G start tert-Butyl 5-acetyl-1H-indazole-1-carboxylate product β-Amino Ketone (Mannich Base) start->product  HCl, Ethanol, Reflux   reagents Formaldehyde + Secondary Amine (e.g., Piperidine) reagents->product

Caption: Mannich Reaction Workflow.

Protocol 4.2.1: Mannich Reaction with Piperidine
ParameterValue
Reactants This compound, Paraformaldehyde, Piperidine
Solvent/Acid Ethanol, conc. HCl
Conditions Reflux
Typical Yield 60-75%
Reaction Time 8-16 hours

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq), paraformaldehyde (1.5 eq), and piperidine (1.2 eq) in absolute ethanol.

  • Acidification: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid and remove unreacted starting materials. The basic product will remain in the organic layer.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography on silica gel. A small amount of triethylamine is often added to the eluent to prevent the product from streaking on the column.

  • Characterization: Confirm the structure by NMR and HRMS. The appearance of two new triplet signals in the ¹H NMR corresponding to the -CH₂-CH₂- protons adjacent to the nitrogen and carbonyl group, along with signals for the piperidine ring, confirms the product formation.

Conclusion

This compound is a highly tractable and versatile starting material for the synthesis of novel indazole derivatives. The acetyl group provides a robust handle for a variety of chemical transformations, including α-functionalization, reduction, and carbon-carbon bond formation. The protocols outlined in this application note offer reliable and scalable methods for generating libraries of compounds, providing a powerful toolkit for researchers and scientists engaged in the field of drug discovery.

References

  • Cui, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Prajapati, N., et al. (2023). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]

  • Li, J., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]

  • Mal, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sahoo, S. K., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record. Available at: [Link]

  • Wikipedia. Mannich reaction. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Kaczanowska, K., et al. (2008). Remarkably efficient synthesis of 2H-indazole 1-oxides and 2H-indazoles via tandem carbon-carbon followed by nitrogen-nitrogen bond formation. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]

  • Buchler GmbH. Asymmetric Mannich Reaction. Available at: [Link]

  • Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Chinese Medicine. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Organic Chemistry Explained. (2019). 12.08 The Mannich Reaction. YouTube. Available at: [Link]

  • Wang, X., et al. (2023). The Halogenation of Indazoles. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Wikipedia. Carbonyl reduction. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this key synthetic intermediate. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the challenges you might encounter.

I. Understanding the Molecule and the Method

This compound is a moderately polar compound due to the presence of the acetyl group and the indazole core, while the tert-butoxycarbonyl (Boc) protecting group adds some lipophilicity. The purification of this compound by normal-phase column chromatography on silica gel is a standard and effective method. The key to a successful separation lies in selecting an appropriate solvent system that provides good resolution between the target compound and any impurities.

The Boc protecting group is generally stable under the conditions of column chromatography. However, it is sensitive to strong acids and silica gel itself can have a slightly acidic nature.[1][2] This is a critical consideration during the purification process, as prolonged exposure to the stationary phase can potentially lead to partial deprotection or streaking of the compound.

II. Recommended Purification Protocol

This protocol is a robust starting point for the purification of this compound. Optimization may be necessary based on the specific impurity profile of your crude material.

A. Materials and Reagents

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane as a less toxic alternative)

  • Ethyl acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • Developing chamber

  • Glass column

  • Collection tubes or flasks

B. Step-by-Step Experimental Workflow

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is 20-30% ethyl acetate in hexane.[3]

    • Visualize the spots under UV light (254 nm). The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.[4]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).

    • Alternatively, for less soluble samples, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with a low polarity solvent mixture (e.g., 10% EtOAc in hexane).

    • You can choose between two main elution strategies:

      • Isocratic Elution: Use a single, constant solvent composition throughout the entire separation. This method is simpler but may lead to broader peaks for later eluting compounds.[5][6][7]

      • Gradient Elution: Gradually increase the polarity of the mobile phase during the separation (e.g., from 10% to 40% EtOAc in hexane). This is often more effective for separating compounds with a wider range of polarities and can result in sharper peaks.[8][9]

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction onto a TLC plate and develop it to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

III. Troubleshooting Guide (Q&A Format)

Here we address specific issues you might encounter during the purification process.

Question 1: My compound is not moving off the baseline on the TLC plate, even with 50% ethyl acetate in hexane. What should I do?

Answer: This indicates that your compound is quite polar and requires a more polar mobile phase for elution.

  • Increase the Polarity of the Mobile Phase: You can gradually increase the percentage of ethyl acetate. If you reach 100% ethyl acetate and the compound still has a very low Rf, you can add a small amount of a more polar solvent like methanol to your eluent system (e.g., 1-5% methanol in ethyl acetate).

  • Alternative Solvent Systems: Consider switching to a different solvent system altogether. A mixture of dichloromethane and methanol can be effective for polar compounds.

Question 2: The separation between my product and an impurity is very poor. How can I improve the resolution?

Answer: Poor resolution can be addressed by several strategies:

  • Optimize the Solvent System: Fine-tune the polarity of your eluent. Small changes in the solvent ratio can have a significant impact on separation. Try running a gradient with a very shallow slope to maximize the separation between closely eluting spots.

  • Change the Solvent System: Sometimes, changing the solvent composition entirely can alter the selectivity of the separation. For instance, if you are using an ethyl acetate/hexane system, you could try a dichloromethane/acetone system.

  • Column Dimensions: Using a longer and narrower column can improve separation efficiency, although it will also increase the elution time.

  • Finer Silica Gel: Using silica gel with a smaller particle size can enhance resolution, but it will also increase the backpressure.

Question 3: My product appears as a long streak on the TLC and column instead of a tight band. What is causing this?

Answer: Streaking can be caused by several factors:

  • Compound Overload: You may have loaded too much crude material onto the column. Try reducing the amount of sample.

  • Incomplete Solubility: If the compound is not fully soluble in the mobile phase, it can lead to streaking. Ensure your compound is completely dissolved before loading.

  • Compound Degradation: As mentioned, the Boc group can be sensitive to the acidic nature of silica gel.[1][2] Streaking might be a sign of partial deprotection on the column. To mitigate this, you can:

    • Neutralize the Silica: Pre-treat the silica gel with a base like triethylamine. You can do this by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent.

    • Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up the elution.

  • Ionic Impurities: The presence of salts in your crude material can also cause streaking. If possible, perform a simple aqueous workup before chromatography to remove any ionic impurities.

Question 4: I can't see my compound on the TLC plate under UV light. Is it gone?

Answer: While it's possible the compound is not UV active, this compound should be visible at 254 nm due to the indazole ring. If you don't see it, consider the following:

  • Concentration: Your compound may be too dilute in the collected fractions. Try concentrating a few fractions and re-spotting them on the TLC plate.

  • Alternative Visualization Techniques: If UV light is not effective, you can use a chemical stain. A potassium permanganate stain or an anisaldehyde stain can be used to visualize a wide range of organic compounds.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different stationary phase for the purification?

A1: Yes, while silica gel is the most common choice for normal-phase chromatography, other stationary phases can be used. Alumina (basic or neutral) can be a good alternative if your compound is particularly acid-sensitive. For very polar compounds, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is also an option.

Q2: What is the difference between isocratic and gradient elution, and which one should I choose?

A2: In isocratic elution , the solvent composition remains constant throughout the purification. It is a simpler technique but can lead to peak broadening for compounds that are strongly retained on the column.[5][6][7] In gradient elution , the polarity of the solvent is gradually increased during the separation. This is generally more effective for complex mixtures and can result in sharper peaks and better resolution.[8][9] For the purification of this compound, starting with a shallow gradient is often a good strategy to achieve a clean separation.

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel to crude material ratio of about 30:1 to 50:1 by weight. For difficult separations, this ratio can be increased to 100:1 or even higher.

Q4: My purified compound still shows impurities by NMR. What can I do?

A4: If your compound is still impure after one round of column chromatography, you may need to repeat the process. Consider using a different solvent system for the second column to potentially separate the remaining impurities. Alternatively, other purification techniques such as recrystallization or preparative HPLC could be explored.

V. Visualizing the Workflow

Diagram of the Column Chromatography Workflow

ChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Rf in EtOAc/Hexane) Slurry 2. Prepare Silica Slurry (in low polarity eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: A step-by-step workflow for the purification of this compound by column chromatography.

VI. Summary of Key Parameters

ParameterRecommended Starting ConditionRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography. Consider basic alumina for highly acid-sensitive compounds.
Mobile Phase Ethyl acetate / Hexane (or Heptane)A versatile solvent system with tunable polarity.[4]
Initial TLC 20-30% EtOAc in HexaneA good starting point to achieve an Rf of 0.25-0.35 for the target compound.[3]
Elution Method Shallow Gradient (e.g., 10% to 40% EtOAc)Often provides better resolution and sharper peaks compared to isocratic elution for this type of compound.[8][9]
Sample Loading Dry Loading (adsorbed on silica)Recommended for compounds with limited solubility in the initial eluent to ensure a narrow starting band.
Additive 0.1-1% Triethylamine (optional)Can be added to the eluent to suppress tailing if the compound shows signs of degradation on silica.

VII. References

  • Welch Materials. (2024, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Suzhou Health Chemicals Co. (n.d.). tert-Butyl 5-amino-1H-indazole-1-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 129488-10-4,1-BOC-5-AMINO-INDAZOLE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. PubChem. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives. Retrieved from

  • Chemical Journal of Chinese Universities. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Boc-Protection of 5-acetyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Boc-protection of 5-acetyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring robust and reproducible outcomes.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of nitrogen-containing heterocycles like indazoles.[1][2] Its widespread use stems from its general stability to a range of reaction conditions and its facile removal under mild acidic conditions.[3][4] The Boc-protection of 5-acetyl-1H-indazole is a key step in the synthesis of various pharmaceutically active compounds, where the indazole core serves as a privileged scaffold.[1]

However, what may appear as a straightforward protection reaction can present several challenges, including incomplete conversion, regioselectivity issues, and the formation of unwanted byproducts. This guide provides practical, experience-driven solutions to these common hurdles.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the Boc-protection of 5-acetyl-1H-indazole.

Q1: I'm observing a low yield of my desired N-Boc-5-acetyl-1H-indazole. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, ranging from suboptimal reaction conditions to issues with reagent quality. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The most common culprit is an incomplete reaction. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider the following:

    • Increase Reaction Time: Some reactions may require longer periods to reach completion. Allow the reaction to stir overnight.[3]

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40 °C) can often drive the reaction to completion.[4] However, be cautious as excessive heat can lead to side product formation.

    • Reagent Stoichiometry: Ensure you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents.[1]

  • Base Selection and Amount: The choice and amount of base are critical.

    • Triethylamine (TEA) vs. DMAP: While triethylamine is a common base, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often essential to accelerate the reaction.[1][5] DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O.[6]

    • Insufficient Base: Ensure you are using an adequate amount of base (e.g., 1.5 equivalents of TEA) to neutralize the acid byproduct of the reaction.[1]

  • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][4] Ensure your solvent is anhydrous, as water can hydrolyze the (Boc)₂O.

Q2: My reaction is complete, but I'm seeing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A2: The formation of side products is a common challenge. Here are the most likely culprits and mitigation strategies:

  • Di-Boc Formation: In some cases, a second Boc group can be added, leading to the formation of a di-Boc protected product. This is more likely with prolonged reaction times or a large excess of (Boc)₂O. To avoid this, use a controlled amount of (Boc)₂O (1.1 equivalents) and monitor the reaction closely.

  • Reaction with the Acetyl Group: While less common under standard Boc-protection conditions, the acetyl group's enolizable protons could potentially participate in side reactions, especially if a very strong base is used. Stick to milder bases like TEA.

  • Regioisomers (N-1 vs. N-2 Protection): Indazoles have two nitrogen atoms that can be protected, leading to N-1 and N-2 isomers. For many substituted indazoles, thermodynamic conditions (mildly acidic or neutral) tend to favor the N-1 protected product.[7] However, the regioselectivity can be influenced by the solvent and base used.[8]

    • To favor the N-1 isomer, standard conditions using TEA and a catalytic amount of DMAP are generally effective.

    • If you are isolating a mixture of regioisomers, they can often be separated by column chromatography.

Q3: I'm having difficulty purifying my N-Boc-5-acetyl-1H-indazole. What are some tips for effective purification?

A3: Purification can sometimes be challenging due to the similar polarities of the product and unreacted (Boc)₂O.

  • Work-up Procedure:

    • After the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Removal of Excess (Boc)₂O: Excess (Boc)₂O can co-elute with your product during chromatography. To remove it:

    • Amine Quench: Add a primary or secondary amine, such as N-methyl-1,3-propanediamine, to the reaction mixture after the starting material is consumed. The amine will react with the excess (Boc)₂O to form a more polar Boc-protected amine that can be easily washed away during the aqueous work-up.

    • Basic Wash: A wash with a dilute base like 1M NaOH can help hydrolyze some of the unreacted (Boc)₂O.

  • Column Chromatography:

    • Use a silica gel column.

    • A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Boc-protection of an amine?

A1: The Boc-protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O. This is often catalyzed by DMAP, which first attacks the (Boc)₂O to form a more reactive intermediate.[5][6] A base, such as triethylamine, is typically added to neutralize the resulting tert-butoxycarboxylic acid, which is unstable and decomposes to carbon dioxide and tert-butanol.[3]

Q2: Why is DMAP used as a catalyst?

A2: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst. It reacts with (Boc)₂O to form a reactive N-Boc-pyridinium species. This intermediate is much more electrophilic and susceptible to attack by the indazole nitrogen than (Boc)₂O itself, thus accelerating the reaction rate.[5][6]

Q3: Can I use other bases besides triethylamine?

A3: Yes, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used. Inorganic bases like sodium bicarbonate or potassium carbonate can also be employed, particularly in biphasic systems.[4] However, for the Boc-protection of indazoles, TEA is a well-established and effective choice.

Q4: How do I know which nitrogen (N-1 or N-2) of the indazole has been protected?

A4: The regiochemistry of the Boc-protection can be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons on the indazole ring will be different for the N-1 and N-2 isomers. Comparing the obtained NMR spectra with literature data for known N-1 and N-2 protected indazoles is the most reliable method. In many cases, the N-1 isomer is the thermodynamically more stable and therefore the major product under standard conditions.[7][9]

Recommended Reaction Conditions

The following table summarizes a good starting point for the optimization of your reaction.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrousAprotic, dissolves reactants well.
Base Triethylamine (TEA)Mild, non-nucleophilic base.
Catalyst 4-(Dimethylamino)pyridine (DMAP)Accelerates the reaction rate.
(Boc)₂O 1.1 - 1.2 equivalentsSlight excess to ensure complete reaction.
TEA 1.5 equivalentsNeutralizes acidic byproducts.
DMAP 0.1 equivalents (catalytic)Sufficient to catalyze the reaction.
Temperature Room Temperature (can be gently heated to 40°C if needed)Balances reaction rate and side product formation.
Reaction Time 2-16 hoursMonitor by TLC to determine completion.

Experimental Protocol: Boc-Protection of 5-acetyl-1H-indazole

This protocol provides a detailed, step-by-step methodology for the Boc-protection of 5-acetyl-1H-indazole.

Materials:

  • 5-acetyl-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 5-acetyl-1H-indazole (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction Mechanism

Boc_Protection_Mechanism Boc Protection Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Boc2O (Boc)₂O Activated_Boc N-Boc-pyridinium (Reactive Intermediate) Boc2O->Activated_Boc + DMAP DMAP DMAP Intermediate Tetrahedral Intermediate Indazole 5-acetyl-1H-indazole Indazole->Intermediate + Activated Boc Product N-Boc-5-acetyl-1H-indazole Intermediate->Product Byproducts t-BuOH + CO₂ + DMAP Intermediate->Byproducts - Proton Transfer - Decomposition

Caption: Mechanism of DMAP-catalyzed Boc-protection.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Incomplete Reaction Check_TLC Monitor by TLC Start->Check_TLC SM_Present Starting Material Still Present? Check_TLC->SM_Present Increase_Time Increase Reaction Time SM_Present->Increase_Time Yes Side_Products Side Products Observed? SM_Present->Side_Products No Increase_Temp Gently Heat (40°C) Increase_Time->Increase_Temp Check_Reagents Check Reagent Stoichiometry & Quality Increase_Temp->Check_Reagents Check_Reagents->Check_TLC Di_Boc Di-Boc Formation? Reduce (Boc)₂O excess Side_Products->Di_Boc Yes Regioisomers Regioisomers? Optimize Base/Solvent Side_Products->Regioisomers Yes Purification Purify by Column Chromatography Side_Products->Purification No Di_Boc->Purification Regioisomers->Purification

Caption: A systematic workflow for troubleshooting common issues.

References

Sources

Technical Support Center: Purification of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related molecules. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the "why" behind each step, ensuring you have the foundational knowledge to adapt and troubleshoot effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials can be a primary source of contamination.

  • Positional Isomers: Indazoles have two reactive nitrogen atoms (N1 and N2). During the N-protection step with di-tert-butyl dicarbonate ((Boc)₂O), in addition to the desired N1-Boc protected product, the N2-Boc protected isomer can also form.[1][2] The ratio of these isomers can be influenced by reaction conditions such as the base and solvent used.

  • Di-acetylated Byproducts: In some synthetic pathways, di-acetylation can occur, leading to impurities with an additional acetyl group.[3]

  • Products of Over-reaction or Side-reactions: Depending on the reagents and conditions, various side-reactions can lead to a range of structurally related impurities.[4][5]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, hexane), as well as reagents like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), may be present in the crude product.[6][7]

It is crucial to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities present in your specific batch.[8][9]

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.[10] Here's a systematic approach to troubleshoot this problem:

  • Confirm Purity: First, assess the purity of your oil using TLC or HPLC. If it is highly impure, a preliminary purification step is necessary before attempting recrystallization again.

  • Solvent System Optimization: The choice of solvent is critical.[11] For this compound, a mixed solvent system is often effective. Try dissolving the oil in a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, heptane) until turbidity persists. Gentle heating to redissolve the oil followed by slow cooling can induce crystallization.

  • Scratching and Seeding: If the solution becomes supersaturated without forming crystals, induce nucleation by scratching the inside of the flask with a glass rod at the solvent's surface.[10] If you have a small amount of pure, solid material, adding a "seed crystal" can provide a template for crystal growth.[12]

  • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals that trap impurities.[13] Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize recovery.

  • Consider an Alternative Purification Method: If recrystallization proves ineffective, column chromatography is the next logical step to remove the impurities that are preventing crystallization.[11]

Q3: How do I choose the best solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide good separation between your target compound and its impurities, as indicated by a significant difference in their retention factors (Rf values) on a TLC plate.[10]

TLC-based Method Development:

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane) and spot it onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in a chamber containing a test solvent system. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Analysis: After development, visualize the spots under UV light. The target compound should have an Rf value between 0.2 and 0.4 for optimal separation on a column.[14] Impurities should ideally have significantly different Rf values.

  • Optimization:

    • If the Rf is too high (spots run too fast), increase the proportion of the non-polar solvent (e.g., more hexane).[10]

    • If the Rf is too low (spots barely move), increase the proportion of the polar solvent (e.g., more ethyl acetate).[10]

    • If separation is poor, try a different solvent system. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the selectivity of the separation.[10]

A commonly successful solvent system for this class of compounds is a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30-40%).[6][7]

II. Troubleshooting Guides

Problem 1: Poor Separation of N1 and N2 Isomers in Column Chromatography

Symptoms:

  • Broad, overlapping peaks or spots on TLC/HPLC.

  • Fractions from the column contain a mixture of the desired N1 isomer and the undesired N2 isomer.

Root Cause Analysis and Solutions:

The N1 and N2 isomers of Boc-protected indazoles often have very similar polarities, making their separation by standard silica gel chromatography challenging.

Workflow for Resolving Isomer Separation:

Caption: Decision workflow for separating N1/N2 isomers.

Detailed Protocols:

  • Shallow Gradient Elution: Instead of a steep increase in the polar solvent, use a very shallow gradient. For example, increase the ethyl acetate concentration in hexane by only 1-2% for every column volume. This can improve the resolution between closely eluting compounds.

  • Alternative Solvent Systems: If a hexane/ethyl acetate system is not providing adequate separation, try a dichloromethane/methanol system. The different solvent properties can alter the interactions with the silica gel and improve separation.[10]

  • Alternative Stationary Phases:

    • Alumina: For some compounds, alumina (either basic or neutral) can offer different selectivity compared to silica gel.[14]

    • Reversed-Phase Chromatography: If the isomers are still inseparable, preparative reversed-phase HPLC (using a C18 column) is a powerful alternative. The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve isomers that are difficult to separate on normal phase silica.[8]

Problem 2: Low Recovery After Recrystallization

Symptoms:

  • A very small amount of crystalline product is obtained after filtration.

  • The mother liquor still shows a significant amount of product when analyzed by TLC.

Root Cause Analysis and Solutions:

Low recovery during recrystallization is typically due to using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[10][12]

Troubleshooting Steps for Low Recrystallization Yield:

Potential Cause Explanation Solution
Excessive Solvent Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of the product remaining in the solution upon cooling.[11]Use the minimum volume of hot solvent to fully dissolve the crude product. After filtering the crystals, reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. This second crop may require re-purification.[10]
High Solubility in Cold Solvent The chosen solvent may be too "good," meaning the compound remains significantly soluble even at reduced temperatures.[11]Cool the flask in an ice bath or freezer to further decrease the solubility of the compound. Alternatively, find a different solvent or solvent system where the compound has a steeper solubility curve (i.e., very soluble when hot, but poorly soluble when cold).
Premature Crystallization If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.Use a heated funnel or pre-heat the filter funnel and receiving flask with hot solvent before filtration. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.

III. Analytical Characterization

A crucial aspect of purification is the accurate assessment of purity. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from those of the main compound.

  • HPLC (High-Performance Liquid Chromatography): An excellent technique for determining the purity of the final compound. A pure compound should show a single, sharp peak.[8][15] HPLC can also be used to quantify the levels of any remaining impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This is particularly useful for identifying the molecular weights of unknown impurities.[9][15]

IV. Concluding Remarks

The purification of this compound, like many heterocyclic compounds, requires a systematic and well-informed approach. By understanding the potential impurities and the principles behind the primary purification techniques of recrystallization and column chromatography, researchers can effectively troubleshoot common issues and obtain a product of high purity. Always prioritize analytical characterization to confirm the identity and purity of your final compound.

References

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Gaikwad, N. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Retrieved from [Link]

  • He, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Watson, P. S., et al. (2007). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important pharmaceutical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a two-step route: the formation of 5-acetyl-1H-indazole, followed by the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group. While seemingly straightforward on a lab scale, scaling up this process introduces significant challenges related to regioselectivity, impurity formation, reaction control, and product isolation. This guide will address these challenges in a practical, question-and-answer format.

Core Synthesis Workflow

The primary synthetic route involves the Boc protection of 5-acetyl-1H-indazole using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an appropriate solvent.

A 5-acetyl-1H-indazole B Boc₂O, DMAP (cat.) Triethylamine (Base) Solvent (e.g., DCM, THF) C Reaction Mixture B->C D Aqueous Work-up (e.g., H₂O, NaHCO₃ wash) C->D E Organic Layer (Crude Product) D->E F Drying (e.g., MgSO₄) Filtration E->F G Solvent Evaporation F->G H Crude tert-Butyl 5-acetyl-1H-indazole-1-carboxylate G->H I Purification (Crystallization/Chromatography) H->I J Pure Product I->J

Caption: General workflow for the Boc protection of 5-acetyl-1H-indazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, providing explanations for their causes and actionable solutions.

Category 1: Reaction Performance & Yield

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can contribute to poor reaction performance during a large-scale Boc protection.

  • Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer and localized concentration gradients of reactants. This is particularly problematic if the 5-acetyl-1H-indazole starting material has limited solubility.

    • Solution: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogeneous slurry or solution. For highly viscous mixtures, consider using a more powerful overhead stirrer.

  • Poor Solubility of Starting Material: 5-acetyl-1H-indazole may not be fully soluble in the reaction solvent, limiting its availability to react with the Boc anhydride.

    • Solution: Consider using a co-solvent system to improve solubility. For example, a mixture of tetrahydrofuran (THF) and dichloromethane (DCM) can be effective. Performing the reaction at a slightly elevated temperature (e.g., 30-40 °C) can also enhance solubility, but this must be carefully controlled due to the exothermic nature of the reaction.

  • Moisture Contamination: Di-tert-butyl dicarbonate is sensitive to moisture and will decompose, reducing the effective concentration of the reagent.

    • Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. Store Boc anhydride in a cool, dry place and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Incorrect Stoichiometry: An insufficient amount of Boc anhydride will naturally lead to incomplete conversion.

    • Solution: A slight excess of Boc anhydride (typically 1.1 to 1.3 equivalents) is recommended to drive the reaction to completion. Carefully verify the molar equivalents of all reagents before charging them to the reactor.

Question 2: I am observing a significant exotherm and temperature spikes during the addition of Boc anhydride. How can I manage this at scale?

Answer:

The reaction between Boc anhydride and an amine, catalyzed by DMAP, is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.

  • Controlled Reagent Addition: Never add the Boc anhydride all at once.

    • Solution: Add the Boc anhydride portion-wise or as a solution via a dropping funnel over an extended period. This allows the reactor's cooling system to manage the heat generated. Monitor the internal temperature closely throughout the addition.

  • Adequate Cooling: Ensure the reactor is equipped with a cooling system (e.g., a cooling jacket) capable of handling the heat load of the reaction.

    • Solution: Before starting the addition, cool the reaction mixture to a lower temperature (e.g., 0-5 °C) to provide a larger temperature buffer.

  • Reaction Monitoring:

    • Solution: Implement in-process controls (e.g., HPLC or TLC) to monitor the reaction progress. This can help determine the optimal reaction time and prevent prolonged heating, which could lead to side reactions.

Category 2: Impurity Profile & Side Reactions

Question 3: My final product is contaminated with an isomer. How can I improve the regioselectivity for the desired N1-Boc-indazole?

Answer:

Indazole has two nitrogen atoms that can be acylated, leading to the formation of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions.

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one[1].

    • Solution: To favor the N1 isomer, employ conditions that allow for thermodynamic equilibration. This typically involves using a non-coordinating solvent and allowing the reaction to proceed for a sufficient amount of time at room temperature or with gentle heating. The use of a base like triethylamine helps to deprotonate the indazole, and the resulting indazolide anion's reaction with Boc anhydride is influenced by steric and electronic factors that favor N1 substitution. Strongly basic conditions with reagents like sodium hydride can also favor N1 alkylation, and similar principles may apply to acylation[2][3].

Indazole 5-acetyl-1H-indazole Kinetic Kinetic Control (e.g., lower temp, short time) Indazole->Kinetic Boc₂O, DMAP Thermo Thermodynamic Control (e.g., RT, longer time) Indazole->Thermo Boc₂O, DMAP N2_Isomer N2-Boc Isomer (Kinetically Favored) Kinetic->N2_Isomer N1_Isomer N1-Boc Isomer (Thermodynamically Favored) Thermo->N1_Isomer

Caption: Influence of reaction conditions on N1/N2 selectivity.

Question 4: I am observing an impurity with a lower molecular weight than my product, corresponding to 5-acetyl-1H-indazole. What could be causing this?

Answer:

This impurity is likely due to the hydrolysis or deprotection of the Boc group.

  • Acidic Work-up: The Boc group is notoriously labile to acid[4][5]. If the work-up involves an acidic wash (e.g., to remove excess base), it can cleave the Boc group, regenerating the starting material.

    • Solution: Use a neutral or mildly basic aqueous work-up. A wash with water followed by a saturated sodium bicarbonate solution is generally sufficient to remove DMAP and other water-soluble components without cleaving the Boc group.

  • Thermal Decomposition: At elevated temperatures, the Boc group can undergo thermolysis[6][7].

    • Solution: Avoid excessive heating during the reaction and subsequent work-up. If solvent removal is required, use a rotary evaporator at moderate temperatures (e.g., < 40-50 °C).

Question 5: I have identified an impurity that appears to be missing the acetyl group. How is this possible?

Answer:

The acetyl group, while generally stable, can be susceptible to cleavage under certain conditions.

  • Strongly Basic Conditions: The use of strong bases during the reaction or a prolonged work-up with a strong aqueous base can potentially lead to deacetylation of the aromatic ketone[8][9].

    • Solution: Use a milder base like triethylamine instead of stronger, non-nucleophilic bases if possible. During work-up, use a weak base like sodium bicarbonate and minimize the contact time.

Category 3: Product Isolation and Purification

Question 6: I am struggling to purify the final product on a large scale. Column chromatography is not feasible. What are my options?

Answer:

For large-scale purification, crystallization is the preferred method over chromatography.

  • Antisolvent Crystallization: This is a common and effective technique for inducing crystallization.

    • Solution: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate, or acetone) and then slowly add an antisolvent in which the product is insoluble (e.g., heptane, hexane, or isopropanol) until turbidity is observed. Allow the mixture to slowly cool to maximize crystal growth and yield.

  • Recrystallization:

    • Solution: Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like heptane). Dissolve the crude product in the minimum amount of the hot solvent mixture and allow it to cool slowly.

Table 1: Potential Crystallization Solvent Systems

Good Solvent (for dissolution)Antisolvent (for precipitation)
Dichloromethane (DCM)Heptane or Hexane
Ethyl Acetate (EtOAc)Heptane or Hexane
AcetoneIsopropanol or Water
Tetrahydrofuran (THF)Heptane or Hexane

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this reaction? A1: The main safety concerns are:

  • Exothermic Reaction: The Boc protection reaction is exothermic. Controlled addition of Boc anhydride and adequate cooling are critical to prevent a thermal runaway[10].

  • Gas Evolution: The reaction of DMAP with Boc anhydride can be rapid and produce carbon dioxide gas[11]. Ensure the reactor is not a closed system and is properly vented to avoid pressure buildup.

  • Boc Anhydride Stability: Boc anhydride can slowly decompose to produce CO₂, leading to pressure buildup in sealed storage containers[12]. Store it in a cool, well-ventilated area and inspect containers for any signs of pressure.

Q2: What is the role of DMAP and can I use a different catalyst? A2: DMAP is a highly effective acylation catalyst. It reacts with Boc anhydride to form a more reactive intermediate, which is then attacked by the indazole nitrogen[11]. While other bases can be used, DMAP significantly accelerates the reaction. If DMAP is problematic (e.g., due to toxicity or side reactions), you could explore using a higher temperature and longer reaction time with a non-nucleophilic base like DBU, but this would require re-optimization of the process.

Q3: Can I perform a one-pot synthesis starting from a precursor to 5-acetyl-1H-indazole? A3: While one-pot syntheses are attractive for process efficiency, they can be challenging to scale up due to the accumulation of byproducts and potential for cross-reactivity. For this specific synthesis, it is highly recommended to isolate and purify the 5-acetyl-1H-indazole intermediate before proceeding with the Boc protection step. This will ensure better control over the reaction and a cleaner final product.

Q4: My final product is an oil and won't crystallize. What should I do? A4: If the product oils out, it could be due to residual solvent or impurities.

  • Ensure all solvent has been removed from the crude product.

  • Try dissolving the oil in a small amount of a suitable solvent and adding it to a vigorously stirred antisolvent.

  • "Seeding" the supersaturated solution with a small crystal of pure product (if available) can initiate crystallization.

  • If all else fails, a chromatographic plug using silica gel to remove highly polar impurities followed by an attempt at crystallization may be necessary.

References

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. (2000). Journal of Organic Chemistry, 65(20), 6368-80.
  • Synthetic Methods. Part 51. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation. (n.d.).
  • Thermal Methods. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • Di-Tert-Butyl Dicarbonate. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 20, 2026, from [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). Journal of Organic Chemistry, 71(14), 5392-5.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (n.d.). Asian Journal of Research in Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Chemistry N-DEACETYLATION OF SOME AROM
  • DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024).
  • reduction of arom
  • Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. (2023). Organic Letters.
  • Having great trouble with a Boc-protection reaction. (n.d.). Reddit.
  • Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes. (2018). PubMed Central.
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiprolifer
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (n.d.). Diva-Portal.org.

Sources

Troubleshooting tert-Butyl 5-acetyl-1H-indazole-1-carboxylate deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for tert-Butyl 5-acetyl-1H-indazole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the critical N-Boc deprotection step, yielding the active 5-acetyl-1H-indazole core.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My N-Boc deprotection reaction is incomplete or sluggish. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent challenge, often stemming from several key factors. The primary cause is typically insufficient acid strength or stoichiometry for acid-catalyzed methods.[1]

Causality & Resolution:

  • Insufficient Acid: The N-Boc group on the indazole nitrogen is cleaved by acid catalysis. The reaction involves protonation of the carbamate, followed by fragmentation.[2][3] If the acid concentration is too low or it is consumed by other basic moieties, the reaction will stall.

    • Solution: Gradually increase the equivalents of acid. For Trifluoroacetic Acid (TFA), a common starting point is 20-50% v/v in a solvent like Dichloromethane (DCM).[1] If using HCl, ensure it is anhydrous (e.g., a solution in dioxane or generated in situ) to prevent side reactions with water.

  • Low Temperature: While many Boc deprotections proceed efficiently at room temperature, some substrates may require more thermal energy to overcome the activation barrier.[1]

    • Solution: If the reaction is slow at room temperature after 2-4 hours, consider gently heating the mixture to 40-50 °C. Monitor closely by TLC or LC-MS to avoid potential side product formation.

  • Solvent Choice: The polarity and protic nature of the solvent can influence reaction rates.

    • Solution: DCM is a standard choice for TFA deprotections.[3] However, if solubility is an issue or the reaction is slow, switching to a different solvent system, such as HCl in methanol or dioxane, can be effective.[1][4]

To systematically address this, follow a logical workflow.

G start Problem: Incomplete Deprotection check_acid Is acid stoichiometry sufficient? (e.g., >10 eq. or 20-50% v/v TFA) start->check_acid increase_acid Increase acid concentration or equivalents. check_acid->increase_acid No check_temp Is reaction sluggish at RT? check_acid->check_temp Yes monitor Continue monitoring by TLC/LC-MS increase_acid->monitor increase_temp Gently heat to 40-50 °C. Monitor closely. check_temp->increase_temp Yes check_solvent Consider solvent optimization. (e.g., HCl in MeOH/Dioxane) check_temp->check_solvent No increase_temp->monitor check_solvent->monitor

Caption: Troubleshooting workflow for incomplete deprotection.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I suppress them?

A2: Side product formation during acidic deprotection often involves the highly reactive tert-butyl cation that is generated as a byproduct.[2][3]

Causality & Resolution:

  • Tert-butyl Cation Alkylation: The released t-butyl cation (t-Bu⁺) is an electrophile that can alkylate any available nucleophiles in the reaction mixture. While the target molecule, 5-acetyl-1H-indazole, is not highly susceptible, trace impurities or the solvent could be alkylated.

    • Solution: Introduce a cation scavenger. Anisole or thioanisole are commonly used; they are more nucleophilic than the desired product and will preferentially react with the t-Bu⁺ cation.[3] Performing the reaction at a lower temperature (0 °C) can also minimize the rate of these side reactions.[1]

  • Acetyl Group Stability: The acetyl group on the indazole ring is generally stable to standard acidic deprotection conditions (TFA/DCM). However, using HCl in methanol could theoretically lead to ketal formation, although this is less likely with an aromatic ketone. Basic conditions, if too harsh, could lead to aldol-type side reactions.

    • Solution: Stick with aprotic conditions like TFA in DCM. If you must use an alternative, monitor the reaction carefully for any changes to the acetyl group. For basic alternatives, use catalytic amounts of a mild base like sodium methoxide.[5]

Q3: My purification is difficult. The product seems to be stuck in the aqueous layer or streaks on my silica column. What's happening?

A3: This is a classic issue related to the acid used for deprotection. Your product is likely in its protonated salt form.

Causality & Resolution:

  • Salt Formation: After deprotection with an acid like TFA or HCl, the indazole product exists as an ammonium salt (e.g., 5-acetyl-1H-indazolium trifluoroacetate).[2] This salt is highly polar and water-soluble, which is why it remains in the aqueous layer during extraction and streaks on silica gel.

    • Solution - The Basic Wash: A proper workup is essential. After the reaction is complete and the solvent has been removed, the residue must be redissolved in an organic solvent (like ethyl acetate or DCM) and washed with a mild aqueous base to neutralize the acid and generate the free base form of your product.[1][6]

      • Concentrate the reaction mixture under reduced pressure.

      • Redissolve the residue in ethyl acetate.

      • Wash with a saturated sodium bicarbonate (NaHCO₃) solution. You may observe CO₂ evolution as the excess acid is neutralized.

      • Wash with brine (saturated NaCl solution).

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.

    • Chromatography: The resulting crude material is the neutral, free-base product, which will behave much better during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Which deprotection method should I choose? Acidic or Basic?

A1: The choice depends on the overall stability of your molecule. The N-Boc group on indazoles is versatile and can be removed under either acidic or basic conditions, a key advantage for complex syntheses.[5][7]

FeatureAcidic Deprotection (TFA/DCM)Basic Deprotection (NaOMe/MeOH)
Reagents Trifluoroacetic Acid (TFA), HClSodium Methoxide (NaOMe), Na₂CO₃[7][8]
Conditions DCM or Dioxane, 0 °C to RT, 1-4 hours[1]Dry Methanol (MeOH), RT, 1-3 hours[5][7]
Mechanism Acid-catalyzed cleavage via carbamic acid intermediate[9]Nucleophilic attack at the carbonyl carbon
Pros Fast, reliable, well-documented, volatile byproducts.Excellent for substrates with other acid-sensitive groups (e.g., t-butyl esters, acetals).[5] Milder conditions.
Cons Harsh conditions can degrade sensitive molecules. Generates a reactive t-butyl cation.[3] Requires a neutralization workup step.May not be suitable for base-labile substrates. Requires anhydrous conditions.

Recommendation: For this compound, standard TFA in DCM is the most robust and common method. If your downstream intermediates contain acid-labile protecting groups, the NaOMe in methanol method is an excellent orthogonal strategy.[5]

Q2: How does the acid-catalyzed deprotection mechanism work?

A2: The mechanism proceeds in three key steps, resulting in the release of the free amine, carbon dioxide, and a tert-butyl cation.[2][9]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).

  • Loss of Tert-butyl Cation: This protonation weakens the C-O bond, leading to the departure of the stable tertiary carbocation, forming a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide (CO₂) gas and the deprotected indazole. The indazole nitrogen is then protonated by the excess acid to form the final salt.

G start Indazole-N-Boc label1 + H⁺ start->label1 protonated Protonated Intermediate label2 - t-Bu⁺ protonated->label2 carbamic_acid Carbamic Acid label3 - CO₂ carbamic_acid->label3 product Product (Indazole-NH₂⁺) label1->protonated label2->carbamic_acid label3->product

Caption: Simplified N-Boc deprotection mechanism.

Key Safety Note: The reaction liberates both isobutylene (from the t-butyl cation) and carbon dioxide gas. Ensure the reaction is performed in a well-ventilated fume hood and is not in a sealed system to allow for safe off-gassing.[2][3]

Q3: How can I monitor the reaction's progress effectively?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.[1][10]

  • TLC Monitoring: This is the quickest method.

    • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

    • Visualization: Use a UV lamp (254 nm). The Boc-protected starting material will be less polar and have a higher Rf value than the deprotected product. The product, being more polar due to the free N-H group, will have a lower Rf value and may show some tailing if the TLC plate is not neutralized.

  • LC-MS Monitoring: This provides definitive confirmation of the reaction's progress.

    • Analysis: A small aliquot of the reaction mixture can be diluted, quenched, and injected.

    • Confirmation: You can monitor the disappearance of the mass corresponding to the starting material [M+H]⁺ and the appearance of the mass for the deprotected product [M+H]⁺.[10] This is especially useful for identifying any side products.

Experimental Protocols

Protocol 1: Standard Acidic Deprotection with TFA

This protocol is the standard and most widely used method.

  • Setup: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Trifluoroacetic Acid (TFA, 10-20 eq. or 25-50% v/v) to the stirred solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture to dryness using a rotary evaporator. Co-evaporate with DCM (2-3 times) to remove excess TFA.[6]

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution (until CO₂ evolution ceases), followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 5-acetyl-1H-indazole.

Protocol 2: Mild Basic Deprotection with NaOMe

This protocol is ideal for substrates containing acid-sensitive functional groups.[5][7]

  • Setup: Dissolve this compound (1.0 eq) in anhydrous Methanol (MeOH, approx. 0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.3 eq). This can be added as a solid or as a solution in MeOH.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC or LC-MS.[7]

  • Workup:

    • Once complete, quench the reaction by adding a few drops of acetic acid to neutralize the NaOMe.

    • Dilute the mixture with water and extract with ethyl acetate (3 times).[5]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkat USA. [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). National Institutes of Health (NIH). [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Taylor & Francis Online. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). [Link]

  • Boc Deprotection Mechanism. (2022). YouTube. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). [Link]

  • Alternative Methods for Boc Deprotection. (2023). Reddit. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. [Link]

  • Acids - Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Technical Support Center: Regioselective Indazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity in their synthetic routes. The indazole nucleus is a privileged scaffold in medicinal chemistry, but controlling its alkylation at the N1 versus N2 position is a common and critical challenge.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges in your laboratory.

Understanding the Challenge: The Two Faces of Indazole

The core of the issue lies in the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen, leading to the 1H- and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[5][6] Consequently, direct alkylation often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer.[5][7] Achieving high regioselectivity is paramount for the efficient synthesis of specific, biologically active molecules.[6]

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N1 and N2 isomers in my indazole alkylation. What are the primary factors influencing this lack of selectivity?

A1: A mixture of isomers is the most common outcome without careful optimization. The N1/N2 ratio is a delicate balance of several competing factors:

  • Steric and Electronic Effects of Substituents: The nature and position of groups on the indazole ring are critical. Bulky substituents at the C3 position can sterically hinder the N2 position, thus favoring N1 alkylation. Conversely, electron-withdrawing groups (like NO₂ or CO₂Me) at the C7 position can strongly favor N2 substitution.[2][6][8]

  • Reaction Conditions (Base and Solvent): This is perhaps the most crucial lever you can pull. The choice of base and solvent system dictates the nature of the indazolide anion and its counter-ion, influencing the site of attack. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation, whereas Mitsunobu conditions often favor N2.[2][6][8][9]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products.[8][9] Conditions that allow for equilibrium to be established (e.g., higher temperatures, reversible reaction steps) can favor the N1 isomer. In contrast, kinetically controlled conditions (e.g., low temperatures, irreversible reactions) may favor the N2 isomer, which can sometimes form faster.[10][11][12]

Q2: How can I rationally select a base and solvent system to favor N1 alkylation?

A2: To favor the N1 position, you want to create conditions that either sterically block the N2 position or leverage the greater thermodynamic stability of the N1 product.

  • For Chelation Control: If your indazole has a coordinating group at the C3 position (e.g., an ester or amide), using a base with a small, hard cation like NaH in a less polar, aprotic solvent like THF is highly effective.[8][13] The sodium cation is thought to form a tight ion pair, coordinating between the N2 nitrogen and the C3 substituent, thus sterically blocking the N2 position and directing the alkylating agent to N1.[3][5][14]

  • For General N1 Selectivity: The combination of cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can also provide high N1 selectivity, even for indazoles without a C3 coordinating group.[8] This is often attributed to the formation of solvent-separated ion pairs which can favor the thermodynamic product.[14]

Q3: My target is the N2-alkylated indazole. What conditions should I explore?

A3: Achieving N2 selectivity often involves steering the reaction down a kinetically favored pathway or using conditions that electronically favor the N2 nitrogen.

  • Acidic Conditions: Under acidic conditions, alkylation with reagents like alkyl 2,2,2-trichloroacetimidates has been shown to be highly N2 selective. The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.[15]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is a reliable method for obtaining N2-alkylated indazoles.[5][9] This reaction generally proceeds under kinetic control and shows a strong preference for the N2 position.

  • Substituent Effects: As mentioned, strong electron-withdrawing groups at the C7 position can direct alkylation to the N2 position with high selectivity.[2][3][8][9][16]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor N1:N2 Ratio (Mixture Obtained) Suboptimal base/solvent combination.For N1: Switch to NaH in THF, especially if a C3 coordinating group is present.[2][8] Alternatively, try Cs₂CO₃ in DMF. For N2: Explore Mitsunobu conditions or acidic alkylation protocols.[9][15]
Low Conversion/No Reaction Base is not strong enough to deprotonate the indazole. Insoluble base.Move to a stronger base like NaH or NaHMDS. Ensure the base is fresh and the solvent is anhydrous. If using a carbonate base, consider a more polar solvent like DMF to improve solubility and reactivity.[8]
N1 Selectivity is Lost with Secondary Alkyl Halides Increased steric hindrance of the electrophile leads to competing pathways.The use of Cs₂CO₃ in DMF has been shown to sometimes give poor selectivity with secondary alkyl bromides, resulting in a ~1:1 mixture.[14] In such cases, converting the secondary alkyl halide to a better leaving group (e.g., a tosylate) and using NaH in THF might improve N1 selectivity.[14]
Unexpected N2 Product with C7 Substituents Strong electronic directing effect from the C7 substituent.This is an expected outcome. Electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position strongly favor N2 alkylation, even under conditions that would normally favor N1.[2][8][9] If the N1 isomer is required, a different synthetic strategy (e.g., de novo ring synthesis) may be necessary.

Visualizing the Reaction Pathways

The regioselectivity of indazole alkylation is determined by the transition state energies of the competing N1 and N2 pathways. Several factors can influence these energies.

G cluster_0 Indazole Deprotonation cluster_1 Alkylation Pathways cluster_2 Influencing Factors Indazole 1H-Indazole Anion Indazolide Anion Indazole->Anion Deprotonation Base Base (e.g., NaH, Cs₂CO₃) Base->Anion N1_Product N1-Alkylated Indazole (Thermodynamic Product) Anion->N1_Product Path A N2_Product N2-Alkylated Indazole (Kinetic Product) Anion->N2_Product Path B RX Alkylating Agent (R-X) RX->N1_Product RX->N2_Product Steric Steric Hindrance at C3 (e.g., t-Bu) Steric->N1_Product Favors Path A Chelation Chelation Control at C3 (e.g., CO₂Me + Na⁺) Chelation->N1_Product Favors Path A Electronic Electronic Withdrawal at C7 (e.g., NO₂) Electronic->N2_Product Favors Path B

Caption: Factors influencing the regioselectivity of indazole alkylation.

Data Summary: Conditions vs. Regioselectivity

The following table summarizes the impact of various reaction conditions on the N1:N2 product ratio for different indazole substrates.

Indazole SubstituentBaseSolventAlkylating AgentN1:N2 RatioReference
3-CO₂MeNaHTHFn-Pentyl bromide>99:1[8]
3-t-BuNaHTHFn-Pentyl bromide>99:1[8]
UnsubstitutedNaHTHFn-Pentyl bromide1:1.3[4]
3-CO₂MeK₂CO₃DMFn-Pentyl bromide1.5:1[8]
5-Br, 3-CO₂MeCs₂CO₃DioxaneEthyl tosylate>99:1[13]
7-NO₂NaHTHFn-Pentyl bromide4:96[2][8]
7-CO₂MeNaHTHFn-Pentyl bromide4:96[8][9]
3-CO₂Me(Mitsunobu)THFn-Pentanol1:2.5[9]
5-Br, 3-CO₂Me(Mitsunobu)THFVarious AlcoholsHigh N2 Selectivity[5][13]

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation (Chelation Control)

This protocol is optimized for indazoles bearing a coordinating substituent (e.g., ester, amide) at the C3 position.

Workflow Diagram

G start Start dissolve Dissolve Indazole in Anhydrous THF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_nah Add NaH (1.2 eq) Portion-wise cool_0c->add_nah stir_rt Stir at 0 °C to RT add_nah->stir_rt add_rx Re-cool to 0 °C Add Alkyl Halide (1.1 eq) stir_rt->add_rx react Warm to RT Stir 16-24h add_rx->react quench Quench with sat. aq. NH₄Cl react->quench workup Extract & Purify quench->workup end Pure N1-Product workup->end

Caption: Workflow for selective N1-alkylation of indazoles.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the C3-substituted indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically to a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to afford the pure N1-alkylated indazole.[13]

Protocol 2: Highly Selective N2-Alkylation (Mitsunobu Reaction)

This protocol is a reliable method for accessing the N2-regioisomer, particularly for substrates like methyl 5-bromo-1H-indazole-3-carboxylate.[13]

Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the indazole (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.36 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.

  • Reaction: Allow the mixture to stir at 0 °C for 10 minutes, then warm the reaction to 50 °C and stir for 2 hours. Monitor for completion by TLC/LC-MS.

  • Workup: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography (silica gel) to isolate the pure N2-alkylated product.[13]

References

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Effect of base, solvent, and temperature. ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Kinetic control vs. thermodynamic control. YouTube. [Link]

Sources

Technical Support Center: Recrystallization of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to overcome challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of this compound, offering practical solutions and preventative measures.

Q1: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A1: Finding the ideal single solvent can be challenging. The goal is to identify a solvent that dissolves your compound well at elevated temperatures but poorly at room temperature.[1][2] If a single solvent isn't working, a two-solvent (or mixed-solvent) system is often the solution.[1][3]

Systematic Solvent Screening Protocol:

  • Initial Screening: In separate test tubes, place a small amount (10-20 mg) of your crude this compound.

  • Solvent Addition: Add a few drops of a test solvent to each tube. Good starting points for indazole derivatives include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (hexanes, heptane).[1][3][4]

  • Observation at Room Temperature: If the compound dissolves immediately, the solvent is too good.

  • Heating: If it's insoluble, gently heat the solvent to its boiling point. If it dissolves, it's a potentially good candidate.

  • Cooling: Allow the hot solution to cool to room temperature, then place it in an ice bath. If crystals form, you've likely found a good solvent.

  • Two-Solvent System: If no single solvent is ideal, select a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble). The two solvents must be miscible. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[1][3]

Q2: My compound "oils out" instead of crystallizing upon cooling. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2] This is often due to a high concentration of impurities or the solution being too supersaturated when cooling begins.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides time for crystal nucleation and growth.

  • Add More Solvent: The solution might be too concentrated. Add a small amount of the hot "good" solvent to the oiled-out mixture and reheat until everything dissolves. Then, proceed with slow cooling.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[2] This creates a rough surface that can initiate crystallization.

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[2]

Q3: The purity of my recrystallized product is not satisfactory. What are the likely causes?

A3: Low purity after recrystallization can stem from several factors:

  • Inefficient Removal of Impurities: The chosen solvent system may not be optimal for leaving impurities in the mother liquor. Re-evaluate your solvent choice.

  • Crystallization Occurring Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process.

  • Insufficient Washing: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[1]

  • Co-precipitation: If an impurity has similar solubility properties to your product, it may co-crystallize. In such cases, an alternative purification method like column chromatography might be necessary before recrystallization.[4]

Q4: I am observing a low recovery of my compound after recrystallization. How can I improve the yield?

A4: While some loss of product is inherent to recrystallization, a very low yield can be improved.

Strategies to Maximize Yield:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[1] Excess solvent will retain more of your dissolved product in the mother liquor upon cooling.

  • Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Proper Filtration and Washing: Avoid using too much cold solvent to wash the crystals, as this can dissolve some of your product.

  • Second Crop of Crystals: The mother liquor can be concentrated (by boiling off some solvent) and cooled again to obtain a second, though likely less pure, crop of crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Two-Solvent Recrystallization of this compound

A common and effective system for indazole derivatives is an alcohol/water mixture.[3]

  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Data Presentation

ParameterRecommended Solvent System(s)Key Considerations
Solubility Profile Good solubility in hot alcohols (ethanol, isopropanol) and acetone. Poor solubility in cold alcohols and water. Moderate solubility in ethyl acetate and dichloromethane. Sparingly soluble in hexanes/heptane.The Boc-protecting group increases lipophilicity compared to the parent indazole.[5]
Common Impurities Unreacted starting materials, by-products from the synthesis.The choice of solvent should aim to keep these impurities dissolved in the mother liquor.
Typical Yield 70-90% (can vary based on crude purity)Yield can be optimized by minimizing solvent usage and ensuring complete crystallization.

Visualization of Workflows

Troubleshooting Recrystallization Issues

G A Start: Crude this compound B Perform Small-Scale Solvent Screening A->B C Test Single Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate) B->C D Does a Single Solvent Show Good Temperature-Dependent Solubility? C->D E Yes: Use Single-Solvent Recrystallization Protocol D->E F No: Select a Miscible Solvent Pair D->F G Identify 'Good' Solvent (high solubility) and 'Poor' Solvent (low solubility) F->G H Common Pairs: Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexanes G->H I Use Two-Solvent Recrystallization Protocol H->I

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the gas-phase behavior of molecules under mass spectrometric conditions is paramount for structural elucidation and purity assessment. This guide provides an in-depth analysis of the mass spectrometry of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate, a key intermediate in medicinal chemistry. We will explore its fragmentation patterns and compare them with structurally related alternatives to offer a comprehensive understanding of how subtle molecular changes influence mass spectral outcomes. This guide is designed to be a practical resource, grounded in the principles of mass spectrometry and supported by experimental data and established fragmentation mechanisms.

Introduction to the Analyte and Its Significance

Indazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents.[1] The title compound, this compound, incorporates three key functional features: a bicyclic indazole core, a 5-acetyl substituent, and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen. The Boc group is a common protecting group in organic synthesis, and its fragmentation behavior is well-characterized. The interplay of these three components dictates the molecule's fragmentation pathway in mass spectrometry.

This guide will compare the mass spectrum of this compound with two logical alternatives to highlight the specific contributions of the Boc and acetyl groups to the overall fragmentation pattern:

  • tert-Butyl 1H-indazole-1-carboxylate : This analog lacks the 5-acetyl group, allowing for the isolation and examination of the fragmentation driven by the N-Boc-indazole core.

  • 1H-Indazole-5-carbaldehyde : This alternative replaces the 5-acetyl group with a 5-carbaldehyde, providing a direct comparison of the fragmentation patterns of an aromatic ketone versus an aromatic aldehyde.

Experimental Rationale and Design

The following protocols are designed for a standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS analysis. ESI is chosen as the ionization method due to its soft ionization nature, which typically produces an abundant protonated molecule [M+H]⁺, ideal for subsequent fragmentation studies.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation : Prepare 1 mg/mL stock solutions of each analyte in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Liquid Chromatography :

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry :

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS Analysis: Select the [M+H]⁺ ion of each analyte for collision-induced dissociation (CID). Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

This self-validating protocol ensures that any observed differences in the mass spectra are due to the intrinsic chemical structures of the analytes rather than experimental artifacts.

Mass Spectral Analysis and Fragmentation Pathways

This compound
  • Molecular Formula : C₁₄H₁₆N₂O₃

  • Molecular Weight : 260.29 g/mol

  • Expected [M+H]⁺ : m/z 261.12

The fragmentation of the protonated molecule is expected to be driven by the lability of the Boc group and the stability of the resulting indazole core.

dot

M [M+H]⁺ m/z 261 A Loss of isobutylene (-56 Da) m/z 205 M->A - C₄H₈ C Loss of tert-butyl (-57 Da) m/z 204 M->C - C₄H₉ D Loss of Boc group (-100 Da) m/z 161 M->D - C₅H₈O₂ B Loss of CO₂ (-44 Da) m/z 161 A->B - CO₂ E Loss of CH₃CO (-43 Da) m/z 118 B->E - CH₃CO

Caption: Predicted fragmentation of this compound.

Primary Fragmentation Pathways:

  • Loss of Isobutylene (m/z 205) : The most characteristic fragmentation of a Boc group is the loss of isobutylene (56 Da) via a six-membered ring transition state, resulting in a carbamic acid intermediate which readily decarboxylates.

  • Loss of the entire Boc group (m/z 161) : A concerted loss of the entire Boc group (100 Da) can also occur, directly yielding the 5-acetyl-1H-indazole cation.

  • Loss of a tert-butyl radical (m/z 204) : Cleavage of the C-O bond can result in the loss of a tert-butyl radical (57 Da).

Secondary Fragmentation:

  • Decarboxylation (from m/z 205 to m/z 161) : The carbamic acid intermediate formed after the loss of isobutylene is unstable and readily loses CO₂ (44 Da) to give the 5-acetyl-1H-indazole cation.

  • Loss of the Acetyl Group (from m/z 161 to m/z 118) : The resulting 5-acetyl-1H-indazole cation can then lose the acetyl group as a ketene (42 Da) or an acetyl radical (43 Da), leading to the indazole core ion at m/z 118.

tert-Butyl 1H-indazole-1-carboxylate (Alternative 1)
  • Molecular Formula : C₁₂H₁₄N₂O₂

  • Molecular Weight : 218.25 g/mol

  • Expected [M+H]⁺ : m/z 219.11

This compound allows for the direct observation of the Boc group's fragmentation without interference from the acetyl group.

dot

M [M+H]⁺ m/z 219 A Loss of isobutylene (-56 Da) m/z 163 M->A - C₄H₈ C Loss of Boc group (-100 Da) m/z 119 M->C - C₅H₈O₂ B Loss of CO₂ (-44 Da) m/z 119 A->B - CO₂

Caption: Predicted fragmentation of tert-Butyl 1H-indazole-1-carboxylate.

The fragmentation pattern is simpler, dominated by the loss of the Boc group through the same mechanisms as the primary analyte. The key fragments are the loss of isobutylene (m/z 163) followed by decarboxylation to the protonated indazole (m/z 119), or the direct loss of the entire Boc group to yield m/z 119.

1H-Indazole-5-carbaldehyde (Alternative 2)
  • Molecular Formula : C₈H₆N₂O

  • Molecular Weight : 146.15 g/mol

  • Expected [M+H]⁺ : m/z 147.05

This analog allows for a comparison between the fragmentation of an aromatic aldehyde and an aromatic ketone.

dot

M [M+H]⁺ m/z 147 A Loss of CO (-28 Da) m/z 119 M->A - CO B Loss of H (-1 Da) m/z 146 M->B - H•

Caption: Predicted fragmentation of 1H-Indazole-5-carbaldehyde.

Aromatic aldehydes typically exhibit a characteristic loss of carbon monoxide (CO, 28 Da) from the protonated molecule.[2] This would result in a fragment ion at m/z 119, corresponding to the protonated indazole. Another common fragmentation is the loss of a hydrogen radical to form an acylium ion at m/z 146.

Comparative Analysis and Data Summary

The following table summarizes the predicted key fragment ions for each compound, allowing for a direct comparison.

Compound [M+H]⁺ (m/z) Key Fragment Ions (m/z) Interpretation
This compound261.12205, 161, 118Stepwise loss of the Boc group (as isobutylene and CO₂) followed by loss of the acetyl group.
tert-Butyl 1H-indazole-1-carboxylate219.11163, 119Loss of the Boc group (as isobutylene and CO₂) to yield the indazole core.
1H-Indazole-5-carbaldehyde147.05119, 146Characteristic loss of CO from the aldehyde group to form the indazole core, and loss of a hydrogen radical to form an acylium ion.

This comparative analysis reveals distinct fragmentation signatures for each molecule. The presence of the Boc group introduces the characteristic losses of 56 and 100 Da. The acetyl group on the primary analyte leads to a subsequent loss of 43 Da from the indazole core, a fragmentation not seen in the other alternatives. The aldehyde in the second alternative provides a clear marker with the loss of 28 Da (CO).

Conclusion for the Practicing Scientist

The mass spectrometric behavior of this compound is a composite of the fragmentation patterns of its constituent functional groups. The Boc group dictates the initial, low-energy fragmentation, while the acetyl group and the indazole core influence the higher-energy fragmentation pathways.

By comparing its spectrum with those of tert-Butyl 1H-indazole-1-carboxylate and 1H-Indazole-5-carbaldehyde, we can confidently assign the major fragment ions and understand the structural information they provide. This guide serves as a practical framework for interpreting the mass spectra of complex indazole derivatives, aiding in the rapid and accurate structural confirmation of these important pharmaceutical building blocks. The principles and methodologies outlined here are broadly applicable to the analysis of other N-protected heterocyclic systems.

References

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9221, 1H-Indazole. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2023). ResearchGate. [Link]

  • NIST. (n.d.). 1H-Indazole. In NIST Chemistry WebBook. [Link]

  • Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071–1076. [Link]

  • Structure and synthesis of indazole. (n.d.). ResearchGate. [Link]

  • Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. (2005). PubMed. [Link]

  • Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. (2014). ResearchGate. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2011). ResearchGate. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PubMed Central. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-portal.org. [Link]

  • Fragmentation and mass spectra of Aldehydes. (2013). Chemistry!!! Not Mystery. [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Spectroscopy of Aldehydes and Ketones. (2023). Organic Chemistry | OpenStax. [Link]

Sources

A Strategic Guide to N-Protection of Indazoles: A Comparative Analysis Featuring tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Protecting Indazoles in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2][3] Its unique bicyclic structure, featuring a fused benzene and pyrazole ring, allows it to serve as a versatile bioisostere for native structures like indoles and phenols, often providing improved metabolic stability and target affinity.[1] Indazole-containing derivatives have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition for anticancer therapies.[4][5]

However, the synthetic manipulation of the indazole core is not without its challenges. The presence of two nucleophilic nitrogen atoms (N-1 and N-2) necessitates a strategic approach to protection and deprotection to achieve desired regioselectivity and prevent unwanted side reactions during multi-step syntheses.[6][7] The choice of an N-protecting group is a critical decision that profoundly impacts reaction outcomes, overall yield, and the stability of intermediates.

This guide provides an in-depth comparison of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate, a key building block, with other commonly employed protected indazoles. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The tert-Butyloxycarbonyl (Boc) Group: A Versatile Workhorse

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and its convenient removal under acidic conditions.[8][9] Its utility extends seamlessly to the protection of indazoles. The featured compound, This compound , exemplifies the strategic use of the Boc group. The Boc moiety at the N-1 position provides moderate stability, rendering the indazole core inert to many nucleophilic and basic conditions, as well as to hydrogenolysis, while the acetyl group at the C-5 position serves as a versatile handle for further synthetic transformations such as cross-coupling reactions.

The key advantage of the Boc group lies in its orthogonal stability. It can be selectively removed without affecting other sensitive functionalities, such as esters or benzyl ethers, that are labile to different conditions.[9][10] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] Notably, for substrates sensitive to harsh acidic conditions, milder, non-acidic methods have been developed, such as using sodium methoxide in methanol, which selectively cleaves the N-Boc group on indazoles.[6][11][12]

Performance Comparison of N-Protecting Groups for Indazoles

The selection of an optimal N-protecting group is dictated by the planned synthetic route, including the desired regioselectivity (N-1 vs. N-2), the stability required for downstream reactions, and the specific conditions available for its eventual removal.[6] The following table provides a comparative overview of the most common protecting groups used in indazole chemistry.

Protecting Group Abbreviation Typical Introduction Reagents Typical Deprotection Conditions Stability Profile Key Features & Considerations
tert-Butyloxycarbonyl Boc(Boc)₂O, TEA, DMAPStrong Acid (TFA, HCl); Specific Basic Conditions (e.g., NaOMe in MeOH)[6][11]Stable to hydrogenolysis and mild bases. Labile to strong acid.Widely used due to its moderate stability and versatile removal options. Typically favors N-1 protection under thermodynamic control.[13]
Benzyl BnBnBr or BnCl, Base (e.g., NaH, K₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions, and many organometallic reagents.A robust protecting group suitable for a wide range of transformations. Its removal via hydrogenolysis is clean and efficient.[6]
Trityl TrtTrCl, Et₃N or DIPEAMild Acidic Conditions (e.g., TFA, 80% aq. AcOH)Labile to acid; stable to base and hydrogenolysis.The steric bulk can influence reactivity. Its acid lability allows for removal under very mild conditions.[6]
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH or DicyclohexylmethylamineFluoride sources (e.g., TBAF); Aqueous Acid (HCl)Stable to a wide range of conditions but can be cleaved specifically.Excellent for directing regioselective N-2 protection.[6][14] The SEM group can also direct C-3 lithiation.[14]
Sulfonyl (e.g., Tosyl) Ts, Ms, NsTsCl, MsCl, or NsCl, Pyridine or Et₃NReductive Cleavage (e.g., Mg/MeOH for Ts); Thiolate for NsVery stable to both acidic and basic conditions.Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection of Ts and Ms can be challenging.[6]

Experimental Workflows & Decision Logic

The choice of a protecting group is a critical decision point in a synthetic pathway. The following diagrams illustrate a generalized workflow and a logic tree for selecting an appropriate group.

G cluster_workflow Generalized Synthetic Workflow Start Unprotected Indazole Protection Step 1: N-Protection Start->Protection Reaction Step 2: Core Modification (e.g., Cross-Coupling, Functionalization) Protection->Reaction Protected Intermediate Deprotection Step 3: Deprotection Reaction->Deprotection Modified Intermediate End Final Product Deprotection->End

Caption: A generalized workflow for the synthesis of functionalized indazoles.

G Start Start: Choose Protecting Group N1_vs_N2 Desired Regioselectivity? Start->N1_vs_N2 Boc Use Boc (N-1 Thermo.) or Trityl N1_vs_N2->Boc N-1 SEM Use SEM (N-2 Kinetic) N1_vs_N2->SEM N-2 Downstream_Chem Downstream Chemistry? Final_Stability Final Product Stability? Downstream_Chem->Final_Stability Acidic/Neutral Bn Use Benzyl (Bn) Downstream_Chem->Bn Reductive/Basic Sulfonyl Use Sulfonyl (Ts) Downstream_Chem->Sulfonyl Strongly Acidic/Basic Boc_mild Use Boc (mild base deprotection) Final_Stability->Boc_mild Base Labile Acid_Labile Use Trityl or Boc Final_Stability->Acid_Labile Acid Labile Boc->Downstream_Chem SEM->Downstream_Chem

Caption: Decision tree for selecting an appropriate indazole N-protecting group.

Key Experimental Protocols

The following protocols are generalized methodologies and may require optimization for specific substrates. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-1 Protection of Indazole with Boc Group

This procedure results in the formation of compounds like this compound.

  • Reagents: Indazole derivative, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP, catalytic), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the indazole (1.0 equiv.) in anhydrous DCM or THF.

    • Add TEA (1.5 equiv.) and a catalytic amount of DMAP.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.2 equiv.) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6][15]

Protocol 2: Deprotection of N-Boc Indazole (Acidic Conditions)
  • Reagents: N-Boc protected indazole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected indazole (1.0 equiv.) in DCM.

    • Add TFA (5-10 equiv.) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid by slow addition of a saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected indazole.[6]

Protocol 3: Deprotection of N-Boc Indazole (Mild Basic Conditions)

This method is advantageous for substrates containing acid-sensitive functional groups.

  • Reagents: N-Boc protected indazole, sodium methoxide (NaOMe), anhydrous Methanol (MeOH).

  • Procedure:

    • Dissolve the N-Boc protected indazole in dry methanol.

    • Add a catalytic amount of sodium methoxide (e.g., 0.1-0.3 equiv.).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, neutralize with a mild acid (e.g., saturated aqueous NH₄Cl) or dilute acetic acid.

    • Remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.[6][11][12]

Protocol 4: N-2 Protection of Indazole with SEM Group
  • Reagents: Indazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), dicyclohexylmethylamine, Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of indazole (1.0 equiv.) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv.).

    • Add SEM-Cl (1.2 equiv.) via syringe and stir the mixture at room temperature for 3-6 hours.

    • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and quench with 0.5 N NaOH.

    • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the N-2 protected product.[6]

Protocol 5: Deprotection of N-SEM Indazole
  • Reagents: N-SEM protected indazole, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-SEM protected indazole in THF.

    • Add a 1M solution of TBAF in THF (1.5-2.0 equiv.).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layers with brine, dry, and concentrate to yield the deprotected indazole.[6][14]

Conclusion

The strategic selection and application of N-protecting groups are fundamental to the successful synthesis of complex indazole-based drug candidates. While robust groups like Benzyl and highly stable groups like Tosyl have their place, the tert-butyloxycarbonyl (Boc) group offers a highly desirable balance of stability and versatile deprotection options. As demonstrated by the utility of This compound , the Boc group provides sufficient protection for a wide array of synthetic transformations while allowing for its removal under either strong acidic or mild basic conditions, thereby enhancing its compatibility with sensitive substrates. The choice is ultimately dictated by the overall synthetic strategy, where careful consideration of regioselectivity, reaction compatibility, and deprotection conditions will pave the way for efficient and successful drug development.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.
  • Regioselective protection at N-2 and derivatization
  • Protecting Groups.
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
  • Protecting group. Wikipedia.
  • Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry, Reddit.
  • Application Notes and Protocols for N-1 and N-2 Alkyl
  • Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

The Indazole Scaffold: A Comparative Guide to the Biological Activity of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has given rise to a multitude of compounds with significant therapeutic potential, including several FDA-approved drugs for treating cancer and managing chemotherapy-induced side effects.[1][2] This guide provides an in-depth comparison of the biological activities of derivatives stemming from the tert-Butyl 5-acetyl-1H-indazole-1-carboxylate scaffold, offering experimental insights for researchers in drug discovery and development.

The Synthetic Keystone: Understanding the Starting Scaffold

The compound this compound serves as a highly strategic starting material for chemical library synthesis. Its structure is deliberately designed for facile diversification.

  • The tert-Butoxycarbonyl (Boc) Group: Attached to the N1 position of the indazole ring, the Boc group is a crucial protecting group.[3] Its primary role is to prevent unwanted reactions at this nitrogen during subsequent chemical modifications, thereby directing reactions to other parts of the molecule. It can be reliably removed under acidic conditions when no longer needed.

  • The 5-acetyl Group: This group is a versatile chemical handle. The ketone functionality can be manipulated through a wide range of organic reactions (e.g., reduction, oxidation, condensation) to introduce diverse substituents at the C5 position, allowing for systematic exploration of the structure-activity relationship (SAR).

A general, plausible synthetic workflow for accessing and diversifying this scaffold is outlined below. The initial synthesis often involves the cyclization of an appropriately substituted aminobenzonitrile with a nitrite source, followed by N1-protection.[4][5][6]

G cluster_synthesis Scaffold Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis A Substituted 2-Fluorobenzonitrile B Cyclization (e.g., with Hydrazine) A->B C 5-Acetyl-1H-indazole B->C D N1-Protection (Boc Anhydride) C->D E tert-Butyl 5-acetyl- 1H-indazole-1-carboxylate (Core Scaffold) D->E F Chemical Modification at 5-acetyl group E->F G Diverse Library of Indazole Derivatives F->G H Anticancer Assays (e.g., MTT) G->H Evaluate Cytotoxicity I Anti-inflammatory Assays (e.g., COX Inhibition) G->I Evaluate COX Inhibition J Antimicrobial Assays (e.g., MIC Determination) G->J Evaluate Antibacterial Efficacy K Determine IC50 / MIC Values H->K I->K J->K L Structure-Activity Relationship (SAR) Analysis K->L M Lead Compound Identification L->M

Caption: General workflow for synthesis and screening of indazole derivatives.

Comparative Biological Activity

Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][7] The following sections compare the performance of various substituted indazoles, using data from closely related analogs to predict the potential of derivatives from the target scaffold.

Anticancer Activity

The indazole core is present in numerous kinase inhibitors used in oncology.[1] Modifications at various positions on the ring can drastically alter their potency and selectivity against different cancer cell lines. Studies show that derivatives targeting kinases or inducing apoptosis are particularly effective.[1][8] For instance, one study identified compound 2f as a potent inhibitor of breast cancer cell proliferation and tumor growth in vivo.[1] Another study highlighted compound 6o as a promising agent against chronic myeloid leukemia (K562) with good selectivity over normal cells.[7][9]

Table 1: Comparative Anticancer Activity (IC50) of Representative Indazole Derivatives

Compound ID R¹ Substituent (Example) Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM) Source
6o 5-(4-fluorophenyl)-3-(piperazine-amide) K562 (Leukemia) 5.15 5-Fluorouracil >10 [7]
6o 5-(4-fluorophenyl)-3-(piperazine-amide) A549 (Lung) >40 5-Fluorouracil 8.35 [7]
5k 5-(3,5-difluorophenyl)-3-(mercapto-acetamide) HepG2 (Liver) 3.32 5-Fluorouracil 5.31 [7]
2f 3-(dimethoxystyryl)-6-(trifluoromethyl) 4T1 (Breast) 0.23 - - [1]

| 2f | 3-(dimethoxystyryl)-6-(trifluoromethyl) | A549 (Lung) | 1.15 | - | - |[1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the measured activity. Lower values indicate higher potency.

The mechanism often involves the induction of apoptosis, the programmed cell death pathway. Potent indazole derivatives can modulate the expression of key regulatory proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), leading to the activation of caspases and subsequent cell death.[1][8]

Indazole Indazole Derivative (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Mito Mitochondrial Membrane Potential ↓ Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization Caspase Cleaved Caspase-3 ↑ (Executioner) Mito->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by an anticancer indazole derivative.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Indazole derivatives have shown significant potential as COX inhibitors.[10] A study investigating indazole and its simple derivatives, 5-aminoindazole and 6-nitroindazole, demonstrated their ability to inhibit carrageenan-induced paw edema in rats and to directly inhibit the COX-2 enzyme in vitro.[10][11]

The causality for this activity lies in the ability of the indazole scaffold to fit into the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into pro-inflammatory prostaglandins. The 5-aminoindazole derivative was particularly effective, showing inhibitory action comparable to the standard drug, Diclofenac.[10]

Table 2: Comparative Anti-inflammatory Activity of Indazole Derivatives

Compound In-vitro COX-2 Inhibition IC50 (µM) In-vivo Paw Edema Inhibition (100mg/kg @ 5hr) Reference Drug (Diclofenac) Source
Indazole 23.42 61.03% 84.50% [10]
5-Aminoindazole 12.32 83.09% 84.50% [10]

| 6-Nitroindazole | 19.86 | 74.52% | 84.50% |[10] |

Lower IC50 values indicate more potent enzyme inhibition. Higher percentage of edema inhibition indicates stronger in-vivo activity.

Antimicrobial Activity

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. The indazole scaffold has been explored for this purpose, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria.[12][13] In one study, hybridization of indazole and benzimidazole scaffolds produced compounds with potent antimicrobial activity, with compound M6 showing significantly lower Minimum Inhibitory Concentrations (MIC) than standard antibiotics like Ampicillin and Tetracycline against several pathogens.[14]

Table 3: Comparative Antimicrobial Activity (MIC) of Indazole-Benzimidazole Hybrids

Compound S. aureus (Gram +) MIC (µg/mL) S. enteritidis (Gram -) MIC (µg/mL) S. cerevisiae (Fungus) MIC (µg/mL) Source
M6 3.90 3.90 1.95 [14]
Ampicillin ≥ 15.62 - - [14]

| Tetracycline | ≥ 7.81 | ≥ 7.81 | - |[14] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

Synthesizing the data allows for the deduction of key SAR trends, which are critical for designing more potent and selective molecules.

  • For Anticancer Activity:

    • Substitution at C5: The nature of the substituent at the C5 position is critical. Aromatic groups, particularly those with fluorine substituents (e.g., 3,5-difluoro), appear to enhance activity against certain cell lines like HepG2.[7]

    • Substitution at C3: Linking different heterocyclic or amide moieties at the C3 position can drastically change the selectivity and potency, as seen in the superior activity of piperazine-containing compounds against K562 cells.[7]

  • For Anti-inflammatory Activity:

    • Substitution at C5: An electron-donating amino group at the C5 position (5-aminoindazole) significantly enhances COX-2 inhibitory activity compared to the unsubstituted parent indazole or an electron-withdrawing nitro group.[10] This suggests that electronic properties at this position are key for enzyme interaction.

Indazole SAR_N1 N1 Position: - Boc protection for synthesis. - Substitution with aryl groups can be key. Indazole->SAR_N1 1 SAR_C3 C3 Position: - Amide/piperazine linkers affect  anticancer selectivity. Indazole->SAR_C3 3 SAR_C5 C5 Position (Key Modulation Site): - Electron-donating groups (e.g., -NH2)  ↑ Anti-inflammatory activity. - Aryl groups (e.g., fluorophenyl)  ↑ Anticancer activity. Indazole->SAR_C5 5

Caption: Key Structure-Activity Relationship (SAR) sites on the indazole scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following are detailed protocols for the key biological assays discussed.

Protocol: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[15][16][17][18][19]

Principle: Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7][16]

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible in viable cells under a microscope.[18]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[15][19]

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[20][21][22][23]

Principle: COX-2 converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to PGH2. This assay uses a probe (like Amplex™ Red) that fluoresces upon oxidation by the peroxidase activity, which is then measured.[21][23]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare COX Assay Buffer, a working solution of human recombinant COX-2 enzyme (e.g., ~17.5 ng/µL), and a solution of the fluorescent probe.[21]

  • Reaction Setup: In a 96-well black plate, add the following to designated wells:

    • Test Inhibitor Wells: 70 µL Assay Buffer, 10 µL Heme cofactor, 10 µL test compound (in 10% DMSO), and 10 µL diluted COX-2 enzyme.

    • Positive Control (100% Activity): 70 µL Assay Buffer, 10 µL Heme, 10 µL of 10% DMSO, and 10 µL diluted COX-2 enzyme.

    • Negative Control (Background): 80 µL Assay Buffer, 10 µL Heme, and 10 µL of 10% DMSO (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

  • Data Acquisition: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of inhibitor concentration to calculate the IC50 value.[20]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[24][25][26][27][28]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound. After incubation, the presence or absence of visible growth (turbidity) is recorded to determine the MIC.[24][25]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in each well.[25]

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to each well. Add 50 µL of the test compound at 2x the highest desired concentration to the first column.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10.

  • Controls:

    • Growth Control: Column 11 receives 50 µL of broth (no compound).

    • Sterility Control: Column 12 receives 100 µL of broth only (no compound, no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to all wells in columns 1-11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. An ELISA reader can also be used to measure absorbance at 600 nm for a more quantitative result.[26]

Conclusion and Future Perspectives

Derivatives of the this compound scaffold represent a promising area for therapeutic innovation. The comparative analysis of related structures strongly suggests that strategic modification at the C5 and C3 positions can yield potent and selective agents with anticancer, anti-inflammatory, and antimicrobial activities. The electron-donating amino group at C5 is a favorable feature for anti-inflammatory compounds, while diverse aryl and heterocyclic substitutions at C3 and C5 are critical for tuning anticancer efficacy.

Future research should focus on synthesizing and screening a focused library of derivatives from this specific scaffold to validate these predictions. Exploring dual-activity compounds, such as those with combined anticancer and anti-inflammatory properties, could provide novel therapeutic strategies for complex diseases. The robust and validated protocols provided herein offer a clear path for researchers to rigorously evaluate these exciting molecules.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). PubMed. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-1H-indazole. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Antibacterial activity of indazole derivatives (5a-o). (n.d.). ResearchGate. Retrieved from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Retrieved from [Link]

  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules. Retrieved from [Link]

  • Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. (2019). ResearchGate. Retrieved from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-BOC-5-AMINO-INDAZOLE. (n.d.). LookChem. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (n.d.). Molecules. Retrieved from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • A facile and regioselective 2H-indazol synthesis of t-butyl 4-(5-amino-6-methoxy - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Chemistry & Biology Interface. Retrieved from [Link]

  • Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • tert-Butyl 5-amino-1H-indazole-1-carboxylate. (n.d.). Suzhou Health Chemicals Co.. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern therapeutic innovation.[1] Its derivatives are integral to a wide array of pharmacological agents, demonstrating activities that span from anti-inflammatory to anti-cancer.[2] A precise understanding of the three-dimensional architecture of these molecules is not merely academic; it is fundamental to elucidating structure-activity relationships (SAR) and rationally designing next-generation therapeutics. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining this atomic-level insight.

This guide provides a comprehensive, in-depth comparison and procedural overview for the X-ray crystallographic analysis of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate and its analogs. While a solved crystal structure for the parent compound is not publicly available as of this writing, this guide will leverage crystallographic data from closely related analogs to provide a robust framework for its synthesis, crystallization, and structural analysis. We will delve into the causality behind experimental choices, ensuring that each step is not just a protocol to be followed, but a well-understood component of a self-validating system.

The Strategic Importance of the Indazole Moiety

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. The introduction of a tert-butyl carboxylate group at the N1 position serves a dual purpose: it acts as a protecting group during synthesis and its bulk can influence the solid-state packing of the molecule, which is a critical factor in obtaining diffraction-quality crystals. The acetyl group at the 5-position, a common functional handle in organic synthesis, can significantly alter the electronic properties and intermolecular interactions of the molecule.

A Comparative Look at Indazole Analog Structures

To build a predictive framework for the crystallography of this compound, we will examine the crystal structures of two informative analogs:

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (Analog A): This analog shares the core tert-butyl indazole-1-carboxylate structure, providing insights into the likely conformation and packing behavior of the primary scaffold.

  • N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide (Analog B): This structure features an acetyl group on the indazole ring, offering clues as to how this functional group might participate in hydrogen bonding and other intermolecular interactions.

A summary of their key crystallographic parameters is presented below:

ParameterAnalog A: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[1]Analog B: N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide[2]
Chemical Formula C₁₂H₁₄BrN₃O₂C₁₆H₁₄ClN₃O₄S
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Unit Cell Dimensions a = 5.8281(2) Å, b = 10.5313(3) Å, c = 11.0917(3) Åa = 13.9664(6) Å, b = 6.4300(3) Å, c = 19.6155(9) Å
α = 85.954(1)°, β = 78.801(2)°, γ = 75.105(1)°α = 90°, β = 107.227(1)°, γ = 90°
Key Intermolecular Interactions N-H···N hydrogen bonds, C-H···O, C-H···Br, and π-π stacking.[1]N-H···O and C-H···O hydrogen bonds forming inversion dimers.[2]

From this comparison, we can hypothesize that this compound will likely crystallize in a centrosymmetric space group and exhibit hydrogen bonding involving the acetyl oxygen. The bulky tert-butyl group may also influence the packing arrangement, potentially leading to the formation of voids or channels in the crystal lattice.

Experimental Workflow: From Synthesis to Structure

The following sections provide a detailed, step-by-step guide for the synthesis, crystallization, and X-ray crystallographic analysis of this compound and its analogs.

Synthesis of this compound

A plausible synthetic route, adapted from known procedures for similar indazole derivatives, is outlined below.[1]

Synthesis_Workflow A Starting Material: 5-acetyl-1H-indazole B Protection with (Boc)₂O A->B DMAP, CH₂Cl₂ C Purification B->C Column Chromatography D Product: tert-Butyl 5-acetyl-1H- indazole-1-carboxylate C->D

A plausible synthetic workflow for the target compound.

Protocol:

  • Reaction Setup: To a solution of 5-acetyl-1H-indazole (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (1.0 eq).

  • Boc Protection: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[1]

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach exploring various crystallization techniques is crucial.

Common Crystallization Solvents for Indazole Derivatives:

  • Ethanol

  • Methanol

  • Acetone

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Mixtures with water[3]

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

X-ray Data Collection and Structure Determination

The following workflow outlines the key steps in obtaining and analyzing single-crystal X-ray diffraction data.

Xray_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Reduction B->C D Structure Solution (e.g., SHELXS) C->D E Structure Refinement (e.g., SHELXL) D->E F Structure Validation and Analysis E->F

General workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer. Collect diffraction data at a suitable temperature (e.g., 100 K) using Mo Kα radiation.[1]

  • Data Reduction: Process the raw diffraction images to obtain a reflection file containing the intensities and Miller indices of each reflection.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Software such as SHELXS is commonly used for this step.[4][5]

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares refinement program like SHELXL.[6][7]

  • Structure Validation: Validate the final crystal structure using software tools to check for geometric and crystallographic consistency. Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the X-ray crystallographic analysis of this compound and its analogs. By leveraging data from closely related known structures, we have established a predictive basis for its synthesis, crystallization, and structural features. The detailed protocols provided herein are designed to be immediately applicable in a research setting.

The successful determination of the crystal structure of this compound will be a valuable addition to the structural database of this important class of molecules. This information will undoubtedly aid in the rational design of novel indazole-based therapeutics with improved efficacy and selectivity.

References

  • Mahesha, S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available at: [Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. Available at: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854.
  • Abbassi, Y., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o914-o915. Available at: [Link]

  • Purdue University. X-Ray Crystallography - Software. Available at: [Link]

  • Sheldrick, G. M. SHELXS - General Information. Available at: [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Available at: [Link]

  • OlexSys. Structure Solution. Available at: [Link]

  • YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. Available at: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • CCDC. CCDC 2179030: Experimental Crystal Structure Determination. Available at: [Link]

  • White Rose Research Online. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Available at: [Link]

  • Pendidikan Kimia. Crystallographic Information Resources. Available at: [Link]

  • Müller, P. (Ed.). (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.
  • Sucrose. SHELXL - An Easy Structure. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole core is a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of numerous indazole-containing drugs with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The tert-Butyl 5-acetyl-1H-indazole-1-carboxylate scaffold, in particular, serves as a valuable starting point for the development of targeted therapies. The N1-tert-butoxycarbonyl (Boc) group offers a convenient handle for synthetic modifications and can influence the molecule's pharmacokinetic properties, while the 5-acetyl group provides a key interaction point that can be modified to tune potency and selectivity. This guide will dissect the SAR of this scaffold, focusing on the distinct roles of the N1-substituent, the 5-acetyl group, and modifications to the indazole core itself.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. The following sections explore how modifications to the this compound scaffold impact its biological performance, drawing on data from related indazole-based compounds to infer the SAR for this specific class of analogs.

The Critical Role of the N1-Substituent

The substituent at the N1 position of the indazole ring plays a crucial role in determining the molecule's interaction with its biological target and its overall pharmacokinetic profile. The tert-butyl group in the parent scaffold is a bulky, lipophilic group that can influence solubility, membrane permeability, and metabolic stability.

While direct SAR studies on the N1-substituent of this compound are not extensively available in the public domain, we can extrapolate from related indazole series. For instance, in a series of 1H-indazole-3-carboxamides investigated as 5-HT4 receptor antagonists, alkylation at the N1 position of the indazole heterocycle was found to significantly increase receptor affinity.[4] This suggests that the N1-substituent can occupy a critical pocket in the binding site of the target protein.

The choice of the N1-substituent is also a key factor in directing the regioselectivity of further synthetic modifications. Studies on the N-alkylation of the 1H-indazole scaffold have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) can lead to a high degree of N1 regioselectivity, particularly with sterically demanding substituents at the C3 position.[5] This is a critical consideration for the rational design and synthesis of analog libraries.

The 5-Acetyl Group: A Handle for Potency and Selectivity

The acetyl group at the 5-position of the indazole ring is a key determinant of biological activity. Its carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions within the target's binding site.

A compelling example of the importance of the acetyl group's position comes from a study on N1-benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors. In this series, an acetyl substitution at the ortho position of the N1-benzoyl ring resulted in a compound with a six-fold higher potency for Clk4 over haspin kinase (IC50 of 0.088 µM for Clk4 and 0.542 µM for haspin).[6] Interestingly, moving the acetyl group to the para position inverted this selectivity profile, producing a compound with an IC50 of 0.155 µM for haspin and significantly reduced potency against Clk4.[6] This demonstrates that subtle changes in the acetyl group's position can have a profound impact on target selectivity.

Table 1: Influence of Acetyl Group Position on Kinase Inhibition [6]

CompoundAcetyl Position on N1-Benzoyl RingHaspin IC50 (µM)Clk4 IC50 (µM)Selectivity
18 ortho0.5420.0886-fold for Clk4
19 para0.155>10>64-fold for Haspin

This principle of positional importance can be logically extended to the 5-acetyl group on the indazole ring itself. Modifications to this group, such as altering the alkyl chain length or replacing it with bioisosteric equivalents, are expected to significantly modulate the compound's activity and selectivity profile.

Bioisosteric Replacement of the 5-Acetyl Group

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound.[7] Replacing the 5-acetyl group with other functional groups of similar size and electronic properties can lead to improved potency, selectivity, and pharmacokinetic profiles.

Common bioisosteres for a ketone functionality include oxetanes, sulfoximines, and various five-membered heterocycles. For example, the replacement of a carbonyl group with an oxetane has been shown to improve metabolic stability and aqueous solubility. While specific examples for the 5-acetyl-1H-indazole scaffold are limited, the principles of bioisosteric replacement suggest that such modifications would be a fruitful avenue for lead optimization.

Comparative Performance and Experimental Data

To provide a clearer picture of the SAR, this section presents a comparative analysis of indazole analogs from various studies, highlighting the impact of different substituents on their biological activity. While a direct head-to-head comparison of this compound analogs is not available, the data below illustrates key SAR trends within the broader indazole class.

Indazole Analogs as Anticancer Agents

The indazole scaffold is a common feature in many approved small molecule anticancer drugs.[8] The antiproliferative activity of indazole derivatives is often attributed to their ability to inhibit protein kinases.

Table 2: Antiproliferative Activity of Substituted Indazole Derivatives [8]

Compound IDR1 (at C3)R2 (at C6)A549 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
2a (E)-3,5-dimethoxystyryl4-(4-methylpiperazin-1-yl)phenyl>10>101.154.89
2f (E)-3,5-dimethoxystyryl2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl0.350.230.531.15

As shown in Table 2, modifications at both the C3 and C6 positions of the indazole ring significantly impact the antiproliferative activity against various cancer cell lines. Compound 2f , with a substituted pyrimidine ring at the C6 position, demonstrated potent activity across all tested cell lines, with IC50 values in the sub-micromolar range.[8]

Indazole Analogs as Anti-inflammatory Agents

Indazole derivatives have also shown significant promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[9]

Table 3: In Vitro COX-2 Inhibition by Indazole Derivatives [9]

CompoundCOX-2 IC50 (µM)
Indazole23.42
5-aminoindazole12.32
6-nitroindazole19.22
Celecoxib (control)5.10

The data in Table 3 indicates that substitutions on the indazole ring can modulate COX-2 inhibitory activity. Notably, the introduction of an amino group at the 5-position, as in 5-aminoindazole, resulted in a nearly two-fold increase in potency compared to the parent indazole.[9] This highlights the potential for enhancing the anti-inflammatory activity of the this compound scaffold through modifications at this position.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

General Synthesis of N1-Boc Protected Indazoles

The synthesis of tert-Butyl 5-substituted-1H-indazole-1-carboxylates typically involves the protection of the N1 position of the indazole ring with a di-tert-butyl dicarbonate (Boc)2O.

Step-by-step Protocol:

  • To a solution of the corresponding 5-substituted-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1-1.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tert-Butyl 5-substituted-1H-indazole-1-carboxylate.[10]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against specific protein kinases can be determined using a variety of commercially available assay kits or by developing a custom assay.

General Procedure (using ADP-Glo™ Kinase Assay as an example):

  • Prepare a reaction mixture containing the kinase, a suitable substrate peptide, ATP, and the test compound at various concentrations in a kinase buffer.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response curve to a suitable model.

Visualizing Key Relationships

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the SAR principles and experimental workflows.

SAR_of_Indazole_Analogs cluster_modifications Structural Modifications cluster_properties Impact on Properties Indazole_Core This compound Scaffold N1_Substituent N1-tert-Butyl Group Indazole_Core->N1_Substituent C5_Acetyl C5-Acetyl Group Indazole_Core->C5_Acetyl Indazole_Ring Indazole Ring Substitutions Indazole_Core->Indazole_Ring Potency Potency N1_Substituent->Potency Pharmacokinetics Pharmacokinetics (ADME) N1_Substituent->Pharmacokinetics C5_Acetyl->Potency Selectivity Selectivity C5_Acetyl->Selectivity Indazole_Ring->Potency Indazole_Ring->Selectivity Kinase_Inhibition_Workflow Start Start: Compound Library Reaction_Setup Set up kinase reaction: - Kinase - Substrate - ATP - Test Compound Start->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Stop_Reaction Stop reaction & deplete ATP Incubation->Stop_Reaction Signal_Generation Generate luminescent signal Stop_Reaction->Signal_Generation Measurement Measure luminescence Signal_Generation->Measurement Data_Analysis Analyze data & calculate IC50 Measurement->Data_Analysis End End: SAR Data Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has illuminated the key structure-activity relationships that govern the biological activity of its analogs. The N1-substituent, the 5-acetyl group, and other substitutions on the indazole ring all play critical roles in modulating potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on a systematic exploration of bioisosteric replacements for the 5-acetyl group and a more detailed investigation into the impact of the N1-substituent's size and electronics on target engagement. The synthesis and evaluation of a focused library of analogs based on the principles outlined in this guide will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds. (2002).
  • SAR of anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). National Institutes of Health. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (2006). PubMed. [Link]

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). PubMed. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Institutes of Health. [Link]

  • N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (2024). Publikationen der UdS. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health. [Link]

  • Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. (2000). PubMed. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). The Royal Society of Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2021). National Institutes of Health. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of new indazole derivatives. (2021). ResearchGate. [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). PubMed. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

  • Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. (1998). PubMed. [Link]

  • Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. (2024). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][4] This has led to the development of several FDA-approved drugs, such as the tyrosine kinase inhibitor Pazopanib and the PARP inhibitor Niraparib, underscoring the therapeutic importance of this structural motif.[3][4]

The inherent value of indazole-containing compounds has propelled the development of numerous synthetic strategies for their construction.[5][6] These methods range from classical condensation reactions to modern transition-metal-catalyzed approaches. The choice of a particular synthetic route is often a critical decision in any drug discovery program, balancing factors such as efficiency, substrate scope, regioselectivity, and the availability of starting materials.[2] This guide provides an in-depth, objective comparison of the most prominent synthetic routes to substituted indazoles, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

I. Classical Approaches to Indazole Synthesis

Historically, the synthesis of indazoles relied on cyclization reactions of appropriately substituted benzene derivatives. While some of these methods are still in use, they can be limited by harsh reaction conditions and a narrow substrate scope.

A common classical route involves the diazotization of o-toluidine, followed by ring closure.[7] Another established method is the reductive cyclization of a diazonium salt derived from anthranilic acid.[5][7] A further example is the nitrosation of o-methylacetanilide, which then undergoes rearrangement and cyclization to form the indazole ring.[7] These methods, while foundational, often lack the efficiency and functional group tolerance of more modern techniques.

II. Modern Synthetic Methodologies: A Paradigm Shift in Indazole Construction

The last few decades have witnessed a revolution in synthetic organic chemistry, with the advent of powerful new methodologies. These have been extensively applied to the synthesis of indazoles, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.

A. Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal-catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy for the construction of complex molecules.[1][8] In the context of indazole synthesis, this approach typically involves the reaction of a substrate bearing a directing group (such as an azo group) with a coupling partner, leading to the formation of the indazole ring in a single step.[1][8]

Rhodium(III) catalysis has been particularly successful in this area.[8][9] For instance, the reaction of azobenzenes with aldehydes, catalyzed by a Rh(III) complex, provides a direct route to N-aryl-2H-indazoles.[9] This transformation proceeds via a C-H bond activation of the azobenzene, followed by addition to the aldehyde and subsequent cyclization.[9] Similarly, Rh(III)/Cu(II) co-catalyzed systems have been developed for the synthesis of 1H-indazoles from arylimidates and nitrosobenzenes.[4][5]

The key advantage of C-H activation strategies lies in their ability to forge C-N and N-N bonds directly, bypassing the need for pre-functionalized starting materials. This leads to shorter synthetic sequences and increased overall efficiency.

Workflow for Rh(III)-Catalyzed Indazole Synthesis

G cluster_0 Step 1: C-H Activation cluster_1 Step 2: Annulation cluster_2 Step 3: Aromatization Azobenzene Azobenzene Rhodacycle Intermediate Rhodacycle Intermediate Azobenzene->Rhodacycle Intermediate [Rh(III)] Rh(III) Catalyst Rh(III) Catalyst Cyclized Intermediate Cyclized Intermediate Rhodacycle Intermediate->Cyclized Intermediate + Coupling Partner Coupling Partner Coupling Partner Substituted Indazole Substituted Indazole Cyclized Intermediate->Substituted Indazole [Oxidant] G Aryne Precursor Aryne Precursor Aryne Aryne Aryne Precursor->Aryne Base Bicyclic Adduct Bicyclic Adduct Aryne->Bicyclic Adduct Sydnone Sydnone Sydnone->Bicyclic Adduct [3+2] Cycloaddition 2H-Indazole 2H-Indazole Bicyclic Adduct->2H-Indazole Retro [4+2] CO2 CO2 Bicyclic Adduct->CO2 Extrusion

Caption: Synthesis of 2H-Indazoles via Aryne-Sydnone [3+2] Cycloaddition.

C. Copper-Catalyzed Multicomponent Reactions

Copper catalysis has proven to be a cost-effective and versatile tool in organic synthesis. One-pot, three-component reactions catalyzed by copper offer an efficient means of constructing the indazole core. A notable example is the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. [5][10]This method allows for the formation of both C-N and N-N bonds in a single operation, leading to the synthesis of 2H-indazoles with a broad substrate scope and high tolerance for various functional groups. [10]

III. Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a careful consideration of various factors. The following table provides a comparative overview of the discussed methodologies.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Classical Methods Variable, often moderateGenerally narrowInexpensive starting materialsHarsh reaction conditions, low functional group tolerance
Transition-Metal-Catalyzed C-H Activation Moderate to high (50-95%) [11]Broad for both coupling partners [1][8]High atom economy, direct functionalization, applicable to both 1H and 2H isomers [11]Requires expensive metal catalysts, directing group may be necessary
[3+2] Dipolar Cycloaddition (Aryne-Sydnone) Good to excellent (>80%) [12][13]Broad tolerance for various functional groups [13]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions [13]Requires synthesis of sydnone precursors [11]
Copper-Catalyzed Multicomponent Reaction Good to excellentBroad, good functional group tolerance [10]One-pot procedure, operational simplicity, cost-effective catalystMay require optimization for specific substrates

IV. Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental protocols for representative examples are provided below.

Protocol 1: Rh(III)-Catalyzed Synthesis of a 1H-Indazole

This protocol is adapted from the work of Li et al. for the synthesis of 1H-indazoles via Rh(III)/Cu(II)-cocatalyzed C-H amidation and N-N bond formation. [4][5][11] Reaction: Synthesis of a 1H-indazole from an arylimidate and a nitrosobenzene.

Materials:

  • Arylimidate (0.20 mmol, 1.0 equiv)

  • Nitrosobenzene (0.24 mmol, 1.2 equiv)

  • [Cp*RhCl2]2 (5.0 mol %)

  • Cu(OAc)2 (20 mol %)

  • AgSbF6 (20 mol %)

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the arylimidate, [Cp*RhCl2]2, Cu(OAc)2, and AgSbF6.

  • Evacuate the tube and backfill with argon.

  • Add anhydrous DCE and the nitrosobenzene via syringe.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole. [11]

Protocol 2: [3+2] Dipolar Cycloaddition Synthesis of a 2H-Indazole

This protocol is based on the method developed by Shi and co-workers for the synthesis of 2H-indazoles from arynes and sydnones. [13] Reaction: Synthesis of a 2H-indazole from an o-(trimethylsilyl)aryl triflate and a sydnone.

Materials:

  • o-(Trimethylsilyl)aryl triflate (0.3 mmol, 1.5 equiv)

  • Sydnone (0.2 mmol, 1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.6 mL, 0.6 mmol, 3.0 equiv)

  • Anhydrous acetonitrile (ACN) (2.0 mL)

Procedure:

  • To a solution of the o-(trimethylsilyl)aryl triflate and the sydnone in anhydrous ACN, add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole. [11]

V. Conclusion and Future Outlook

The synthesis of substituted indazoles has evolved significantly, with modern methodologies such as transition-metal-catalyzed C-H activation and [3+2] dipolar cycloadditions now at the forefront of the field. These approaches offer considerable advantages over classical methods in terms of efficiency, substrate scope, and reaction conditions.

The continued development of novel catalytic systems and synthetic strategies will undoubtedly lead to even more efficient and sustainable methods for the construction of the indazole scaffold. A focus on green chemistry principles, such as the use of earth-abundant metal catalysts and the development of catalytic cycles that operate under milder conditions, will be a key driver of future innovation in this area. [5]The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these vital heterocyclic compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • Li, H., Li, P., & Wang, L. (2013). Directed Access to Acylated Azobenzenes via Pd-Catalyzed C–H Functionalization and Further Transformation into an Indazole Backbone. Organic Letters, 15(3), 620–623. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2021). Molecules. [Link]

  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters, 12(10), 2171–2173. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2021). MDPI. [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (2011). The Journal of Organic Chemistry. [Link]

  • Transition-Metal-Catalyzed Syntheses of Indazoles. (2020). IDR@NITK. [Link]

  • Ellman, J. A., & Bergman, R. G. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(44), 16505–16508. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (2015). Journal of the American Chemical Society. [Link]

  • (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. (2020). ResearchGate. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2023). Molecules. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (2011). ACS Publications. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. (2022). Organic & Biomolecular Chemistry. [Link]

  • C−H functionalization of 2H‐indazoles. (n.d.). ResearchGate. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2023). ResearchGate. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic route to spiro-3H-indazoles and fused-2H-indazoles. (2021). ResearchGate. [Link]

  • Synthesis of Indazoles by Oxidative N–N Bond Formation. (2016). Synfacts. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2024). IJSDR. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]

Sources

A Comparative Guide to the Structural Validation of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isomeric Purity in Drug Discovery

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The indazole scaffold, a fusion of benzene and pyrazole rings, can be substituted at various positions, leading to a vast chemical space for drug design. However, the inherent nature of the indazole ring system presents a critical challenge during synthesis: the potential for substitution on either of the two nitrogen atoms, resulting in 1H- and 2H-indazole isomers.[3] These isomers often exhibit distinct pharmacological and toxicological profiles. Therefore, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for advancing a drug candidate.

This guide provides a comprehensive framework for the structural validation of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate, a key intermediate in the synthesis of various bioactive molecules. We will present a multi-technique analytical approach, comparing expected data against that of potential isomeric impurities. The methodologies and interpretations detailed herein are grounded in established spectroscopic principles and are designed to provide a high degree of confidence in the final structural assignment.

The Primary Structural Question: N-1 versus N-2 Isomerization

The most common isomeric ambiguity in the synthesis of N-substituted indazoles is the position of the substituent on the pyrazole ring. The reaction of 5-acetyl-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O) can potentially yield two products: the desired N-1 isomer (this compound) and the undesired N-2 isomer (tert-Butyl 5-acetyl-2H-indazole-1-carboxylate). While the 1H-tautomer is generally the more thermodynamically stable, the reaction kinetics can sometimes favor the formation of the 2H-isomer.[2] Our validation strategy is therefore centered on definitively distinguishing between these two possibilities.

A Multi-pronged Approach to Structural Verification

A single analytical technique is often insufficient for complete structural elucidation. We advocate for a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. A crucial, and often overlooked, phase is the safe and compliant disposal of all chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 5-acetyl-1H-indazole-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere instruction, delving into the rationale behind each procedural step to foster a culture of comprehensive safety and regulatory adherence.

Hazard Identification and Risk Assessment: Understanding the "Why"

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive guidelines for the management of hazardous waste in laboratory settings.[6][7][8][9] These regulations form the bedrock of our disposal protocol, ensuring compliance and minimizing risk. The core principle is to manage hazardous waste from "cradle-to-grave," a framework established by the Resource Conservation and Recovery Act (RCRA).[10]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye irritation.[1][2]
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact and potential irritation.[2][11]
Body Protection A standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling potentially harmful dust or aerosols.[12][13]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a systematic process that requires careful attention to detail at each stage.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6][14]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan (CHP).[8][12]

  • This compound should be treated as a non-halogenated organic solid waste .

  • Keep it separate from halogenated solvents, strong acids, bases, and oxidizers.[11]

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Use a chemically compatible, leak-proof container with a secure screw-top lid.[6][7] A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be in good condition, free from cracks or residues from previous use.

  • For sharps contaminated with the chemical, use a designated, puncture-resistant sharps container.[6]

Step 3: Labeling

Accurate and thorough labeling is a legal requirement and essential for the safety of everyone who will handle the waste.[7][8]

  • Label the waste container clearly with the words "Hazardous Waste."

  • Identify the contents fully: "this compound." Avoid abbreviations or chemical formulas.

  • Indicate the approximate quantity of the waste.

  • Note the date when the first particle of waste was added to the container (the "accumulation start date").

  • Include the name and contact information of the generating researcher or lab.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Store the sealed waste container in a Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.[7]

  • The storage area should be a cool, dry, and well-ventilated location , away from heat sources or direct sunlight.[2][3]

  • Ensure the container is closed at all times , except when adding waste.[7]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and reputable waste management company.[14]

  • Never dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Follow all institutional procedures for waste transfer and documentation, which may include completing a hazardous waste manifest.[7][15]

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation develops.[16]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If they feel unwell, seek medical attention.

  • Spill: For a small spill, and if you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your EHS department immediately.

Visualizing the Disposal Workflow

To clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

Disposal Workflow for this compound A Start: Disposal Needed B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a new waste stream? B->C D Select a compatible, leak-proof container C->D Yes F Place waste in container C->F No E Label container: 'Hazardous Waste' Full Chemical Name Date & Contact Info D->E E->F G Is the container full? F->G H Seal container securely G->H Yes I Store in designated Satellite Accumulation Area G->I No H->I J Contact EHS for pickup I->J K Follow institutional waste transfer procedures J->K L End: Compliant Disposal K->L

Caption: Decision workflow for compliant chemical disposal.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • SAFETY DATA SHEET. Glaze 'N Seal. 2021-07-01. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. 2016-12-05. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). 2025-05-30. Available from: [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. 2025-01-06. Available from: [Link]

Sources

Personal protective equipment for handling tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 877264-73-8).[1][2] As a prudent measure in the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally related indazole compounds to establish a robust safety protocol. Researchers, scientists, and drug development professionals should use this guide as a foundational resource for conducting a thorough risk assessment before beginning any experimental work.

The core principle of this guide is to treat this compound with a degree of caution appropriate for its chemical class. Structurally similar indazole derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5][6] Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the hazard profile of analogous compounds, a multi-layered PPE approach is required to mitigate risks of exposure through dermal contact, ocular exposure, and inhalation.

Table 1: Recommended Personal Protective Equipment
Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be powder-free to prevent aerosolization of contaminants.[7] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.[8]
Eyes Safety glasses with side shields or gogglesProvides essential protection against accidental splashes and airborne particles.[4][8]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous mixing.[8]
Body Laboratory coatA standard, long-sleeved laboratory coat is required to protect against skin contact.[8] For tasks with a higher risk of contamination, consider a disposable gown.
Respiratory NIOSH-approved respiratorRequired when handling the compound as a powder outside of a certified chemical fume hood or if dust generation is unavoidable. The specific type of respirator should be determined by a formal risk assessment.[8]
Feet Closed-toe shoesSafety footwear should be worn in all laboratory areas where chemicals are handled to protect against spills.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk.

Preparation and Engineering Controls
  • Work Area Designation: All manipulations of solid this compound should be performed within a certified chemical fume hood to control and minimize inhalation exposure.[8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

  • PPE Donning: Before entering the designated work area, don all required PPE as outlined in Table 1.

Handling the Compound
  • Avoid Dust Formation: When handling the solid material, use appropriate tools, such as spatulas, to minimize the generation of dust.[3][8]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn.[3][5] Do not eat, drink, or smoke in the laboratory.[10][11]

  • Clothing Contamination: If clothing becomes contaminated, remove it immediately and wash it before reuse.[5][6]

Spill Response
  • Immediate Action: In the event of a spill, evacuate the immediate area to prevent unnecessary exposure.

  • Controlled Cleanup: If the spill is small and you are trained in chemical spill cleanup, don the appropriate PPE, including respiratory protection.[8]

  • Containment and Collection: Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for disposal.[3][6]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: This compound should be treated as hazardous waste. Chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

  • Containerization: All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, wipes), and spill cleanup materials, should be placed in a suitable, sealed, and clearly labeled container.[3]

  • Disposal Route: Dispose of the contents and the container through an approved waste disposal plant.[3][4][5][6] Do not empty into drains or release into the environment.[3]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound risk_assessment Assess Task-Specific Risks: - Scale of operation - Potential for dust/aerosol generation - Risk of splashing start->risk_assessment base_ppe Base PPE: - Chemical-resistant gloves - Safety glasses with side shields - Lab coat - Closed-toe shoes risk_assessment->base_ppe splash_risk High Splash Risk? base_ppe->splash_risk add_face_shield Add Face Shield splash_risk->add_face_shield Yes inhalation_risk Inhalation Risk? (Outside fume hood or dust generation) splash_risk->inhalation_risk No add_face_shield->inhalation_risk add_respirator Add NIOSH-Approved Respirator inhalation_risk->add_respirator Yes proceed Proceed with Experiment inhalation_risk->proceed No add_respirator->proceed

Caption: PPE Selection Workflow Diagram

References

  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem. (n.d.).
  • Fisher Scientific - SAFETY DATA SHEET. (2021, December 28).
  • SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2023, February 5).
  • Safety Data Sheet - Cayman Chemical. (2024, December 11).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 877264-73-8 | this compound - Moldb. (n.d.).
  • Tert-Butyl 4-chloro-1H-indazole-1-carboxylate - AK Scientific, Inc. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • 877264-73-8|this compound - BLDpharm. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-acetyl-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.